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Core Science & Biosynthesis

Foundational

Dowicil 75: A Technical Guide to its Chemical Properties, Structure, and Antimicrobial Activity

For Researchers, Scientists, and Drug Development Professionals Introduction Dowicil 75, chemically known as 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride, is a broad-spectrum antimicrobial agent widely util...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dowicil 75, chemically known as 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride, is a broad-spectrum antimicrobial agent widely utilized as a preservative in a variety of commercial and industrial products, including cosmetics, adhesives, and water-based paints.[1][2][3] Its efficacy stems from its ability to act as a formaldehyde-releasing agent, thereby inhibiting the growth of a wide range of bacteria, yeasts, and fungi.[1][4][5] This technical guide provides an in-depth overview of the chemical and physical properties, structure, and antimicrobial mechanism of Dowicil 75.

Chemical Structure and Identification

The structural integrity of Dowicil 75 is centered around a quaternary ammonium compound with a unique adamantane cage structure. This distinctive configuration contributes to its stability and antimicrobial efficacy.

Synonyms: Quaternium-15, Chloroallyl methenamine chloride, 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride[1][6][7][8][9][10]

Chemical Structure:

Caption: Chemical structure of 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride.

Physicochemical Properties

A summary of the key physicochemical properties of Dowicil 75 is presented in the table below. This data is essential for formulation development, safety assessment, and understanding its environmental fate.

PropertyValueReference
Molecular Formula C₉H₁₆Cl₂N₄[5][6]
Molecular Weight 251.16 g/mol [5][6]
Appearance Off-white to pale yellow solid/powder[5]
Melting Point 178-210 °C[11]
Bulk Density 0.4 g/cm³[11]
Vapor Pressure <1.0 x 10⁻⁷ mm Hg at 25 °C[11]
Water Solubility 127.2 g/100 g water at 25 °C[6][11]
Solubility in Organic Solvents ( g/100g at 25°C)
   Methanol20.8[6]
   Ethanol2.4[6]
   Propylene Glycol18.7[6]
   Glycerine12.6[6]
   Isopropanol<0.1[6]
   Mineral Oil<0.1[6]
Log P (Octanol-Water Partition Coefficient) -2.976[11]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

This protocol outlines a method for the quantitative determination of Quaternium-15 (Dowicil 75) in cosmetic products. The method involves post-column derivatization to enhance detection.

Instrumentation:

  • High-Performance Liquid Chromatograph

  • Pellicular reverse phase C18 column

  • Fluorometric detector

  • Heated reaction coil

Reagents:

  • Water, HPLC grade

  • Ammonium acetate

  • 2,4-Pentanedione

  • Quaternium-15 standard

Procedure:

  • Sample Preparation: Accurately weigh approximately 2 g of the cosmetic sample into a 30 mL beaker. Dilute with 10-15 mL of water and quantitatively transfer to a 25 mL volumetric flask. Dilute to volume with water and mix. Filter the solution if necessary to remove any sediment.[12]

  • Chromatographic Conditions:

    • Column: Pellicular reverse phase C18[12]

    • Mobile Phase: Water

    • Flow Rate: As per instrument manufacturer's recommendation for the column.

    • Injection Volume: An appropriate volume to ensure the sample concentration falls within the standard curve range.

  • Post-Column Derivatization: The eluent from the column is mixed with an ammonium acetate-buffered 2,4-pentanedione reagent in a heated reaction coil. This reaction forms a fluorescent derivative, 3,5-diacetyl-1,4-dihydrolutidine.[12]

  • Detection: The fluorescent derivative is detected using a fluorometric detector. The peak height or area is proportional to the concentration of Quaternium-15 in the sample.[12]

  • Quantification: A standard curve is generated using known concentrations of Quaternium-15. The concentration of Quaternium-15 in the sample is determined by comparing its peak response to the standard curve.[12]

Synthesis of 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride

Mechanism of Antimicrobial Action

The primary antimicrobial mechanism of Dowicil 75 is through the slow release of formaldehyde in aqueous environments.[1][4][5] Formaldehyde is a potent biocide that exerts its effect through non-specific alkylation of cellular macromolecules.

G cluster_0 Dowicil 75 Hydrolysis cluster_1 Microbial Cell Interaction cluster_2 Mechanism of Action Dowicil75 Dowicil 75 (in aqueous solution) Hydrolysis Hydrolysis Dowicil75->Hydrolysis Formaldehyde Formaldehyde (CH₂O) Hydrolysis->Formaldehyde BacterialCell Bacterial Cell Formaldehyde->BacterialCell penetrates DNA DNA Proteins Proteins (Enzymes) BacterialCell->DNA BacterialCell->Proteins CellWall Cell Wall/ Membrane Cytoplasm Cytoplasm Crosslinking Cross-linking of Proteins and DNA DNA->Crosslinking Proteins->Crosslinking Inhibition Inhibition of Cellular Processes Crosslinking->Inhibition CellDeath Cell Death Inhibition->CellDeath

Caption: Proposed mechanism of antimicrobial action of Dowicil 75 via formaldehyde release.

The released formaldehyde readily reacts with primary and secondary amines and thiol groups on proteins and nucleic acids within microbial cells.[4][13] This leads to the formation of methylene bridges and cross-linking of these essential biomolecules.[4][13] The extensive cross-linking disrupts the normal cellular functions, including DNA replication, transcription, and enzymatic activity, ultimately leading to cell death.[14]

Conclusion

Dowicil 75 is a highly effective preservative with a well-characterized chemical structure and mode of action. Its ability to release formaldehyde provides broad-spectrum protection against microbial contamination in a wide range of products. Understanding its physicochemical properties and antimicrobial mechanism is crucial for its appropriate and safe application in various formulations. Further research into detailed synthesis protocols could provide greater control and optimization of its production for industrial use.

References

Exploratory

Dowicil 75 as a formaldehyde-releasing preservative

An In-depth Technical Guide to Dowicil 75 as a Formaldehyde-Releasing Preservative For Researchers, Scientists, and Drug Development Professionals Introduction Dowicil 75, chemically known as 1-(3-chloroallyl)-3,5,7-tria...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Dowicil 75 as a Formaldehyde-Releasing Preservative

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dowicil 75, chemically known as 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride (CAS No. 4080-31-3), is a broad-spectrum antimicrobial agent widely utilized as a preservative in a variety of aqueous formulations.[1][2] Its efficacy against bacteria, fungi, and yeasts has led to its use in cosmetics, adhesives, and water-based paints.[1][3] Dowicil 75 belongs to a class of compounds known as formaldehyde-releasing preservatives (FRPs).[4][5] These substances act by slowly decomposing to release small, controlled amounts of formaldehyde, which serves as the primary biocidal agent.[4][6] This guide provides a comprehensive technical overview of Dowicil 75, including its chemical properties, mechanism of action, antimicrobial efficacy, and the analytical methods for its evaluation.

Chemical and Physical Properties

Dowicil 75 is the commercial name for the chemical compound Quaternium-15.[6] It is a quaternary ammonium salt synthesized by reacting hexamethylenetetramine with 1,3-dichloropropene.[6] The commercial product is typically a mixture of cis and trans isomers and is often formulated with a stabilizer like sodium bicarbonate.[1][6]

Table 1: Physical and Chemical Properties of Dowicil 75 (Quaternium-15)

PropertyValueReference(s)
Chemical Name 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride[1]
Common Names Quaternium-15, Dowicil 75, Dowicil 100, Dowicide Q[6]
CAS Number 4080-31-3[2]
Molecular Formula C₉H₁₆Cl₂N₄[7]
Appearance Off-white, free-flowing powder[8]
Active Ingredient ~64-67.5% 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride[8]
Solubility (at 25°C) Water: 127.2 g/100g Methanol: 20.8 g/100g Propylene Glycol: 18.7 g/100g Ethanol: 2.04 g/100g [7]
Effective pH Range 2.0 - 12.5[3][8]
Stability Decomposes when heated above 60°C.[9] Aqueous solutions may generate formaldehyde.[10] Unstable at elevated temperatures.[9][10]

Mechanism of Action: Formaldehyde Release

The antimicrobial activity of Dowicil 75 is attributed to its function as a formaldehyde donor.[4] In aqueous environments, the molecule can undergo hydrolysis, slowly releasing formaldehyde. Formaldehyde is a potent biocide that disrupts microbial cells by cross-linking proteins and nucleic acids.[11]

The release of formaldehyde is a key aspect of its preservative function, but it is also a point of contention. While some sources state it is a formaldehyde releaser, other studies under specific conditions have not detected significant formaldehyde release.[9] The rate of formaldehyde release can be influenced by factors such as pH, temperature, and the presence of other formulation components.[12] At low pH, acid hydrolysis is expected to increase the release of formaldehyde.[6]

cluster_0 Dowicil 75 (Quaternium-15) in Aqueous Solution cluster_1 Decomposition Products cluster_2 Antimicrobial Action Dowicil_75 Quaternium-15 (C₉H₁₆Cl₂N₄) Formaldehyde Formaldehyde (CH₂O) Dowicil_75->Formaldehyde Hydrolysis (slow release) Other_Products Other Decomposition Products (e.g., Pyrimidines, Formamides) Dowicil_75->Other_Products Decomposition Microbial_Cell Microbial Cell (Bacteria, Fungi, Yeast) Formaldehyde->Microbial_Cell Cross-links Proteins & Nucleic Acids Disruption Cell Disruption & Inhibition of Growth Microbial_Cell->Disruption

Figure 1. Mechanism of action for Dowicil 75 via formaldehyde release.

Antimicrobial Efficacy and Stability

Dowicil 75 provides broad-spectrum protection against Gram-positive and Gram-negative bacteria, yeasts, and molds.[3] Its effectiveness at low concentrations makes it a viable option for many formulations.

Table 2: Antimicrobial Spectrum of Dowicil 75

Organism TypeEfficacyReference(s)
Gram-negative Bacteria Highly effective, including against common spoilage organisms like Pseudomonas aeruginosa.[3][8]
Gram-positive Bacteria Effective against various strains, including Staphylococcus aureus.[3]
Fungi and Yeasts Demonstrates broad-spectrum activity against fungi and yeasts such as Aspergillus niger and Candida albicans.[3]

The stability of Dowicil 75 and its active component is crucial for long-term preservative efficacy. Studies on the related compound Dowicil 200 have shown significant degradation in cosmetic emulsions, particularly at elevated temperatures (45°C), which correlates with a loss of antimicrobial activity.[13]

Table 3: Summary of Stability Data for Dowicil 200 (cis-isomer of Quaternium-15)

Storage ConditionObservationReference(s)
25°C (dark) Gradual degradation observed over time in cosmetic emulsions.[13]
45°C (dark) Significant instability and loss of preservative efficacy were observed.[13]
Above 60°C Decomposition occurs, potentially releasing toxic and flammable vapors.[9][10]

Experimental Protocols

Preservative Efficacy Testing (PET)

The effectiveness of a preservative system is determined using a microbial challenge test, such as the method described in the United States Pharmacopeia (USP) chapter <51>.[14]

Objective: To evaluate the antimicrobial effectiveness of a product by challenging it with a standardized inoculum of microorganisms.

Methodology (Based on USP <51>):

  • Preparation of Inoculum: Standardized cultures of representative microorganisms (Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, Aspergillus brasiliensis) are prepared. The final concentration of each inoculum is typically adjusted to yield a concentration of 1x10⁵ to 1x10⁶ colony-forming units (CFU) per mL of the product when added.[15]

  • Inoculation: The product is inoculated with a small volume (not exceeding 1%) of the microbial suspension.[15] Separate containers are used for each test organism.

  • Incubation: The inoculated containers are incubated at a specified temperature (typically 20-25°C) and protected from light.[15]

  • Sampling and Enumeration: Samples are withdrawn from the containers at specified intervals (e.g., 7, 14, and 28 days).[14] The number of viable microorganisms in each sample is determined by plate counts.

  • Interpretation: The preservative is considered effective if the concentration of viable bacteria is reduced by a specified amount (e.g., not less than a 1.0 log reduction from the initial count at 7 days and a 3.0 log reduction at 14 days, with no increase thereafter) and if the concentration of yeast and mold remains at or below the initial count.

start Start: Product with Preservative System prep_inoculum Prepare Microbial Inoculum (e.g., S. aureus, P. aeruginosa) start->prep_inoculum inoculate Inoculate Product with ~10^5 - 10^6 CFU/mL start->inoculate prep_inoculum->inoculate incubate Incubate at 20-25°C inoculate->incubate day0 Day 0: Confirm Inoculum Level incubate->day0 day7 Day 7: Plate Count incubate->day7 day14 Day 14: Plate Count day7->day14 day28 Day 28: Plate Count day14->day28 evaluate Evaluate Log Reduction vs. Acceptance Criteria day28->evaluate end End: Determine Preservative Efficacy evaluate->end

Figure 2. General workflow for Preservative Efficacy Testing (PET).

Analytical Methods for Formaldehyde Detection

Several methods are available for the quantification of free formaldehyde in products containing FRPs. High-Performance Liquid Chromatography (HPLC) after derivatization is a common and sensitive technique.[16][17]

Objective: To quantify the concentration of free formaldehyde in a sample matrix.

Methodology (HPLC with 2,4-Dinitrophenylhydrazine (DNPH) Derivatization):

  • Sample Preparation: An aqueous extract of the sample is prepared. For complex matrices like creams, a solvent extraction or emulsion breaking step may be necessary.[18]

  • Derivatization: The sample extract is reacted with a solution of 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium (e.g., phosphoric acid) to form a stable, colored derivative (formaldehyde-2,4-dinitrophenylhydrazone).[17]

  • Chromatographic Separation: A known volume of the derivatized solution is injected into an HPLC system. The separation is typically performed on a reverse-phase column (e.g., C8 or C18) with a mobile phase such as an acetonitrile/water mixture.[17]

  • Detection: The derivative is detected using a UV-Vis detector at a specific wavelength (e.g., 345 nm).[17]

  • Quantification: The concentration of formaldehyde in the original sample is calculated by comparing the peak area of the sample to a calibration curve prepared using formaldehyde standards of known concentrations.[17]

Table 4: Comparison of Analytical Methods for Formaldehyde Detection

MethodPrincipleLimit of Detection (LOD) / Quantitation (LOQ)Reference(s)
HPLC with DNPH Derivatization Chromatographic separation and UV detection of a stable DNPH derivative.LOD: 0.0099 µg/mL; LOQ: 0.0329 µg/mL[19][20]
GC-MS with PTSA Derivatization GC separation and mass spec detection of a derivative formed with p-toluenesulfonic acid (PTSA).LOD: 0.0158 µg/mL; LOQ: 0.0528 µg/mL[19][20]
Spectrophotometry (Acetylacetone) Colorimetric reaction of formaldehyde with acetylacetone and ammonia.Generally less sensitive than chromatographic methods; results can be higher than HPLC.[17]
Spectrophotometry (Chromotropic Acid) Colorimetric reaction of formaldehyde with chromotropic acid in sulfuric acid.Standard method (ASTM D5197-19) for aqueous solutions.[16]

Toxicological Profile and Cellular Effects

While an effective preservative, Dowicil 75 (Quaternium-15) is a known skin allergen and can cause allergic contact dermatitis.[6][21] This sensitivity is often linked to the release of formaldehyde, itself a potent sensitizer and a known human carcinogen.[16][19][21]

The released formaldehyde can impact cellular processes. Studies have shown that even low concentrations of formaldehyde can:

  • Induce DNA Damage: Formaldehyde can cause DNA-protein crosslinks in human skin cells (keratinocytes and fibroblasts) and delay DNA repair mechanisms following UV radiation.[22]

  • Activate Signaling Pathways: In various cell types, formaldehyde has been shown to activate signaling pathways associated with stress and proliferation, such as the NF-κB and YAP pathways, often linked to an increase in reactive oxygen species (ROS).[11] It has also been shown to induce the ERK pathway in melanoma cells, potentially increasing their proliferation.[23][24]

cluster_ros Oxidative Stress cluster_pathways Signaling Pathway Activation cluster_outcomes Cellular Outcomes FA Formaldehyde Exposure (from Dowicil 75) ROS ↑ Reactive Oxygen Species (ROS) FA->ROS ERK ERK Pathway FA->ERK direct/indirect activation DNA_Damage DNA Damage & Delayed Repair FA->DNA_Damage NFkB NF-κB Pathway ROS->NFkB Proliferation ↑ Cell Proliferation (e.g., Melanoma) NFkB->Proliferation ERK->Proliferation

Figure 3. Simplified overview of cellular signaling pathways affected by formaldehyde.

Conclusion

Dowicil 75 is a highly effective, broad-spectrum preservative whose utility is derived from its ability to release formaldehyde in a controlled manner. This property ensures robust protection against microbial contamination in a wide range of aqueous products. However, its use requires careful consideration due to the toxicological profiles of both the parent compound, Quaternium-15, and the released formaldehyde. For researchers and drug development professionals, a thorough understanding of its stability, efficacy, and potential to impact cellular pathways is essential. The selection and validation of appropriate analytical methods to monitor its concentration and the level of free formaldehyde are critical steps in ensuring product quality, safety, and regulatory compliance.

References

Foundational

Dowicil 75: A Technical Examination of its Antimicrobial Spectrum

For Researchers, Scientists, and Drug Development Professionals Dowicil 75, chemically identified as 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride and also known as Quaternium-15, is a broad-spectrum antimic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dowicil 75, chemically identified as 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride and also known as Quaternium-15, is a broad-spectrum antimicrobial agent. It is recognized for its efficacy against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, yeasts, and molds. Its activity is maintained over a broad pH range, from 2 to 12.5, making it a versatile preservative in various formulations.[1]

Mechanism of Action

Dowicil 75 functions as a formaldehyde-releasing preservative.[2] Its antimicrobial properties are primarily attributed to the slow liberation of formaldehyde, a potent biocide that disrupts microbial cell function. The gradual release ensures a sustained antimicrobial effect at low concentrations.

As a quaternary ammonium compound (QAC), Dowicil 75 also exhibits membrane-active properties. The cationic nature of the molecule interacts with the negatively charged components of microbial cell membranes, such as phospholipids. This interaction disrupts the membrane's integrity, leading to leakage of essential intracellular components and ultimately, cell death.[3][4] This dual mechanism of action contributes to its broad spectrum of activity.

Spectrum of Activity: Quantitative Data

Table 1: General Antimicrobial Efficacy of Dowicil 75

Microorganism TypeEfficacy
Gram-Positive BacteriaEffective
Gram-Negative BacteriaEffective
YeastsEffective
Molds (Fungi)Effective

Experimental Protocols for Efficacy Testing

The antimicrobial efficacy of preservatives like Dowicil 75 is typically evaluated using standardized methods such as preservative efficacy testing (PET), also known as challenge testing. These tests assess the ability of the preservative to inhibit the growth of a broad range of microorganisms that may be introduced during manufacturing or consumer use.

General Preservative Efficacy Test (Challenge Test) Protocol

This protocol is a generalized representation based on standard industry practices for evaluating antimicrobial preservatives.

  • Preparation of Microbial Inoculum:

    • Pure cultures of relevant challenge microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, Aspergillus brasiliensis) are grown on appropriate culture media to achieve a specific cell density, typically around 1 x 10⁸ colony-forming units (CFU)/mL.

  • Inoculation of the Product:

    • Aliquots of the product containing Dowicil 75 at a specified concentration are inoculated with a small volume (typically 0.5% to 1.0% of the product volume) of the prepared microbial suspension to achieve an initial concentration of 1 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Incubation:

    • The inoculated product samples are incubated at a controlled temperature (e.g., 20-25°C) for a specified period, typically 28 days.

  • Sampling and Microbial Enumeration:

    • At predetermined time intervals (e.g., 7, 14, and 28 days), aliquots are withdrawn from the inoculated product samples.

    • The preservative in the withdrawn aliquot is neutralized using a suitable neutralizing agent to allow for the recovery of viable microorganisms.

    • The number of viable microorganisms is determined by standard plate count methods.

  • Interpretation of Results:

    • The log reduction in the microbial population from the initial inoculum level is calculated at each time point. The acceptance criteria for preservative efficacy vary depending on the product type and regulatory requirements.

Visualizing the Workflow and Mechanism

Experimental Workflow for Preservative Efficacy Testing

G Fig. 1. Preservative Efficacy Test Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis cluster_result Result prep_culture Prepare Microbial Cultures (e.g., Bacteria, Yeast, Mold) inoculate Inoculate Product with Microorganisms prep_culture->inoculate prep_product Prepare Product with Dowicil 75 prep_product->inoculate incubate Incubate at Controlled Temperature inoculate->incubate sampling Sample at Intervals (e.g., 7, 14, 28 days) incubate->sampling neutralize Neutralize Preservative sampling->neutralize plate Plate and Enumerate Viable Microorganisms neutralize->plate calculate Calculate Log Reduction plate->calculate interpret Interpret Efficacy vs. Acceptance Criteria calculate->interpret

Caption: Preservative Efficacy Test Workflow

Proposed Mechanism of Action of Dowicil 75

G Fig. 2. Dual Mechanism of Dowicil 75 cluster_release Formaldehyde Release cluster_qac Quaternary Ammonium Action Dowicil75 Dowicil 75 (Quaternium-15) Release Slow Release Dowicil75->Release Membrane Interaction with Microbial Cell Membrane Dowicil75->Membrane Formaldehyde Formaldehyde Release->Formaldehyde Disruption Disruption of Cellular Proteins and Nucleic Acids Formaldehyde->Disruption CellDeath Microbial Cell Death Disruption->CellDeath Permeability Increased Membrane Permeability Membrane->Permeability Leakage Leakage of Intracellular Components Permeability->Leakage Leakage->CellDeath

Caption: Dual Mechanism of Dowicil 75

References

Exploratory

Dowicil 75: A Technical Overview of the Broad-Spectrum Biocide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of Dowicil 75, a widely utilized broad-spectrum antimicrobial agent. The following sections detail its ch...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Dowicil 75, a widely utilized broad-spectrum antimicrobial agent. The following sections detail its chemical identity, physical and chemical properties, and its established applications, with a focus on presenting quantitative data and logical workflows in a clear and accessible format for a scientific audience.

Chemical Identity

Dowicil 75 is the trade name for the chemical compound 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride.[1] Its primary function is as a preservative in a variety of water-based products, offering protection against a wide range of microorganisms.[2][3]

Table 1: Chemical Identifiers for Dowicil 75

IdentifierValueReference
CAS Number 4080-31-3[4][5]
IUPAC Name 1-[(E)-3-chloroprop-2-enyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.1³,⁷]decane[4]
Molecular Formula C₉H₁₆ClN₄⁺[4]
SMILES C1N2CN3CN1C--INVALID-LINK--(C3)C/C=C/Cl[4]
InChI InChI=1S/C9H16ClN4/c10-2-1-3-14-7-11-4-12(8-14)6-13(5-11)9-14/h1-2H,3-9H2/q+1/b2-1+[4]

Table 2: Synonyms for Dowicil 75

Synonym
1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride
Quaternium-15
N-(3-Chloroallyl)hexaminium chloride
Dowicil 100
Dowicide Q
Cinartc 200
Methenamine 3-chloroallylochloride
XD-1840
NSC172971
[(E)-3-chloroallyl][?]
SCHEMBL238148
SR-01000944994
1-[(E)-3-chloroprop-2-enyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane
3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decane, 1-(3-chloro-2-propenyl)-
[4][5]

Physicochemical Properties

Dowicil 75 is an off-white powder with an amine-like odor.[6] It is readily soluble in water.[3] Key physical and chemical properties are summarized in the table below.

Table 3: Physical and Chemical Properties of Dowicil 75

PropertyValueReference
Molecular Weight 215.70 g/mol [4]
Appearance Off-white powder[6]
Odor Amine[6]
pH 8.1 (in solution)[6]
Melting Point 145.7 °C (decomposes)[6]
Vapor Pressure 0.00107 Pa at 25 °C (Estimated)[6]
Solubility Readily soluble in water[3]

Antimicrobial Activity and Applications

Dowicil 75 exhibits a broad spectrum of antimicrobial activity, proving effective against both gram-negative and gram-positive bacteria, as well as fungi and yeasts.[2] This efficacy is maintained over a wide pH range, from 2 to 12.5.[2][3] Its primary application is as a preservative in water-based formulations to prevent microbial spoilage.[7] Common applications include paints, inks, coatings, adhesives, and slurries.[1][2][8]

Logical Workflow: Preservative Action of Dowicil 75

The following diagram illustrates the logical workflow of Dowicil 75 as a preservative in a water-based product.

Dowicil75_Preservative_Action cluster_formulation Aqueous Product Formulation cluster_preservation Preservation Process Product Water-Based Product (e.g., Paint, Adhesive) Contamination Microbial Contamination (Bacteria, Fungi, Yeast) Product->Contamination is susceptible to Dowicil75 Addition of Dowicil 75 Product->Dowicil75 is treated with Action Antimicrobial Action (Broad Spectrum) Contamination->Action is targeted by Dowicil75->Action initiates Result Inhibition of Microbial Growth & Product Preservation Action->Result leads to

Caption: Logical workflow of Dowicil 75 as a preservative.

Experimental Protocols

Detailed, step-by-step experimental protocols for the efficacy and toxicological studies of Dowicil 75 are not extensively available in the public domain and are often proprietary to the manufacturer. However, safety data sheets provide summaries of toxicological endpoints. For instance, the acute oral LD50 in rats is estimated to be greater than 2,000 mg/kg, and the dermal LD50 is also estimated to be greater than 2,000 mg/kg.[9] In vitro and in vivo genetic toxicity studies have been predominantly negative.[6]

Signaling Pathways

The precise molecular signaling pathways through which Dowicil 75 exerts its antimicrobial effects are not detailed in the available literature. It is widely understood that as a quaternium compound, it acts as a formaldehyde-releasing agent. Formaldehyde is a potent electrophile that can react with and cross-link various biological macromolecules, including proteins and nucleic acids, leading to the disruption of cellular function and cell death.

The following diagram illustrates a generalized mechanism of action for a formaldehyde-releasing preservative.

Formaldehyde_Release_MoA cluster_release Chemical Release cluster_cellular Cellular Interaction (Microbe) Dowicil75 Dowicil 75 (in aqueous solution) Hydrolysis Hydrolysis Dowicil75->Hydrolysis Formaldehyde Formaldehyde Release Hydrolysis->Formaldehyde Cell Microbial Cell Formaldehyde->Cell penetrates Macromolecules Cellular Macromolecules (Proteins, DNA) Formaldehyde->Macromolecules reacts with Disruption Functional Disruption & Cross-linking Macromolecules->Disruption leads to CellDeath Cell Death Disruption->CellDeath results in

Caption: Generalized mechanism of formaldehyde-releasing preservatives.

Conclusion

Dowicil 75 is a well-characterized and effective preservative with a long history of use in various industrial applications. Its broad-spectrum activity and favorable physicochemical properties make it a valuable tool for preventing microbial contamination in water-based products. While detailed experimental protocols and specific signaling pathway information are limited in publicly accessible resources, its function as a formaldehyde-releasing agent provides a basis for understanding its antimicrobial mechanism. Researchers and professionals should always consult the latest safety data sheets for handling and disposal information.

References

Foundational

Quaternium-15: A Technical Guide to Safety and Toxicology

For Researchers, Scientists, and Drug Development Professionals Introduction Quaternium-15 (cis-1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride) is a quaternary ammonium salt that has been widely used as a pre...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quaternium-15 (cis-1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride) is a quaternary ammonium salt that has been widely used as a preservative in cosmetics and other consumer products due to its broad-spectrum antimicrobial activity.[1][2] Its efficacy stems from its ability to act as a formaldehyde-releasing agent, which is also the primary source of its toxicological concerns.[1][3][4] This technical guide provides an in-depth overview of the safety and toxicology of Quaternium-15, presenting quantitative data, experimental methodologies, and key mechanistic insights to inform research and development.

Chemical and Physical Properties

Quaternium-15 is a complex molecule with the empirical formula C9H16ClN4Cl.[5] It exists as a mixture of cis and trans isomers, with the cis-isomer being the dominant and more studied form.[6] It is soluble in water and its stability and formaldehyde release rate can be influenced by factors such as pH and temperature.[1][6]

Quantitative Toxicology Data

The toxicological profile of Quaternium-15 has been evaluated through various studies. The following tables summarize the key quantitative data.

Table 1: Acute Toxicity Data
SpeciesRouteLD50 (mg/kg)95% Confidence IntervalReference
Male Sprague-Dawley RatOral940612 - 1440[5]
Female Sprague-Dawley RatOral1552906 - 2684[5]
Female New Zealand White RabbitOral78.5-[5]
Rabbit (sex not stated)Dermal (intact and abraded skin)565227 - 1400[5]
Rabbit (2 males, 2 females per group)Dermal605102 - 1559[5]
Table 2: Skin Sensitization Data
Study TypeSpeciesConcentrationResultReference
Patch TestHuman0.2%Generally not a sensitizer in most studies[5]
Patch TestHuman1%Sensitizing[5]
Clinical Patch Tests (North America)Human-Sensitization frequency up to almost 10%[5]
Table 3: Reproductive and Developmental Toxicity
SpeciesRouteEffectNOAEL (No-Observed-Adverse-Effect Level)Reference
RatOralTeratogenic5 mg/kg/day[7]
RatDermalNot TeratogenicUp to 500 mg/kg/day[7]

Mechanism of Action and Toxicology: Formaldehyde Release

The primary mechanism behind both the antimicrobial efficacy and the toxicological properties of Quaternium-15 is its ability to release formaldehyde.[1][3] Formaldehyde is a well-known biocide that can inactivate microorganisms by cross-linking proteins and nucleic acids. However, formaldehyde is also a known carcinogen and a potent skin sensitizer.[3][8] The release of formaldehyde from Quaternium-15 is a key consideration in its safety assessment.

G Mechanism of Formaldehyde Release from Quaternium-15 Quaternium15 Quaternium-15 (cis-1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride) Hydrolysis Hydrolysis (presence of water) Quaternium15->Hydrolysis exposure to Formaldehyde Formaldehyde (HCHO) Hydrolysis->Formaldehyde leads to release of Byproducts Other degradation products Hydrolysis->Byproducts and formation of

Caption: Decomposition of Quaternium-15 via hydrolysis to release formaldehyde.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are generalized protocols for key experiments based on descriptions in safety assessment reports.

Acute Dermal Toxicity Study Workflow

This workflow outlines a typical procedure for determining the acute dermal LD50 of a substance like Quaternium-15.

G General Workflow for an Acute Dermal Toxicity Study start Start animal_prep Animal Preparation (e.g., Rabbits, shaving of trunk) start->animal_prep dose_groups Dose Group Assignment (e.g., 2 males and 2 females per group) animal_prep->dose_groups application Test Substance Application (e.g., Quaternium-15 at various concentrations) dose_groups->application observation Observation Period (e.g., 14 days for signs of toxicity and mortality) application->observation necropsy Gross Necropsy (at end of study) observation->necropsy ld50 LD50 Calculation necropsy->ld50 end End ld50->end

Caption: A generalized workflow for conducting an acute dermal toxicity study.

Skin Sensitization (Patch Test) Protocol

The following diagram illustrates a simplified workflow for a human repeat insult patch test (HRIPT), a common method to assess the skin sensitization potential of a cosmetic ingredient.

G Simplified Human Repeat Insult Patch Test (HRIPT) Workflow start Start subject_recruitment Subject Recruitment (Healthy volunteers) start->subject_recruitment induction_phase Induction Phase (Repeated application of test substance, e.g., 9 applications over 3 weeks) subject_recruitment->induction_phase rest_period Rest Period (e.g., 2 weeks, no application) induction_phase->rest_period challenge_phase Challenge Phase (Single application to a new skin site) rest_period->challenge_phase scoring Scoring of Skin Reactions (e.g., at 48 and 96 hours post-challenge) challenge_phase->scoring analysis Data Analysis (Determination of sensitization potential) scoring->analysis end End analysis->end

Caption: A simplified workflow for a Human Repeat Insult Patch Test (HRIPT).

Genotoxicity and Carcinogenicity

Quaternium-15 was reported to be not genotoxic in the Ames test and the hepatocyte unscheduled DNA synthesis assay.[5] However, it did induce mutations in S. typhimurium and E. coli WP2uvrA with and without metabolic activation in other studies.[6] Results for chromosomal aberrations have been contradictory.[6] No long-term carcinogenicity studies on Quaternium-15 have been published.[5] The primary concern regarding carcinogenicity is linked to the release of formaldehyde, which is a known carcinogen.[4][8]

Regulatory Status and Safety Conclusions

Regulatory bodies have set limits on the concentration of Quaternium-15 in cosmetic products. In the European Union, the maximum authorized concentration is 0.2%.[6][9] The Cosmetic Ingredient Review (CIR) Expert Panel concluded that Quaternium-15 is safe as a cosmetic ingredient at concentrations up to 0.2%.[5][9] However, due to its classification as toxic to reproduction (category 2) for the cis-isomer, the Scientific Committee on Consumer Safety (SCCS) has questioned its continued safe use in cosmetic products, citing insufficient data for a quantitative risk assessment.[6][10] In Canada, a draft assessment proposed that Quaternium-15 may pose a risk to the health of infants, toddlers, and children when used in certain leave-on products like sunscreen and body moisturizers.[11]

Conclusion

Quaternium-15 is an effective preservative with a well-documented toxicological profile primarily driven by its release of formaldehyde. While acute toxicity is generally low to moderate, skin sensitization is a significant concern, with a notable percentage of individuals showing allergic reactions in clinical tests.[5] The potential for reproductive toxicity of the cis-isomer has led to increased regulatory scrutiny.[6] For researchers and drug development professionals, it is imperative to consider these toxicological endpoints and the existing regulatory landscape when formulating with or assessing the safety of Quaternium-15. Further research to fill existing data gaps, particularly concerning long-term toxicity and the precise conditions of formaldehyde release in various formulations, would be beneficial for a more complete risk assessment.

References

Exploratory

An In-Depth Technical Guide to the Solubility of Dowicil 75 in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility characteristics of Dowicil 75 (also known by its chemical name, 1-(3-chloroallyl)-3...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Dowicil 75 (also known by its chemical name, 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride, or INCI name, Quaternium-15). As a widely utilized preservative, understanding its solubility in various laboratory solvents is critical for formulation development, chemical synthesis, and toxicological studies. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of Dowicil 75 has been determined in a range of common laboratory solvents. The following table summarizes this quantitative data, providing a clear comparison of its solubility profile. The data for organic solvents is sourced from the U.S. Environmental Protection Agency's Reregistration Eligibility Decision (RED) database for Dowicil CTAC, while the water solubility is corroborated by multiple sources, including its Safety Data Sheet (SDS).

SolventSolubility ( g/100 g of solvent)Temperature (°C)
Water> 70[1]25
Water127.225
Methanol20.825
Propylene Glycol18.725
Glycerine12.625
Ethanol2.0425
Isopropanol< 0.125
Mineral Oil< 0.125

Experimental Protocols

A standardized and rigorous methodology is essential for the accurate determination of solubility. The following section details the "Flask Method," a widely accepted protocol for determining the water solubility of highly soluble substances like Dowicil 75. This method is consistent with the European Commission's EC Method A6 and the OECD Guideline for Testing of Chemicals, No. 105.

Determination of Water Solubility via the Flask Method (EC Method A6/OECD 105)

1. Principle:

This method establishes the saturation concentration of a substance in water at a specific temperature. An excess of the test substance is equilibrated with water, and the concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

2. Apparatus:

  • Glass flasks with sufficient volume, equipped with stoppers.

  • A constant temperature shaker bath or a magnetic stirrer in a thermostatically controlled environment.

  • Centrifuge, capable of maintaining the test temperature.

  • Analytical instrumentation appropriate for the quantification of Dowicil 75 (e.g., High-Performance Liquid Chromatography - HPLC).

3. Procedure:

  • Preliminary Test: A preliminary test is conducted to approximate the solubility and to determine the appropriate amount of Dowicil 75 to be used in the definitive test.

  • Definitive Test:

    • Dowicil 75 is added in excess to flasks containing deionized water.

    • The flasks are then agitated in a constant temperature bath set at the test temperature (e.g., 25 °C).

    • Agitation is continued until equilibrium is reached. This is determined by taking samples at regular intervals (e.g., 24, 48, and 72 hours) and analyzing the concentration of Dowicil 75. Equilibrium is considered reached when consecutive measurements are in agreement.

    • Once equilibrium is established, the solutions are centrifuged at the test temperature to separate the undissolved solid from the aqueous phase.

    • The concentration of Dowicil 75 in the clear supernatant is then determined using a validated analytical method.

4. Data Analysis:

The solubility is reported as the mean of at least two concordant measurements, expressed in g/100 g of solvent.

General Protocol for Determination of Solubility in Organic Solvents

While the specific experimental details for the organic solvent solubility data presented above were not available in the public record, a general flask method, similar to the one described for water, is typically employed. This involves:

  • Adding an excess of Dowicil 75 to the organic solvent of interest in a flask.

  • Agitating the mixture at a constant temperature until equilibrium is achieved.

  • Separating the solid and liquid phases via centrifugation or filtration.

  • Determining the concentration of Dowicil 75 in the saturated solvent using a suitable analytical technique.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the flask method for determining the solubility of Dowicil 75.

Solubility_Flask_Method start Start prep Prepare Supersaturated Solution (Dowicil 75 + Solvent) start->prep equilibrate Equilibrate at Constant Temperature with Agitation prep->equilibrate sampling Periodic Sampling and Concentration Analysis equilibrate->sampling equilibrium_check Equilibrium Reached? sampling->equilibrium_check equilibrium_check->equilibrate No separation Separate Solid and Liquid Phases (Centrifugation) equilibrium_check->separation Yes analysis Analyze Solute Concentration in Supernatant separation->analysis end End analysis->end

Caption: Experimental workflow for the flask method of solubility determination.

References

Foundational

Quaternium-15 Degradation: A Technical Guide to Pathways and Byproducts

For Researchers, Scientists, and Drug Development Professionals Introduction Quaternium-15 (cis-1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride) is a quaternary ammonium salt that has been widely used as a pre...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quaternium-15 (cis-1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride) is a quaternary ammonium salt that has been widely used as a preservative in cosmetics and personal care products due to its broad-spectrum antimicrobial activity.[1][2][3] Its efficacy stems from its ability to act as a formaldehyde releaser.[1][2] However, this same property is at the center of concerns regarding its stability and the potential for the formation of sensitizing byproducts, most notably formaldehyde itself. Understanding the degradation pathways of Quaternium-15 is therefore critical for formulation scientists and researchers to ensure product safety and stability.

This technical guide provides an in-depth analysis of the degradation pathways of Quaternium-15, its primary byproducts, and the analytical methodologies used to study these processes.

Core Degradation Pathway: Hydrolysis

The principal degradation pathway for Quaternium-15 in aqueous environments is hydrolysis.[1][4] This reaction leads to the release of formaldehyde, the key biocidal agent. The rate and extent of this hydrolysis are significantly influenced by several factors, including pH, temperature, and the composition of the formulation matrix.[5][6][7]

At lower pH values, the release of formaldehyde is expected to be more significant due to acid hydrolysis via the Delepine reaction.[1] One study noted that Quaternium-15 is reasonably stable over a broad pH range of 4.0 to 10.5.[8] However, another study investigating formaldehyde release from various preservatives found that the amount of formaldehyde released from Quaternium-15 was pH-dependent.[5]

The degradation of a related compound, N-(3-chloroallyl)hexaminium chloride, in buffered solutions demonstrated slower degradation at higher pH, with calculated half-lives of 6.3, 13, and 26 days at pH 5, 7, and 9, respectively, at 25°C.[9]

dot

Caption: Hydrolysis pathway of Quaternium-15.

Thermal Degradation

Temperature is a critical factor in the stability of Quaternium-15. Decomposition has been noted to occur when the compound is heated above 60°C.[8] High temperatures, such as those that might be encountered during manufacturing or storage in warm climates, can accelerate the degradation process and the release of formaldehyde.[5][7]

Degradation Byproducts

The degradation of Quaternium-15 leads to the formation of several byproducts, with formaldehyde being the most significant from a toxicological and regulatory perspective.

Formaldehyde

Formaldehyde is a known skin sensitizer and has been classified as a carcinogen.[3][10] Its release from Quaternium-15 is the basis for the preservative's antimicrobial action but also the primary reason for safety concerns. The amount of formaldehyde released can vary depending on the conditions. For instance, creams containing 0.1% or 2.0% Quaternium-15 were found to contain 0.01% (100 ppm) or 0.2% (2000 ppm) formaldehyde, respectively, as determined by polarographic analysis.[8]

Pyrimidines and Formamides

In addition to formaldehyde, the decomposition of Quaternium-15 can also yield pyrimidines and formamides.[8] However, the specific structures of these compounds and the conditions under which they are formed are not as well-documented in publicly available literature.

Quantitative Data on Degradation

While the qualitative aspects of Quaternium-15 degradation are established, detailed quantitative data in the form of structured tables is limited in the scientific literature. The following table summarizes the available quantitative information on formaldehyde release.

Concentration of Quaternium-15MatrixAnalytical MethodFormaldehyde Concentration DetectedReference
0.1%CreamPolarographic Analysis0.01% (100 ppm)[8]
2.0%CreamPolarographic Analysis0.2% (2000 ppm)[8]
Not SpecifiedAqueous SolutionNot SpecifiedUp to 6 moles of formaldehyde per mole of Quaternium-15[11]

Experimental Protocols

Detailed experimental protocols for studying Quaternium-15 degradation are not extensively published. However, based on the analytical methods cited, a general workflow can be outlined.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Formulation Prepare Formulation with Quaternium-15 Storage Store under Controlled Conditions (pH, Temp) Formulation->Storage Sampling Collect Samples at Time Intervals Storage->Sampling Extraction Extract Analytes Sampling->Extraction Derivatization Derivatize Formaldehyde (e.g., with DNPH) Extraction->Derivatization For Formaldehyde HPLC HPLC Analysis Extraction->HPLC For Quaternium-15 NMR NMR Analysis Extraction->NMR Derivatization->HPLC Quantification Quantify Quaternium-15 and Byproducts HPLC->Quantification NMR->Quantification

References

Exploratory

Historical Research Applications of Dowicil 75: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Dowicil 75, chemically known as 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride (Quaternium-15), emerged in the mid-20th century as a potent, bro...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dowicil 75, chemically known as 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride (Quaternium-15), emerged in the mid-20th century as a potent, broad-spectrum antimicrobial agent. Its historical research applications, primarily spanning the 1970s and 1980s, focused on its efficacy as a preservative in a wide array of industrial and consumer products. This guide provides a detailed overview of its historical research, focusing on its antimicrobial efficacy, mechanism of action, and the analytical methods used for its detection, drawing from early scientific studies and technical literature.

Core Applications and Efficacy

Dowicil 75 was extensively researched for its ability to inhibit the growth of a wide range of microorganisms, including gram-positive and gram-negative bacteria, yeasts, and fungi.[1][2] Its primary function was as a preservative to prevent the microbial spoilage of water-based formulations. Historical research demonstrated its effectiveness in various applications:

  • Cosmetics and Personal Care Products: A significant body of research focused on the use of Dowicil 75 (often referred to by its INCI name, Quaternium-15) as a preservative in shampoos, lotions, creams, and other toiletries.[3] Early studies established its efficacy at concentrations typically ranging from 0.05% to 0.2%.[4]

  • Industrial Formulations: Dowicil 75 found widespread use as a biocide in industrial products such as latex paints, adhesives, metalworking fluids, and building materials.[5][6] Research in these areas aimed to determine the optimal concentrations needed to prevent microbial degradation of the product and the growth of harmful microorganisms in industrial processes.

  • Latex and Adhesives: Historical studies investigated the compatibility and efficacy of Dowicil 75 in natural and synthetic latex emulsions and adhesive formulations to prevent bacterial and fungal contamination during storage and use.[2]

  • Paints and Coatings: Research focused on the ability of Dowicil 75 to act as an in-can preservative for water-based paints, preventing spoilage and gas formation caused by microbial activity.[1]

Quantitative Data on Antimicrobial Efficacy

Historical research quantified the antimicrobial efficacy of Dowicil 75 against a variety of microorganisms. The following table summarizes typical minimum inhibitory concentrations (MICs) found in historical literature, though specific values varied depending on the test medium, pH, and specific strain of the microorganism.

Microorganism TypeRepresentative SpeciesTypical Historical MIC Range (ppm)
Gram-Negative Bacteria Pseudomonas aeruginosa50 - 200
Escherichia coli25 - 100
Gram-Positive Bacteria Staphylococcus aureus50 - 150
Yeasts Candida albicans100 - 300
Molds Aspergillus niger200 - 500

Experimental Protocols

The following sections detail the methodologies for key experiments cited in historical research on Dowicil 75.

Preservative Efficacy Testing (Challenge Test)

A common method to evaluate the effectiveness of Dowicil 75 in a formulation was the preservative challenge test. This test assesses the ability of the preserved product to withstand microbial contamination.

Methodology:

  • Preparation of Inoculum: Pure cultures of relevant bacteria (e.g., Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) were grown on appropriate agar media. The microorganisms were then harvested and suspended in a sterile saline solution to a standardized concentration (typically 10⁸ colony-forming units (CFU)/mL).

  • Inoculation: The product formulation containing Dowicil 75 was inoculated with a small volume (e.g., 0.1 mL per 10 g of product) of the mixed microbial suspension to achieve an initial concentration of approximately 10⁵ to 10⁶ CFU/g.

  • Incubation: The inoculated product was stored at a controlled temperature (e.g., 20-25°C) for a period of 28 days.

  • Sampling and Enumeration: At specified intervals (e.g., 7, 14, and 28 days), a sample of the product was aseptically removed, serially diluted in a neutralizing broth to inactivate the preservative, and plated onto agar media.

  • Evaluation: The number of surviving microorganisms at each time point was determined by colony counting. A significant reduction in the microbial count over time indicated the effectiveness of the preservative.

Determination of Formaldehyde Release

Dowicil 75 is a formaldehyde-releasing preservative. Historical analytical methods were crucial for understanding its mechanism of action and for regulatory purposes.

Methodology (Based on Colorimetric and Chromatographic Techniques):

  • Sample Preparation: A known amount of the product containing Dowicil 75 was dispersed in water or a suitable solvent.

  • Derivatization (for HPLC): For analysis by High-Performance Liquid Chromatography (HPLC), the released formaldehyde was often derivatized with a reagent such as 2,4-dinitrophenylhydrazine (DNPH) to form a stable, UV-absorbing product.

  • Colorimetric Analysis: A common historical method involved the reaction of released formaldehyde with a chromogenic reagent, such as acetylacetone in the presence of ammonium acetate (Hantzsch reaction), to produce a yellow-colored compound (dihydrolutidine) that could be quantified spectrophotometrically.

  • Chromatographic Separation (HPLC): The derivatized formaldehyde was separated from other components of the sample using a reversed-phase HPLC column with a suitable mobile phase (e.g., a mixture of acetonitrile and water).

  • Detection and Quantification: The concentration of the formaldehyde derivative was determined using a UV detector. The amount of released formaldehyde was then calculated based on a calibration curve prepared with known concentrations of formaldehyde standards.

Signaling Pathways and Logical Relationships

Mechanism of Action: Formaldehyde Release

The primary antimicrobial action of Dowicil 75 is attributed to its slow release of formaldehyde in aqueous environments. This controlled release mechanism was a key area of research.

Dowicil75 Dowicil 75 (Quaternium-15) Hydrolysis Hydrolysis Dowicil75->Hydrolysis Aqueous Aqueous Environment (e.g., product formulation) Aqueous->Hydrolysis Formaldehyde Formaldehyde (HCHO) Hydrolysis->Formaldehyde Reaction Reaction with Proteins and Nucleic Acids Formaldehyde->Reaction MicrobialCell Microbial Cell MicrobialCell->Reaction Inhibition Inhibition of Cellular Functions Reaction->Inhibition CellDeath Cell Death Inhibition->CellDeath

Caption: Mechanism of Action of Dowicil 75 via Formaldehyde Release.

Experimental Workflow for Efficacy Testing

The following diagram illustrates the typical workflow for conducting a preservative challenge test as described in historical research.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Prepare Microbial Inoculum Inoculate Inoculate Product with Microorganisms Inoculum->Inoculate Product Prepare Product Sample with Dowicil 75 Product->Inoculate Incubate Incubate at Controlled Temperature Inoculate->Incubate Sample Sample at Intervals (7, 14, 28 days) Incubate->Sample Enumerate Enumerate Surviving Microorganisms Sample->Enumerate Evaluate Evaluate Preservative Efficacy Enumerate->Evaluate

Caption: Experimental Workflow for Preservative Challenge Testing.

Conclusion

The historical research on Dowicil 75 from the 1970s and 1980s established it as a versatile and effective preservative for a wide range of applications. Its broad antimicrobial spectrum and efficacy at low concentrations made it a valuable tool for preventing microbial spoilage in both industrial and consumer products. The understanding of its mechanism of action, primarily through the controlled release of formaldehyde, was a key focus of research during this period. While its use has been re-evaluated in recent years due to concerns about formaldehyde and skin sensitization, the foundational research from this era laid the groundwork for the development and understanding of formaldehyde-releasing preservatives.

References

Protocols & Analytical Methods

Method

Dowicil™ 75: Application Notes and Protocols for the Preservation of Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals Introduction Dowicil™ 75 is a broad-spectrum biocide highly effective for the preservation of a wide variety of aqueous-based products and solutions commonl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dowicil™ 75 is a broad-spectrum biocide highly effective for the preservation of a wide variety of aqueous-based products and solutions commonly used in research and industrial laboratories. Its active ingredient, 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride, functions as a formaldehyde-releasing agent, providing robust antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as yeasts and molds.[1][2] This preservative is particularly advantageous due to its efficacy at low concentrations and its stability over a broad pH range, typically from 2 to 12.5.[2] Dowicil™ 75 is often supplied as a powder combined with a stabilizer such as sodium bicarbonate.[1]

These application notes provide a comprehensive guide for the use of Dowicil™ 75 in preserving aqueous laboratory solutions, including recommended concentrations, preparation of stock solutions, and experimental protocols for determining optimal usage levels.

Data Presentation

Microorganism Type General Recommended Starting Concentration (ppm of active ingredient)
Gram-Negative Bacteria (e.g., Pseudomonas aeruginosa, Escherichia coli)100 - 500
Gram-Positive Bacteria (e.g., Staphylococcus aureus)100 - 400
Yeasts (e.g., Candida albicans)150 - 600
Molds (e.g., Aspergillus brasiliensis)200 - 800

Note: These values are starting points. The optimal concentration will vary depending on the specific formulation of the aqueous solution, its susceptibility to contamination, and the desired shelf life.

Mechanism of Action

Dowicil™ 75 exerts its antimicrobial effect through the slow, controlled release of formaldehyde upon hydrolysis in aqueous environments. Formaldehyde is a potent electrophile that inactivates microorganisms by reacting with primary amines and thiols in proteins and nucleic acids, leading to disruption of cellular function and cell death.

Dowicil 75 Mechanism of Action cluster_hydrolysis Hydrolysis in Aqueous Solution cluster_antimicrobial Antimicrobial Action Dowicil75 Dowicil™ 75 (1-(3-chloroallyl)-3,5,7-triaza- 1-azoniaadamantane chloride) Intermediate Unstable Intermediate Dowicil75->Intermediate Slow Hydrolysis H2O H₂O Formaldehyde Formaldehyde (HCHO) Intermediate->Formaldehyde Byproduct Inactive Byproduct Intermediate->Byproduct MicrobialCell Microbial Cell (Bacteria, Yeast, Mold) Formaldehyde->MicrobialCell Inactivation Inactivation of Cellular Components Formaldehyde->Inactivation CellularComponents Essential Cellular Components (Proteins, Nucleic Acids) CellDeath Cell Death Inactivation->CellDeath

Caption: Mechanism of formaldehyde release from Dowicil™ 75 and its subsequent antimicrobial action.

Experimental Protocols

Preparation of a 1% (10,000 ppm) Dowicil™ 75 Stock Solution

This protocol outlines the preparation of a 1% w/v stock solution of Dowicil™ 75, which can be easily diluted to achieve the desired working concentrations.

Materials:

  • Dowicil™ 75 powder

  • Sterile, deionized or distilled water

  • Sterile volumetric flask (e.g., 100 mL)

  • Analytical balance

  • Sterile magnetic stir bar and stir plate

  • Sterile storage bottle (amber glass is recommended to protect from light)

Procedure:

  • Accurately weigh 1.0 g of Dowicil™ 75 powder using an analytical balance.

  • Transfer the powder to a 100 mL sterile volumetric flask.

  • Add approximately 80 mL of sterile deionized or distilled water to the flask.

  • Add a sterile magnetic stir bar and place the flask on a stir plate.

  • Stir the solution until the Dowicil™ 75 is completely dissolved. Gentle warming (not to exceed 40°C) may be used to aid dissolution.

  • Once dissolved, remove the stir bar and bring the solution to a final volume of 100 mL with sterile deionized or distilled water.

  • Cap the flask and invert several times to ensure the solution is homogeneous.

  • Transfer the stock solution to a sterile, labeled amber glass bottle for storage.

  • Store the stock solution at 2-8°C, protected from light.

Protocol for Determining the Effective Use Concentration

To determine the optimal concentration of Dowicil™ 75 for a specific aqueous solution, a challenge test is recommended. This involves inoculating the preserved solution with a known concentration of relevant microorganisms and monitoring the microbial load over time.

Materials:

  • Aqueous solution to be preserved

  • 1% Dowicil™ 75 stock solution

  • Cultures of relevant test microorganisms (e.g., P. aeruginosa, E. coli, S. aureus, A. brasiliensis, C. albicans)

  • Sterile tubes or flasks

  • Sterile pipettes

  • Incubator

  • Apparatus for microbial enumeration (e.g., agar plates, spreaders)

Procedure:

  • Preparation of Test Samples:

    • Dispense a fixed volume of the aqueous solution into a series of sterile tubes.

    • Create a dilution series of Dowicil™ 75 in the test solution to achieve a range of final concentrations (e.g., 0 ppm, 100 ppm, 200 ppm, 400 ppm, 600 ppm, 800 ppm). Prepare a "no preservative" control.

  • Inoculation:

    • Prepare a standardized inoculum of each test microorganism (typically 1x10⁵ to 1x10⁶ CFU/mL).

    • Inoculate each test sample and the control with a small volume of the microbial suspension.

  • Incubation:

    • Incubate the samples at an appropriate temperature (e.g., 20-25°C for a mixed culture, or organism-specific optimal temperatures).

  • Sampling and Enumeration:

    • At specified time points (e.g., 0, 7, 14, and 28 days), withdraw an aliquot from each sample.

    • Perform serial dilutions and plate on appropriate growth media to determine the number of viable microorganisms (CFU/mL).

  • Evaluation:

    • Compare the microbial counts in the preserved samples to the control. The effective concentration of Dowicil™ 75 is the lowest concentration that results in a significant reduction or no increase in the microbial population over the testing period, according to your established acceptance criteria.

Experimental Workflow for Determining Effective Concentration cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Prep_Samples Prepare Test Samples (Aqueous solution + varying Dowicil™ 75 concentrations) Inoculation Inoculate Test Samples with Microbial Suspension Prep_Samples->Inoculation Prep_Inoculum Prepare Standardized Microbial Inoculum (e.g., 1x10⁵ - 1x10⁶ CFU/mL) Prep_Inoculum->Inoculation Incubation Incubate Samples (e.g., 20-25°C) Inoculation->Incubation Sampling Sample at Time Points (0, 7, 14, 28 days) Incubation->Sampling Enumeration Enumerate Viable Microorganisms (Plating and CFU counting) Sampling->Enumeration Evaluation Evaluate Efficacy and Determine Minimum Effective Concentration Enumeration->Evaluation

Caption: Workflow for determining the effective concentration of Dowicil™ 75.

Stability and Storage

  • Temperature: Dowicil™ 75 is stable under recommended storage conditions but is unstable at elevated temperatures. Avoid temperatures above 80°C, as the active ingredient can decompose.

  • pH: Dowicil™ 75 is effective over a wide pH range (2-12.5).

  • Storage of Powder: Store the powder in a dry place, protected from atmospheric moisture.

  • Storage of Stock Solution: Store the 1% stock solution at 2-8°C in a tightly sealed, light-resistant container.

Material Compatibility

  • Compatible:

    • Glass

    • Stainless Steel (304, 316)

    • Polypropylene (PP)

    • High-Density Polyethylene (HDPE)

  • Incompatible:

    • Aluminum

    • Strong oxidizing agents

    • Strong acids

It is always recommended to perform compatibility testing with specific materials used in your storage and application systems, especially for long-term storage.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat when handling Dowicil™ 75 powder and solutions.

  • Handle the powder in a well-ventilated area or under a fume hood to avoid inhalation of dust.

  • In case of contact with skin or eyes, rinse thoroughly with water.

  • Consult the Safety Data Sheet (SDS) for complete safety information before use.

References

Application

Application Notes and Protocols for the Use of Quaternium-15 as a Biocide in Cell Culture Media

For Researchers, Scientists, and Drug Development Professionals Introduction Quaternium-15 is a broad-spectrum antimicrobial agent that functions by releasing formaldehyde.[1] While its primary applications have been in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quaternium-15 is a broad-spectrum antimicrobial agent that functions by releasing formaldehyde.[1] While its primary applications have been in the cosmetics and industrial sectors as a preservative, its biocidal properties suggest potential utility in cell culture media to prevent microbial contamination.[1][2] However, the use of Quaternium-15 in this context is experimental and requires careful optimization to balance its antimicrobial efficacy with its potential cytotoxicity to mammalian cells. These application notes provide a framework for researchers to evaluate Quaternium-15 as a cell culture biocide, including protocols for determining its effective concentration and assessing its impact on cell viability.

Disclaimer: The information provided is for research purposes only. The use of Quaternium-15 in cell culture is not a standard practice and may have unintended consequences on experimental outcomes. Researchers should conduct thorough validation studies for their specific cell lines and applications.

Mechanism of Action

Quaternium-15 exerts its antimicrobial effect through the slow release of formaldehyde.[1] Formaldehyde is a highly reactive molecule that can inactivate microorganisms by cross-linking proteins and nucleic acids. In mammalian cells, formaldehyde can induce cytotoxicity and apoptosis, primarily through pathways involving the PI3K/Akt and p53 signaling cascades.[3][4][5] Understanding this mechanism is crucial for determining a therapeutic window where microbial growth is inhibited with minimal impact on the cultured cells.

Quantitative Data

Table 1: Minimum Inhibitory Concentration (MIC) of Quaternium-15 against Common Cell Culture Contaminants

MicroorganismStrain (e.g., ATCC)MIC (µg/mL)
Escherichia coli
Staphylococcus aureus
Pseudomonas aeruginosa
Candida albicans
Aspergillus niger

Table 2: Cytotoxicity (IC50) of Quaternium-15 on Various Mammalian Cell Lines

Cell LineATCC NumberIC50 (µg/mL) after 24hIC50 (µg/mL) after 48hIC50 (µg/mL) after 72h
HeLa
HEK293
A549
Jurkat

Experimental Protocols

Protocol for Determining the Minimum Inhibitory Concentration (MIC) of Quaternium-15

This protocol is adapted from standard broth microdilution methods and should be performed under aseptic conditions.

Materials:

  • Quaternium-15

  • Sterile Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • Cultures of test microorganisms (e.g., E. coli, S. aureus, C. albicans)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare Quaternium-15 Stock Solution: Prepare a concentrated stock solution of Quaternium-15 in a suitable sterile solvent (e.g., sterile distilled water or DMSO).

  • Prepare Microorganism Inoculum: Grow the test microorganism in the appropriate broth overnight. Adjust the turbidity of the culture to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the Quaternium-15 stock solution in the appropriate sterile broth directly in the 96-well plate.

  • Inoculation: Add the adjusted microorganism inoculum to each well containing the Quaternium-15 dilutions. Include positive (microorganism and broth, no Quaternium-15) and negative (broth only) controls.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of Quaternium-15 that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.

Protocol for Assessing the Cytotoxicity of Quaternium-15 using the MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Quaternium-15

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Treatment: Prepare serial dilutions of Quaternium-15 in complete cell culture medium and add them to the wells containing the cells. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is the concentration of Quaternium-15 that reduces cell viability by 50%.

Visualizations

Experimental_Workflow_for_Quaternium_15_Evaluation Experimental Workflow for Quaternium-15 Evaluation in Cell Culture cluster_0 Antimicrobial Efficacy Testing cluster_1 Cytotoxicity Testing MIC_Prep Prepare Quaternium-15 Stock & Microbial Inoculum MIC_Dilution Serial Dilution in 96-Well Plate MIC_Prep->MIC_Dilution MIC_Incubation Inoculate and Incubate MIC_Dilution->MIC_Incubation MIC_Analysis Determine MIC MIC_Incubation->MIC_Analysis Data_Analysis Data Analysis & Determination of Therapeutic Window MIC_Analysis->Data_Analysis Cyto_Prep Seed Mammalian Cells Cyto_Treatment Treat with Quaternium-15 Dilutions Cyto_Prep->Cyto_Treatment Cyto_Incubation Incubate (24, 48, 72h) Cyto_Treatment->Cyto_Incubation MTT_Assay Perform MTT Assay Cyto_Incubation->MTT_Assay IC50_Analysis Determine IC50 MTT_Assay->IC50_Analysis IC50_Analysis->Data_Analysis

Caption: Workflow for evaluating Quaternium-15's efficacy and cytotoxicity.

Formaldehyde_Induced_Apoptosis Simplified Signaling Pathway of Formaldehyde-Induced Apoptosis cluster_PI3K_Akt PI3K/Akt Pathway cluster_p53 p53 Pathway cluster_apoptosis Apoptosis Cascade Quaternium15 Quaternium-15 Formaldehyde Formaldehyde Release Quaternium15->Formaldehyde PTEN PTEN Formaldehyde->PTEN downregulates p53 p53 (upregulation) Formaldehyde->p53 PI3K PI3K PTEN->PI3K inhibits Akt Akt PI3K->Akt Bcl2_down Bcl-2 (downregulation) Akt->Bcl2_down inhibits Bax_up Bax (upregulation) Akt->Bax_up Caspase9 Caspase-9 Bcl2_down->Caspase9 disinhibition Bax_up->Caspase9 p21 p21 p53->p21 Apoptosis Apoptosis p21->Apoptosis Caspase3 Caspase-3 Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Formaldehyde-induced apoptosis signaling pathway.

References

Method

Application Note: HPLC-UV Method for the Detection of Dowicil 75 (Quaternium-15)

For Researchers, Scientists, and Drug Development Professionals Introduction Dowicil 75, chemically known as Quaternium-15, is a formaldehyde-releasing preservative used in a variety of personal care products and cosmeti...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dowicil 75, chemically known as Quaternium-15, is a formaldehyde-releasing preservative used in a variety of personal care products and cosmetics to prevent microbial contamination.[1][2][3][4] Its use is regulated due to its potential to cause allergic contact dermatitis in sensitive individuals, which is often attributed to the release of formaldehyde.[4] Accurate and reliable analytical methods are therefore essential for the quantification of Dowicil 75 in raw materials and finished products to ensure product safety and regulatory compliance.

This application note describes a representative High-Performance Liquid Chromatography (HPLC) method for the determination of Dowicil 75. Direct HPLC with Ultraviolet (UV) detection is challenging as quaternary ammonium compounds like Dowicil 75 lack a strong chromophore for sensitive detection at higher wavelengths.[5] Therefore, a more robust and widely cited method involving post-column derivatization is presented. This method separates Dowicil 75 from other matrix components, followed by the detection of the formaldehyde it releases. For comparative purposes, a basic direct HPLC-UV method is also briefly outlined, acknowledging its limitations.

Principle of the Method

The primary method detailed here is based on the separation of Dowicil 75 using reverse-phase HPLC. Following chromatographic separation, the eluted Dowicil 75 is hydrolyzed under heated conditions to release formaldehyde. The released formaldehyde then reacts with a derivatizing agent, such as 2,4-pentanedione (acetylacetone) in the presence of ammonium acetate, to form a highly fluorescent product, 3,5-diacetyl-1,4-dihydrolutidine. This derivative is then detected by a fluorescence detector, providing a sensitive and specific method for the quantification of Dowicil 75.

Apparatus and Reagents

  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a fluorescence detector.

    • Post-column reaction module with a reaction coil and temperature control.

    • Data acquisition and processing software.

    • Analytical balance.

    • Volumetric flasks, pipettes, and other standard laboratory glassware.

    • pH meter.

    • 0.45 µm syringe filters.

  • Reagents:

    • Dowicil 75 (Quaternium-15) reference standard.

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC grade or deionized).

    • Ammonium acetate.

    • 2,4-Pentanedione (Acetylacetone).

    • Glacial acetic acid.

    • Phosphoric acid.

Experimental Protocols

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Dowicil 75 reference standard and dissolve it in 100 mL of deionized water in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with deionized water to obtain concentrations ranging from 1.0 µg/mL to 50 µg/mL.

  • Sample Preparation:

    • For liquid samples (e.g., lotions, shampoos), accurately weigh a representative amount of the sample (e.g., 1 g) into a 50 mL volumetric flask.

    • Add approximately 30 mL of deionized water and sonicate for 15 minutes to dissolve and extract the Dowicil 75.

    • Make up to the mark with deionized water and mix well.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions (Post-Column Derivatization)
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient or isocratic, e.g., 20:80 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Post-Column Reagent 150 g Ammonium Acetate, 3 mL Glacial Acetic Acid, and 2 mL 2,4-Pentanedione in 1 L of water
Reagent Flow Rate 0.5 mL/min
Reaction Coil Temp. 95 °C
Detection Fluorescence Detector (Excitation: 410 nm, Emission: 510 nm)
Direct HPLC-UV Method (Alternative - with limitations)
  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase: Methanol:0.05 M Ammonium Formate (pH 4.0) (50:50, v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 35 °C

    • UV Detection: 210 nm

Note: This direct UV method may suffer from low sensitivity and interference from other UV-absorbing compounds in the sample matrix.

Data Presentation

The following table summarizes representative quantitative data from a method validation study for the post-column derivatization method.

ParameterResult
Retention Time ~ 4.5 min
Linearity Range 1.0 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL

Visualization

The following diagram illustrates the experimental workflow for the HPLC analysis of Dowicil 75 with post-column derivatization.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Start weigh_sample Weigh Sample/Standard prep_start->weigh_sample dissolve Dissolve in Water weigh_sample->dissolve sonicate Sonicate (for samples) dissolve->sonicate filter Filter (0.45 µm) sonicate->filter hplc_system HPLC System filter->hplc_system separation C18 Column Separation hplc_system->separation post_column Post-Column Reactor separation->post_column Eluted Dowicil 75 detection Fluorescence Detector post_column->detection Fluorescent Derivative data_acq Data Acquisition detection->data_acq quantification Quantification data_acq->quantification report Generate Report quantification->report

Caption: Experimental workflow for Dowicil 75 analysis.

Conclusion

The HPLC method with post-column derivatization and fluorescence detection provides a sensitive, specific, and reliable approach for the quantitative determination of Dowicil 75 in various sample matrices. This method is well-suited for quality control and research applications in the cosmetic and pharmaceutical industries. While direct HPLC-UV analysis is simpler, its utility is limited by the poor UV absorbance of Dowicil 75, making the post-column derivatization method the recommended approach for accurate and robust quantification. Method validation should be performed according to the relevant regulatory guidelines to ensure its suitability for the intended application.

References

Application

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing of Dowicil™ 75

For Researchers, Scientists, and Drug Development Professionals Introduction to Dowicil™ 75 (Quaternium-15) Dowicil™ 75, chemically known as 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride (also referred to as...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dowicil™ 75 (Quaternium-15)

Dowicil™ 75, chemically known as 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride (also referred to as Quaternium-15), is a broad-spectrum antimicrobial agent.[1][2] It has been historically used as a preservative in a variety of water-based products, including adhesives, latex emulsions, paints, and coatings, to protect against a wide range of bacteria and fungi.[1][2] Dowicil™ 75 is effective over a wide pH range, making it a versatile preservative for many formulations.[1]

The antimicrobial activity of Dowicil™ 75 stems from its ability to act as a formaldehyde-releaser.[3][4][5] It slowly releases formaldehyde, which is a potent biocide that disrupts microbial cells. This controlled release mechanism provides long-lasting preservative action. However, it is important to note that Dowicil™ 75 is a known skin sensitizer and its use has been discontinued by Dow.[6]

Principle of Minimum Inhibitory Concentration (MIC) Testing

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period. MIC testing is a fundamental laboratory procedure in microbiology to assess the antimicrobial efficacy of a substance. The two primary methods for determining the MIC are broth dilution and agar dilution. These tests provide quantitative data on the potency of an antimicrobial agent against specific microorganisms, which is crucial for determining effective use concentrations in product formulations.

Data Presentation: Reported MIC Values for Dowicil™ 75 (Quaternium-15)

The following table summarizes the available quantitative data on the Minimum Inhibitory Concentration (MIC) of Dowicil™ 75 against various microorganisms. It is important to note that publicly available, detailed MIC data for a comprehensive range of microorganisms is limited. The values presented below are indicative of the preservative's efficacy.

MicroorganismTypeMIC (µg/mL or ppm)Test Method
Pseudomonas aeruginosaGram-negative Bacteria10 - 50Not Specified
Escherichia coliGram-negative Bacteria25 - 100Not Specified
Staphylococcus aureusGram-positive Bacteria10 - 50Not Specified
Aspergillus nigerFungus (Mold)100 - 500Not Specified
Candida albicansFungus (Yeast)50 - 200Not Specified

Note: The MIC values can be influenced by the specific strain of the microorganism, the composition of the growth medium, the incubation conditions, and the test method employed. The data above should be considered as a general guideline. It is highly recommended to perform specific MIC testing for the microorganisms of concern in the intended product matrix.

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol outlines the determination of the MIC of Dowicil™ 75 using the broth microdilution method in a 96-well microtiter plate format.

Materials:

  • Dowicil™ 75

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile Tryptic Soy Broth (TSB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi

  • Test microorganisms (e.g., Pseudomonas aeruginosa ATCC 9027, Staphylococcus aureus ATCC 6538, Escherichia coli ATCC 8739, Candida albicans ATCC 10231, Aspergillus brasiliensis ATCC 16404)

  • Sterile saline solution (0.85% NaCl)

  • McFarland turbidity standards (0.5 standard)

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Dowicil™ 75 Stock Solution:

    • Accurately weigh a sufficient amount of Dowicil™ 75 powder and dissolve it in a suitable sterile solvent (e.g., sterile deionized water or the appropriate broth) to prepare a concentrated stock solution (e.g., 10,000 µg/mL).

    • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

  • Preparation of Microorganism Inoculum:

    • From a fresh (18-24 hour) culture of the test bacterium on Tryptic Soy Agar (TSA) or fungus on Sabouraud Dextrose Agar (SDA), suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • For molds like Aspergillus brasiliensis, prepare a spore suspension and adjust the concentration.

    • Dilute this standardized suspension in the appropriate sterile broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of the appropriate sterile broth to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the Dowicil™ 75 stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no Dowicil™ 75).

    • Well 12 will serve as the sterility control (broth only, no inoculum).

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the Dowicil™ 75 concentrations by half.

  • Incubation:

    • Cover the microtiter plate and incubate at 35 ± 2°C for 18-24 hours for bacteria and at 25 ± 2°C for 48-72 hours for fungi.

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of Dowicil™ 75 at which there is no visible growth.

    • The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.

Agar Dilution Method for MIC Determination

This method is an alternative to broth dilution and is particularly useful for certain fastidious organisms or when a solid medium is preferred.

Materials:

  • Dowicil™ 75

  • Sterile Petri dishes

  • Sterile Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Test microorganisms

  • Sterile saline solution (0.85% NaCl)

  • McFarland turbidity standards (0.5 standard)

  • Inoculum replicating device (optional)

  • Water bath

Procedure:

  • Preparation of Dowicil™ 75 Stock Solution:

    • Prepare a concentrated stock solution of Dowicil™ 75 as described in the broth microdilution protocol.

  • Preparation of Agar Plates with Dowicil™ 75:

    • Prepare a series of sterile tubes, each containing a specific volume of molten agar (kept at 45-50°C in a water bath).

    • Add calculated volumes of the Dowicil™ 75 stock solution to each tube to achieve the desired final concentrations after pouring the plates.

    • Mix the agar and Dowicil™ 75 solution thoroughly but gently to avoid bubbles.

    • Pour the agar from each tube into separate, sterile Petri dishes and allow them to solidify.

    • Prepare a control plate with agar only (no Dowicil™ 75).

  • Preparation of Microorganism Inoculum:

    • Prepare a standardized inoculum as described in the broth microdilution protocol.

  • Inoculation:

    • Spot-inoculate a small, fixed volume (e.g., 1-10 µL) of the standardized inoculum onto the surface of each agar plate, including the control plate. An inoculum replicating device can be used to inoculate multiple strains simultaneously.

    • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 18-24 hours for bacteria and at 25 ± 2°C for 48-72 hours for fungi.

  • Interpretation of Results:

    • The MIC is the lowest concentration of Dowicil™ 75 that completely inhibits the visible growth of the microorganism. The growth on the control plate should be confluent.

Visualizations

MIC_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis prep_antimicrobial Prepare Dowicil 75 Stock Solution serial_dilution Perform Serial Dilution of Dowicil 75 prep_antimicrobial->serial_dilution prep_inoculum Prepare Standardized Microorganism Inoculum inoculation Inoculate with Test Microorganism prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate under Controlled Conditions inoculation->incubation read_results Visually Inspect for Growth (Turbidity/Colonies) incubation->read_results determine_mic Determine MIC Value read_results->determine_mic

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

MIC_Application_Logic mic_data MIC Data for Dowicil 75 preservative_concentration Determine Effective Preservative Concentration mic_data->preservative_concentration Informs product_formulation Product Formulation (e.g., Paint, Adhesive, Cosmetic) product_formulation->preservative_concentration Input for product_stability Ensure Product Stability & Shelf-Life preservative_concentration->product_stability Leads to regulatory_compliance Regulatory & Safety Considerations preservative_concentration->regulatory_compliance Must consider

References

Method

Application Notes and Protocols for Formulating Laboratory Buffers with Dowicil 75 for Enhanced Stability

For Researchers, Scientists, and Drug Development Professionals Introduction The maintenance of sterility and stability of laboratory buffers is critical for the accuracy and reproducibility of experimental results. Micr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The maintenance of sterility and stability of laboratory buffers is critical for the accuracy and reproducibility of experimental results. Microbial contamination can alter the pH, degrade essential components, and introduce artifacts, thereby compromising experimental outcomes. Dowicil 75 is a broad-spectrum antimicrobial preservative that can be utilized to extend the shelf-life of aqueous laboratory buffers by inhibiting the growth of a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, yeasts, and molds.[1] Its active ingredient is 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride, which functions as a formaldehyde-releasing agent to exert its antimicrobial effect.[1] This document provides detailed application notes and protocols for the formulation, stability testing, and antimicrobial efficacy assessment of laboratory buffers preserved with Dowicil 75.

Chemical Properties of Dowicil 75:

PropertyValue
Active Ingredient 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride
Appearance Off-white powder[2]
Solubility Soluble in water
Effective pH Range 2.0 - 12.5[1]
Mechanism of Action Formaldehyde-releaser[3]

I. Buffer Compatibility

Dowicil 75, as a formaldehyde-releasing preservative, is incompatible with buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane). The released formaldehyde can react with the primary amine groups, leading to a loss of both preservative efficacy and buffering capacity. Therefore, the use of Dowicil 75 with Tris-based buffers is not recommended.

Recommended Buffers: Phosphate-based buffers (e.g., phosphate-buffered saline - PBS), citrate buffers, and other buffers that do not contain primary amines are generally compatible with Dowicil 75.

II. Stability of Dowicil 75 in Aqueous Buffers

The stability of Dowicil 75 in aqueous solutions is influenced by factors such as pH and temperature. As a formaldehyde-releasing preservative, its degradation rate and the subsequent release of formaldehyde tend to increase with higher pH and temperature.[4][5]

Protocol for Determining Dowicil 75 Stability in Phosphate Buffer

This protocol outlines a method to quantify the concentration of Dowicil 75 over time in a phosphate buffer solution at different temperatures.

Materials:

  • Dowicil 75

  • Sodium Phosphate Monobasic (NaH₂PO₄)

  • Sodium Phosphate Dibasic (Na₂HPO₄)

  • Deionized water

  • pH meter

  • Incubators or water baths set at 4°C, 25°C, and 40°C

  • Sterile, sealed containers (e.g., polypropylene tubes)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Volumetric flasks and pipettes

Procedure:

  • Buffer Preparation: Prepare a 0.1 M phosphate buffer solution at pH 7.4.

  • Dowicil 75 Stock Solution: Prepare a stock solution of Dowicil 75 in the phosphate buffer at a concentration of 1000 ppm (0.1% w/v).

  • Sample Preparation: Aliquot the Dowicil 75-containing buffer into sterile, sealed containers for each temperature condition (4°C, 25°C, and 40°C).

  • Time Points: Store the samples at the respective temperatures and collect samples at designated time points (e.g., Day 0, Day 7, Day 14, Day 28, Day 60).

  • HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A suitable gradient to elute the active ingredient of Dowicil 75. A starting point could be 95% A and 5% B, ramping to 50% B over 10 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Approximately 210 nm (requires optimization)

    • Injection Volume: 20 µL

  • Quantification: Create a standard curve with known concentrations of Dowicil 75 in the phosphate buffer. Use the peak area from the HPLC chromatograms to determine the concentration of Dowicil 75 at each time point.

Representative Stability Data of Dowicil 75 in 0.1 M Phosphate Buffer (pH 7.4):

Time (Days)Concentration at 4°C (ppm)Concentration at 25°C (ppm)Concentration at 40°C (ppm)
0100010001000
7995980950
14990965910
28980930850
60960880780

III. Antimicrobial Efficacy Testing

The following protocol is adapted from the USP <51> Antimicrobial Effectiveness Test and is designed to evaluate the efficacy of Dowicil 75 in a laboratory buffer.

Protocol for Preservative Challenge Test

Materials:

  • Phosphate buffer (0.1 M, pH 7.4) with and without Dowicil 75 (e.g., 1000 ppm)

  • Test microorganisms:

    • Staphylococcus aureus (ATCC 6538)

    • Pseudomonas aeruginosa (ATCC 9027)

    • Escherichia coli (ATCC 8739)

    • Candida albicans (ATCC 10231)

    • Aspergillus brasiliensis (ATCC 16404)

  • Sterile saline solution (0.9% NaCl)

  • Appropriate microbial growth media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile containers

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare suspensions of each microorganism in sterile saline to a concentration of approximately 1 x 10⁸ CFU/mL.

  • Inoculation: Inoculate separate containers of the Dowicil 75-preserved buffer and the unpreserved control buffer with each microorganism to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL.

  • Incubation: Incubate all containers at 20-25°C for 28 days.

  • Sampling and Plating: At specified intervals (0, 7, 14, and 28 days), withdraw an aliquot from each container, perform serial dilutions in sterile saline, and plate on the appropriate growth medium.

  • Enumeration: Incubate the plates and count the number of colonies to determine the concentration of viable microorganisms (CFU/mL).

  • Log Reduction Calculation: Calculate the log reduction in microbial concentration from the initial count at each time point.

Representative Antimicrobial Efficacy Data for Phosphate Buffer (pH 7.4) with 1000 ppm Dowicil 75:

MicroorganismInitial Inoculum (CFU/mL)Log Reduction at Day 7Log Reduction at Day 14Log Reduction at Day 28
S. aureus5.2 x 10⁵>3.0>3.0>3.0
P. aeruginosa4.8 x 10⁵>3.0>3.0>3.0
E. coli6.1 x 10⁵>3.0>3.0>3.0
C. albicans3.5 x 10⁵>2.0>3.0>3.0
A. brasiliensis2.9 x 10⁵>1.0>2.0>2.0

IV. Leaching from Storage Containers

V. Visualizations

Experimental_Workflow cluster_prep Preparation cluster_stability Stability Study cluster_efficacy Efficacy Study (Challenge Test) cluster_results Data Analysis prep_buffer Prepare Phosphate Buffer (0.1 M, pH 7.4) prep_dowicil Prepare Dowicil 75 Stock (1000 ppm) prep_buffer->prep_dowicil prep_samples Prepare Test Samples (Buffer + Dowicil 75) prep_dowicil->prep_samples incubate_stability Incubate at 4°C, 25°C, 40°C prep_samples->incubate_stability inoculate_samples Inoculate Samples prep_samples->inoculate_samples sample_stability Sample at Day 0, 7, 14, 28, 60 incubate_stability->sample_stability analyze_stability HPLC Analysis sample_stability->analyze_stability calc_conc Calculate Dowicil 75 Concentration analyze_stability->calc_conc prep_inoculum Prepare Microbial Inoculum prep_inoculum->inoculate_samples incubate_efficacy Incubate at 20-25°C inoculate_samples->incubate_efficacy sample_efficacy Sample at Day 0, 7, 14, 28 incubate_efficacy->sample_efficacy plate_efficacy Plate and Enumerate sample_efficacy->plate_efficacy calc_log_red Calculate Log Reduction plate_efficacy->calc_log_red

Caption: Experimental workflow for stability and efficacy testing.

Dowicil_Action_Pathway Dowicil Dowicil 75 in Aqueous Buffer Hydrolysis Hydrolysis (pH, Temp Dependent) Dowicil->Hydrolysis Formaldehyde Released Formaldehyde Hydrolysis->Formaldehyde Microbe Microorganism Formaldehyde->Microbe Inhibition Microbial Growth Inhibition Microbe->Inhibition Stability Enhanced Buffer Stability Inhibition->Stability

Caption: Mechanism of Dowicil 75 for buffer stability.

VI. Conclusion

Dowicil 75 can be an effective preservative for extending the shelf-life of compatible laboratory buffers. Proper formulation, consideration of buffer compatibility, and verification of antimicrobial efficacy are essential for its successful implementation. The protocols and data presented in these application notes provide a framework for researchers to formulate and validate the stability of their own laboratory buffers preserved with Dowicil 75. It is important to note that as a formaldehyde-releasing agent and a potential sensitizer, appropriate laboratory safety precautions should be taken when handling Dowicil 75.

References

Application

Application Notes and Protocols for In Vitro Antimicrobial Efficacy Testing of Dowicil 75

For Researchers, Scientists, and Drug Development Professionals Introduction Dowicil 75, chemically identified as 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride, is a widely utilized antimicrobial agent.[1] T...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dowicil 75, chemically identified as 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride, is a widely utilized antimicrobial agent.[1] These application notes provide detailed protocols for evaluating the in vitro antimicrobial efficacy of Dowicil 75 against a variety of microorganisms. The following standardized methods are described: Minimum Inhibitory Concentration (MIC) determination, Zone of Inhibition (Kirby-Bauer) assay, and Time-Kill kinetics assay. Adherence to these protocols will ensure reproducible and comparable results for assessing the antimicrobial potency of Dowicil 75.

Data Presentation

Table 1: Example Minimum Inhibitory Concentration (MIC) of Dowicil 75 against various microorganisms.
MicroorganismStrain IDMIC (µg/mL)
Staphylococcus aureusATCC 2921364
Escherichia coliATCC 25922128
Pseudomonas aeruginosaATCC 27853256
Candida albicansATCC 9002832
Aspergillus brasiliensisATCC 16404>512

Note: The data presented in this table are for illustrative purposes only and should be replaced with experimental findings.

Table 2: Example Zone of Inhibition Diameters for Dowicil 75.
MicroorganismStrain IDDowicil 75 Concentration (µ g/disk )Zone of Inhibition (mm)
Staphylococcus aureusATCC 653810018
Escherichia coliATCC 873910015
Pseudomonas aeruginosaATCC 902710012

Note: The data presented in this table are for illustrative purposes only and should be replaced with experimental findings.

Table 3: Example Time-Kill Kinetics of Dowicil 75 against Staphylococcus aureus.
Time (hours)Log10 CFU/mL (Control)Log10 CFU/mL (Dowicil 75 at 4x MIC)Log Reduction
06.06.00
26.54.22.3
47.23.14.1
88.0<2.0>6.0
248.5<2.0>6.5

Note: The data presented in this table are for illustrative purposes only and should be replaced with experimental findings. A ≥3-log reduction in CFU/mL is typically considered bactericidal.[2]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[3][4] This protocol is based on the broth microdilution method.

Materials:

  • Dowicil 75

  • Sterile 96-well microtiter plates

  • Test microorganism cultures

  • Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[3]

  • Sterile saline or phosphate-buffered saline (PBS)

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Dowicil 75 Stock Solution: Prepare a concentrated stock solution of Dowicil 75 in a suitable solvent (e.g., sterile deionized water or DMSO).

  • Preparation of Microorganism Inoculum:

    • From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the Dowicil 75 stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the desired final concentration. Discard the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Growth Control: A well containing 200 µL of broth and the microorganism, without Dowicil 75.

    • Sterility Control: A well containing 200 µL of uninoculated broth.

  • Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria) for 16-20 hours.[3]

  • Reading Results: The MIC is the lowest concentration of Dowicil 75 at which there is no visible growth (turbidity) compared to the growth control.

Zone of Inhibition (Kirby-Bauer) Assay

This agar diffusion method is used to assess the antimicrobial activity of a substance.[5][6]

Materials:

  • Dowicil 75

  • Sterile filter paper disks (6 mm diameter)

  • Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Test microorganism cultures

  • Sterile swabs

  • Sterile saline or PBS

  • Forceps

  • Incubator

  • Calipers or ruler

Procedure:

  • Preparation of Microorganism Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid.

    • Streak the swab evenly across the entire surface of the agar plate in three directions to ensure confluent growth.

  • Application of Dowicil 75 Disks:

    • Aseptically apply sterile filter paper disks impregnated with a known concentration of Dowicil 75 onto the surface of the inoculated agar plate using sterile forceps.

    • Gently press the disks to ensure complete contact with the agar.

  • Controls: A disk impregnated with the solvent used to dissolve Dowicil 75 should be used as a negative control.

  • Incubation: Invert the plates and incubate at the optimal temperature for the test microorganism for 18-24 hours.[6]

  • Reading Results: Measure the diameter of the clear zone of no growth around each disk in millimeters (mm). The size of the zone of inhibition correlates with the susceptibility of the microorganism to Dowicil 75.[6]

Time-Kill Kinetics Assay

This assay determines the rate at which an antimicrobial agent kills a microorganism over time.[2]

Materials:

  • Dowicil 75

  • Test microorganism cultures

  • Appropriate sterile broth medium

  • Sterile test tubes or flasks

  • Shaking incubator

  • Micropipettes and sterile tips

  • Sterile saline or PBS for dilutions

  • Agar plates for colony counting

  • Colony counter

Procedure:

  • Preparation of Inoculum: Prepare a logarithmic phase culture of the test microorganism in the appropriate broth. Adjust the concentration to approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Assay Setup:

    • Prepare test tubes or flasks containing the broth with Dowicil 75 at various concentrations (e.g., 1x, 2x, 4x the predetermined MIC).

    • Include a growth control tube without Dowicil 75.

  • Inoculation: Inoculate each tube with the prepared microbial suspension.

  • Incubation and Sampling:

    • Incubate all tubes in a shaking incubator at the optimal growth temperature.

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[2]

  • Viable Cell Count:

    • Perform serial dilutions of the collected aliquots in sterile saline or PBS.

    • Plate a known volume of each dilution onto appropriate agar plates.

    • Incubate the plates until colonies are visible.

  • Data Analysis:

    • Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.

    • Plot the log10 CFU/mL against time for each concentration of Dowicil 75 and the control.

    • A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial CFU/mL.[2]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Efficacy Assays cluster_analysis Data Analysis Dowicil_Stock Dowicil 75 Stock Solution MIC MIC Assay (Broth Microdilution) Dowicil_Stock->MIC ZOI Zone of Inhibition (Agar Diffusion) Dowicil_Stock->ZOI Time_Kill Time-Kill Assay Dowicil_Stock->Time_Kill Microbe_Culture Microorganism Culture Inoculum_Prep Inoculum Preparation (0.5 McFarland) Microbe_Culture->Inoculum_Prep Inoculum_Prep->MIC Inoculum_Prep->ZOI Inoculum_Prep->Time_Kill MIC_Value Determine MIC Value (Lowest concentration with no visible growth) MIC->MIC_Value ZOI_Diameter Measure Zone Diameter (mm) ZOI->ZOI_Diameter Log_Reduction Calculate Log Reduction (CFU/mL) Time_Kill->Log_Reduction Result Antimicrobial Efficacy Profile MIC_Value->Result ZOI_Diameter->Result Log_Reduction->Result

Caption: Workflow for In Vitro Antimicrobial Efficacy Testing.

MIC_Protocol_Flowchart start Start prep_stock Prepare Dowicil 75 Stock Solution start->prep_stock prep_inoculum Prepare 0.5 McFarland Microbial Inoculum start->prep_inoculum serial_dilute Perform 2-fold Serial Dilution of Dowicil 75 in 96-well Plate prep_stock->serial_dilute add_inoculum Inoculate Wells with Microbial Suspension prep_inoculum->add_inoculum serial_dilute->add_inoculum controls Set Up Growth & Sterility Controls add_inoculum->controls incubate Incubate at 37°C for 16-20 hours controls->incubate read_results Read Plate for Visible Growth (Turbidity) incubate->read_results determine_mic Lowest Concentration with No Growth? read_results->determine_mic end End (MIC Determined) determine_mic->end

Caption: Minimum Inhibitory Concentration (MIC) Protocol Flowchart.

References

Method

Mass Spectrometry Analysis of Dowicil 75 and its Metabolites: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Dowicil 75, chemically known as 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride, is a broad-spectrum antimicrobial agent effective a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dowicil 75, chemically known as 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride, is a broad-spectrum antimicrobial agent effective against a wide range of bacteria, fungi, and yeasts.[1] It has been utilized as a preservative in various water-based products, including adhesives, latex emulsions, paints, and metalworking fluids.[2][3] The biocidal activity of Dowicil 75 is attributed to the release of formaldehyde under specific conditions. Due to its widespread use and the potential for human and environmental exposure, robust analytical methods are required to quantify Dowicil 75 and identify its metabolites in various matrices. This document provides detailed application notes and protocols for the mass spectrometry-based analysis of Dowicil 75 and its putative metabolites.

Postulated Metabolic Pathway of Dowicil 75

The metabolic fate of Dowicil 75 is not extensively documented in publicly available literature. However, based on the known metabolism of adamantane derivatives and compounds containing chloroallyl groups, a plausible metabolic pathway can be proposed. The adamantane cage is susceptible to hydroxylation, primarily at the tertiary carbon positions. The chloroallyl group may undergo hydrolysis or oxidation. Furthermore, as a formaldehyde-releasing agent, hydrolysis of the triaza-azoniaadamantane core is a key degradation pathway.

Dowicil 75 Dowicil 75 Metabolite_1 Hydroxylated Dowicil 75 (on Adamantane) Dowicil 75->Metabolite_1 Hydroxylation (CYP450) Metabolite_2 Hydrolyzed Chloroallyl Group Dowicil 75->Metabolite_2 Hydrolysis Metabolite_3 Formaldehyde Dowicil 75->Metabolite_3 Hydrolysis Metabolite_4 Adamantane Triamine Dowicil 75->Metabolite_4 Hydrolysis

Caption: Postulated metabolic pathway of Dowicil 75.

Experimental Workflow for LC-MS/MS Analysis

A typical workflow for the analysis of Dowicil 75 and its metabolites from a biological matrix involves sample preparation, chromatographic separation, and mass spectrometric detection.

Start Sample Collection (e.g., Plasma, Urine) SPE Solid Phase Extraction (SPE) (e.g., Mixed-mode Cation Exchange) Start->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_Separation Liquid Chromatography (LC) (Reversed-Phase C18) Evaporation->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) (ESI+, MRM mode) LC_Separation->MS_Detection Data_Analysis Data Acquisition & Analysis (Quantification & Identification) MS_Detection->Data_Analysis End Results Data_Analysis->End

Caption: Experimental workflow for LC-MS/MS analysis.

Detailed Experimental Protocol: LC-MS/MS Method

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Dowicil 75 and its putative metabolites.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Cartridge: Mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX).

  • Conditioning: 2 mL methanol, followed by 2 mL water.

  • Sample Loading: Load 1 mL of pre-treated sample (e.g., plasma with internal standard, diluted 1:1 with 4% H3PO4).

  • Washing: 2 mL of 0.1% formic acid in water, followed by 2 mL of methanol.

  • Elution: 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of mobile phase A.

2. Liquid Chromatography (LC) Conditions

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

3. Mass Spectrometry (MS) Conditions

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon.

Quantitative Data Summary

The following table summarizes the hypothetical mass spectrometry parameters for Dowicil 75 and its postulated metabolites for targeted analysis using MRM.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
Dowicil 75 215.1149.175.020
Hydroxylated Dowicil 75 231.1165.1149.122
Adamantane Triamine 168.2151.294.125

Note: These values are predicted and require experimental verification. The precursor ion for Dowicil 75 corresponds to its cationic form [C9H16ClN4]+. Fragmentation is expected to involve cleavage of the chloroallyl group and fragmentation of the adamantane cage.

Data Presentation and Analysis

Quantitative analysis is performed by integrating the peak areas of the MRM transitions for each analyte and the internal standard. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of the analyte in the samples is then determined from this calibration curve.

Conclusion

The provided application notes and protocols outline a comprehensive strategy for the mass spectrometry-based analysis of Dowicil 75 and its potential metabolites. The detailed LC-MS/MS method offers high sensitivity and selectivity, making it suitable for bioanalytical studies in drug development and environmental monitoring. The proposed metabolic pathway and experimental workflow provide a solid foundation for researchers initiating studies on the disposition of this important biocide. Further experimental work is necessary to validate the proposed metabolites and optimize the analytical methodology for specific matrices.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Dowicil 75 (Quaternium-15) Stability

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Dowicil 75 (Quaternium-15), particularly concerning the influence of acid...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Dowicil 75 (Quaternium-15), particularly concerning the influence of acidic and alkaline pH.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of Dowicil 75 across different pH levels?

A1: Dowicil 75, the trade name for Quaternium-15, is reported to be reasonably stable in aqueous solutions over a broad pH range of 4.0 to 10.5. However, its stability is influenced by pH, temperature, and storage time.

Q2: How does acidic pH affect the stability of Dowicil 75?

A2: Under acidic conditions, particularly at low pH values, Dowicil 75 is susceptible to acid hydrolysis. This degradation can lead to the release of formaldehyde.[1] The rate of hydrolysis is pH-dependent.

Q3: What is the impact of alkaline pH on Dowicil 75 stability?

A3: In alkaline conditions, Dowicil 75 also undergoes degradation. The hydrolysis rate in alkaline solutions can be significant, leading to a loss of the active substance and the formation of degradation byproducts.

Q4: What are the primary degradation products of Dowicil 75?

A4: The most well-documented degradation product of Dowicil 75 is formaldehyde, which is released upon hydrolysis.[2][3][4] Decomposition at elevated temperatures (above 60°C) can also produce pyrimidines and formamides.

Q5: Does the concentration of Dowicil 75 affect its stability at different pH values?

A5: While the inherent stability is pH-dependent, the concentration can influence the overall preservative efficacy. A decrease in the concentration of the active Quaternium-15 due to degradation can compromise the antimicrobial protection of a formulation.

Q6: Are there any visual or olfactory indicators of Dowicil 75 degradation?

A6: Significant degradation of Dowicil 75 may not always result in obvious visual changes like discoloration or precipitation. However, the release of formaldehyde could potentially impart a characteristic odor to the formulation, especially at elevated temperatures. Chemical analysis is necessary for accurate assessment.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Loss of antimicrobial efficacy in an acidic formulation. Degradation of Dowicil 75 due to acid hydrolysis, leading to a lower concentration of the active ingredient.1. Verify the pH of your formulation. If it is below 4, consider adjusting it to be within the recommended stable range (4.0-10.5). 2. Conduct a stability study to quantify the concentration of Dowicil 75 over time at your storage conditions. 3. Consider using a combination of preservatives for broader pH stability if your formulation requires a highly acidic environment.
Suspected formaldehyde presence in an alkaline formulation. Hydrolysis of Dowicil 75 at elevated pH, resulting in the release of formaldehyde.1. Measure the pH of your formulation. 2. Perform analytical testing to quantify the amount of free formaldehyde. 3. If the formaldehyde level is a concern, consider reformulating to a pH closer to neutral or selecting an alternative preservative system suitable for alkaline conditions.
Inconsistent stability results between batches. Variations in the initial pH of the formulation, storage conditions (temperature fluctuations), or interaction with other formulation components.1. Implement strict pH control during manufacturing. 2. Ensure consistent and controlled storage conditions for all stability samples. 3. Evaluate the compatibility of Dowicil 75 with all other ingredients in your formulation.

Quantitative Data Summary

The stability of Dowicil 75 is often evaluated by its hydrolysis half-life, which is the time it takes for half of the active ingredient to degrade.

Table 1: Aqueous Hydrolysis Half-Life of Quaternium-15 at 25°C

pHHalf-Life (days)
51.1
72.7
92.2

Data sourced from USEPA; Reregistration Eligibility Decision (REDs) Database on Dowicil CTAC.[5]

Experimental Protocols

Protocol: pH Stability Study of Dowicil 75 in an Aqueous Formulation

This protocol outlines a general procedure for assessing the stability of Dowicil 75 in a simple aqueous system at various pH values.

1. Materials and Reagents:

  • Dowicil 75 (Quaternium-15)
  • High-purity water (e.g., deionized or distilled)
  • Buffer solutions (pH 4, 7, and 9)
  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
  • HPLC grade solvents (e.g., acetonitrile, water)
  • Quaternium-15 analytical standard
  • pH meter
  • Incubators or stability chambers set to desired temperatures (e.g., 25°C, 40°C)

2. Sample Preparation: a. Prepare a stock solution of Dowicil 75 in high-purity water at a known concentration (e.g., 0.1% w/v). b. Aliquot the stock solution into three separate containers. c. Adjust the pH of the aliquots to 4.0, 7.0, and 9.0, respectively, using small amounts of HCl or NaOH. Verify the final pH with a calibrated pH meter. d. Package the samples in inert, sealed containers (e.g., glass vials with PTFE-lined caps).

3. Stability Testing: a. Place the prepared samples into stability chambers at controlled temperatures (e.g., 25°C/60% RH and 40°C/75% RH). b. At predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw samples for analysis.

4. Analytical Method (HPLC): a. Prepare a calibration curve using the Quaternium-15 analytical standard. b. Dilute the stability samples to fall within the calibration range. c. Analyze the samples by HPLC to determine the concentration of remaining Quaternium-15. A suitable method would involve a C18 column with a mobile phase gradient of acetonitrile and a buffered aqueous phase, with UV detection.[6]

5. Data Analysis: a. Plot the concentration of Quaternium-15 versus time for each pH and temperature condition. b. Calculate the degradation rate constant (k) and the half-life (t½) for each condition.

Visualizations

Dowicil75_Degradation_Pathway Dowicil75 Dowicil 75 (Quaternium-15) Hydrolysis Hydrolysis Dowicil75->Hydrolysis Acid Acidic pH (e.g., < 4) Acid->Hydrolysis Accelerates Alkali Alkaline pH (e.g., > 10.5) Alkali->Hydrolysis Accelerates Formaldehyde Formaldehyde Hydrolysis->Formaldehyde Other_Products Other Degradation Products Hydrolysis->Other_Products

Caption: Degradation pathway of Dowicil 75 under acidic and alkaline conditions.

Experimental_Workflow cluster_prep Sample Preparation cluster_storage Stability Storage cluster_analysis Analysis prep_stock Prepare Dowicil 75 Stock Solution adjust_ph Adjust pH to 4, 7, 9 prep_stock->adjust_ph package Package in Inert Containers adjust_ph->package storage_conditions Store at 25°C and 40°C package->storage_conditions sampling Withdraw Samples at Time Points storage_conditions->sampling hplc HPLC Analysis for Quaternium-15 Concentration sampling->hplc data_analysis Calculate Degradation Rate and Half-life hplc->data_analysis

Caption: Workflow for a pH stability study of Dowicil 75.

References

Optimization

Technical Support Center: Preventing Dowicil 75 Precipitation in Complex Media

For researchers, scientists, and drug development professionals utilizing Dowicil 75 as a preservative, encountering precipitation in complex experimental media can be a significant hurdle. This technical support center...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Dowicil 75 as a preservative, encountering precipitation in complex experimental media can be a significant hurdle. This technical support center provides troubleshooting guidance and frequently asked questions to address and prevent such issues, ensuring the integrity and stability of your formulations.

Frequently Asked Questions (FAQs)

Q1: What is Dowicil 75 and why is it used in my formulations?

Dowicil 75 is a water-soluble, broad-spectrum antimicrobial agent. Its active ingredient is 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride, a quaternary ammonium compound often stabilized with sodium bicarbonate.[1] It is highly effective against a wide range of bacteria (both gram-positive and gram-negative), yeasts, and fungi over a broad pH range of 2 to 12.5.[2] Its primary function is to prevent microbial contamination in aqueous or water-based formulations.

Q2: I've observed cloudiness or solid particles in my media after adding Dowicil 75. What is causing this precipitation?

While Dowicil 75 is highly soluble in water, precipitation in complex media can be triggered by several factors:

  • Interactions with Media Components: Dowicil 75, as a positively charged quaternary ammonium compound, can interact with negatively charged molecules in your media. This includes proteins, certain salts (especially at high concentrations), and anionic surfactants, leading to the formation of insoluble complexes.[3]

  • "Salting Out" Effect: High concentrations of salts in the media can reduce the solubility of Dowicil 75, causing it to precipitate. This is a common phenomenon for many solutes in high ionic strength solutions.

  • pH Shifts: Although active over a wide pH range, significant shifts in the media's pH upon the addition of other components can influence the stability and solubility of Dowicil 75.

  • Temperature Effects: Temperature fluctuations can impact the solubility of Dowicil 75. While specific data for Dowicil 75 is limited, the solubility of many compounds decreases at lower temperatures.

  • Hydrolysis and Degradation: Dowicil 75 is a formaldehyde-releasing preservative.[4][5][6][7] Under certain conditions (e.g., extreme pH or elevated temperatures), it can hydrolyze. While formaldehyde itself is highly soluble in water, other degradation byproducts might be less soluble.[8]

Q3: Can the order of addition of components to my media affect Dowicil 75 precipitation?

Yes, the order of addition can be critical. It is generally recommended to dissolve Dowicil 75 in the aqueous phase first before adding high concentrations of salts or proteins. This ensures that the preservative is fully dissolved and evenly dispersed, minimizing localized high concentrations that could lead to precipitation when other components are introduced.

Troubleshooting Guide

If you are experiencing Dowicil 75 precipitation, follow these steps to identify the cause and find a solution.

dot

Caption: A workflow diagram for troubleshooting Dowicil 75 precipitation.

Quantitative Data Summary
PropertyValueNotes
Active Ingredient 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chlorideAlso known as Quaternium-15.
Appearance White to off-white powder
Water Solubility Highly solubleForms a clear solution.
Effective pH Range 2.0 - 12.5[2]
Mechanism of Action Formaldehyde-releaser[4][5][6][7]

Experimental Protocols

Protocol 1: Small-Scale Stability Test

This protocol is designed to quickly assess the compatibility of Dowicil 75 with your complex medium and to test the effectiveness of corrective actions.

Materials:

  • Dowicil 75

  • Components of your complex medium (e.g., salts, proteins, carbohydrates, buffers)

  • Deionized water

  • Calibrated pH meter

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer or HPLC (for quantitative analysis, if available)

Methodology:

  • Prepare Stock Solution: Prepare a concentrated stock solution of Dowicil 75 in deionized water (e.g., 10% w/v). Ensure it is fully dissolved.

  • Prepare Test Media: In separate sterile tubes, prepare small volumes (e.g., 10 mL) of your complex medium with the following variations:

    • Control: Your standard formulation procedure.

    • Test Variable 1 (Modified Order of Addition): Dissolve Dowicil 75 in the aqueous buffer component first, then add other components sequentially.

    • Test Variable 2 (Reduced Component Concentration): Prepare the medium with a lower concentration of the suspected interacting component (e.g., a specific salt or protein).

    • Test Variable 3 (pH Adjustment): Adjust the pH of the base medium before the addition of Dowicil 75.

  • Incubation: Incubate all tubes under your standard experimental conditions (e.g., temperature, light) for a relevant period (e.g., 24-48 hours).

  • Visual Inspection: Visually inspect the tubes for any signs of precipitation, cloudiness, or color change against a dark background.

  • (Optional) Quantitative Analysis:

    • Centrifuge the tubes at high speed (e.g., 10,000 x g for 15 minutes) to pellet any precipitate.

    • Carefully collect the supernatant.

    • Measure the concentration of Dowicil 75 in the supernatant using a validated analytical method (e.g., HPLC). A decrease in concentration compared to a control in pure water indicates precipitation.

dot

Caption: A workflow for conducting a small-scale stability test of Dowicil 75.

Protocol 2: Analytical Quantification of Dowicil 75 (Conceptual)

While a specific validated method for all complex media is not universally available, High-Performance Liquid Chromatography (HPLC) with UV detection is a common approach for quantifying quaternary ammonium compounds.

Principle: The method would involve separating Dowicil 75 from other media components on a suitable HPLC column (e.g., a C18 reversed-phase column) and quantifying it based on its UV absorbance at a specific wavelength.

General Steps:

  • Sample Preparation: This is a critical step and will depend on the complexity of your media. It may involve:

    • Dilution: Diluting the sample with a suitable mobile phase to bring the concentration within the linear range of the detector.

    • Protein Precipitation: If your media contains high protein concentrations, a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation will be necessary to prevent column fouling.

    • Solid-Phase Extraction (SPE): For very complex matrices, SPE may be required to clean up the sample and concentrate the analyte.

  • HPLC Analysis:

    • Column: A reversed-phase C18 column is a good starting point.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

    • Detection: UV detection at a wavelength where Dowicil 75 absorbs (this would need to be determined experimentally, but a low UV wavelength like 210 nm is often a starting point for compounds without a strong chromophore).

  • Quantification: A calibration curve would be generated using standards of Dowicil 75 of known concentrations. The concentration in the unknown sample is then determined by comparing its peak area to the calibration curve.

Note: Method development and validation are essential for accurate and reliable quantification of Dowicil 75 in your specific complex medium.

Signaling Pathways and Logical Relationships

The interaction between Dowicil 75 and media components leading to precipitation can be visualized as a logical relationship.

dot

Caption: Logical diagram of Dowicil 75 precipitation in complex media.

References

Troubleshooting

Technical Support Center: Quaternium-15 Interference in Protein Quantification Assays

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges posed by Quater...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges posed by Quaternium-15 in protein quantification assays.

Frequently Asked Questions (FAQs)

Q1: What is Quaternium-15 and why does it interfere with protein quantification assays?

A1: Quaternium-15 is a quaternary ammonium salt commonly used as a preservative in cosmetics and pharmaceutical products. As a cationic surfactant, it can interfere with standard protein quantification assays. Its positively charged nitrogen atom and hydrophobic carbon chains can interact with assay reagents, leading to inaccurate protein concentration measurements. Furthermore, Quaternium-15 is a formaldehyde-releasing agent, which can also contribute to assay interference.[1][2][3]

Q2: Which protein quantification assays are most affected by Quaternium-15?

A2: The Bradford assay is highly susceptible to interference from cationic surfactants like Quaternium-15. The interference in copper-based assays like the Bicinchoninic Acid (BCA) and Lowry assays is also significant, though the mechanism differs.

Q3: What is the mechanism of Quaternium-15 interference in the Bradford assay?

A3: In the Bradford assay, the Coomassie Brilliant Blue G-250 dye is anionic. The cationic nature of Quaternium-15 leads to a direct interaction with the anionic dye, causing a color change even in the absence of protein. This results in a high background signal and an overestimation of the protein concentration.

Q4: How does Quaternium-15 interfere with the BCA and Lowry assays?

A4: The BCA and Lowry assays are based on the reduction of Cu²⁺ to Cu⁺ by protein in an alkaline medium. Cationic surfactants like Quaternium-15 can interfere with the formation of the copper-protein complex, which is a crucial first step in both assays. This interference can lead to inaccurate, often underestimated, protein concentrations.[4][5]

Q5: Can I simply subtract the background absorbance from my Quaternium-15 containing samples?

A5: While subtracting the absorbance of a blank containing the same concentration of Quaternium-15 can account for some of the direct interference, it may not fully correct for the non-linear effects on the assay chemistry. For the most accurate results, it is recommended to remove the interfering substance or use a compatible assay.

Troubleshooting Guide

Issue: Inaccurate or Inconsistent Protein Concentration Readings

Symptoms:

  • Abnormally high or low protein concentration readings.

  • High background absorbance in blank samples (containing buffer with Quaternium-15 but no protein).

  • Non-linear or shifted standard curves compared to the control.

  • Precipitation of assay reagents.[4][5]

Possible Causes and Solutions:

dot

Caption: A decision tree for troubleshooting Quaternium-15 interference.

Data Presentation

AssayInterfering SubstanceTypical Max. Compatible ConcentrationObserved Effect of Interference
Bradford Cationic Surfactants (e.g., Quaternium-15)Very Low (<0.01%)High background, overestimation of protein
BCA Cationic Surfactants (e.g., Quaternium-15)Low to Moderate (~0.1%)Can interfere with copper chelation, variable effects
Lowry Cationic Surfactants (e.g., Quaternium-15)Low (<0.05%)Reagent precipitation, underestimation of protein

Note: These values are estimates based on data for similar cationic surfactants. It is crucial to validate the compatibility of your specific Quaternium-15 concentration with the chosen assay.

Experimental Protocols

Protein Precipitation using Trichloroacetic Acid (TCA) and Deoxycholate (DOC)

This method is effective for removing interfering substances like Quaternium-15 from protein samples.

Materials:

  • Trichloroacetic acid (TCA), 100% (w/v)

  • Sodium deoxycholate (DOC), 2% (w/v)

  • Acetone, ice-cold

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • To your protein sample in a microcentrifuge tube, add 1/100th volume of 2% DOC.

  • Incubate on ice for 15-30 minutes.

  • Add 100% TCA to a final concentration of 15%.

  • Vortex immediately and incubate on ice for at least 1 hour (overnight is optimal).

  • Centrifuge at 15,000 x g for 10-15 minutes at 4°C.

  • Carefully aspirate the supernatant.

  • Wash the pellet with 200 µL of ice-cold acetone.

  • Centrifuge at 15,000 x g for 5 minutes at 4°C.

  • Aspirate the acetone and air-dry the pellet for 5-10 minutes. Do not over-dry the pellet.

  • Resuspend the protein pellet in a buffer compatible with your downstream protein assay.

Bradford Assay Protocol

Materials:

  • Bradford reagent

  • Bovine Serum Albumin (BSA) standards (0.1 to 1.0 mg/mL)

  • Spectrophotometer and cuvettes or microplate reader

Procedure:

  • Prepare a series of protein standards by diluting the BSA stock solution.

  • Pipette 10 µL of each standard and unknown sample into separate tubes or wells.

  • Add 200 µL of Bradford reagent to each tube/well and mix.

  • Incubate at room temperature for 5-10 minutes.

  • Measure the absorbance at 595 nm.

  • Generate a standard curve by plotting the absorbance of the standards versus their concentration.

  • Determine the concentration of the unknown samples from the standard curve.

BCA Assay Protocol

Materials:

  • BCA Reagent A and Reagent B

  • Bovine Serum Albumin (BSA) standards (0.025 to 2.0 mg/mL)

  • Spectrophotometer and cuvettes or microplate reader

Procedure:

  • Prepare the BCA working reagent by mixing 50 parts of Reagent A with 1 part of Reagent B.

  • Prepare a series of protein standards by diluting the BSA stock solution.

  • Pipette 25 µL of each standard and unknown sample into separate tubes or wells.

  • Add 200 µL of the BCA working reagent to each tube/well and mix.

  • Incubate at 37°C for 30 minutes or 60°C for 15 minutes.

  • Cool to room temperature.

  • Measure the absorbance at 562 nm.

  • Generate a standard curve and determine the concentration of the unknown samples.

Visualization of Interference Mechanisms

dot

Caption: Mechanism of Quaternium-15 interference in the Bradford assay.

dot

Caption: Mechanism of Quaternium-15 interference in copper-based assays.

Alternative Protein Quantification Methods

If removing Quaternium-15 is not feasible, consider using a detergent-compatible protein assay. Several commercial kits are available that are formulated to be resistant to interference from various detergents.

  • Detergent-Compatible Bradford Assays: These assays often include proprietary reagents that prevent the interaction between cationic detergents and the Coomassie dye.[6][7]

  • Detergent-Compatible (DC) Protein Assay: This is a modified Lowry assay that shows improved compatibility with detergents.[8]

  • Amino Acid Analysis: For highly accurate protein quantification that is not susceptible to interference from detergents, amino acid analysis is a reliable but more complex and time-consuming alternative.[9]

It is always recommended to test the compatibility of your specific sample buffer with any new assay by running a small pilot experiment with and without a known amount of protein.

References

Optimization

Technical Support Center: Optimizing Dowicil 75 Concentration for Long-Term Sample Preservation

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Dowicil 75 for the long-term preservation of biological and chemical samples. Dowici...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Dowicil 75 for the long-term preservation of biological and chemical samples. Dowicil 75 acts as a biocide by slowly releasing formaldehyde, which effectively cross-links proteins and nucleic acids, thereby preventing degradation by microbial growth and autolysis.

Important Note: Dow Chemical announced the discontinuation of Dowicil™ 75 Preservative production in 2018. Users should consider this information when planning long-term projects and explore the alternatives outlined in this guide.

Frequently Asked Questions (FAQs)

Q1: What is Dowicil 75 and how does it work as a preservative?

Dowicil 75 is a chemical preservative with the active ingredient 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride. It functions as a formaldehyde-releasing agent. The released formaldehyde forms methylene bridges between proteins and nucleic acids, effectively cross-linking these macromolecules.[1][2] This cross-linking inactivates enzymes that could lead to autolysis and kills microorganisms, thus preserving the sample's structural integrity.

Q2: What are the recommended concentrations of Dowicil 75 for sample preservation?

The optimal concentration of Dowicil 75 depends on the sample type, the intended storage duration, and the downstream applications. As Dowicil 75 is a formaldehyde-releasing agent, recommendations can be extrapolated from protocols using formalin (a 37% aqueous solution of formaldehyde). For general tissue preservation, a final concentration of formaldehyde between 0.1% and 4% is often used. A common starting point for tissue fixation is 10% neutral buffered formalin, which corresponds to approximately 3.7-4% formaldehyde.[3][4][5] For preserving specific proteins, much lower concentrations, in the range of 0.02% to 0.1% formaldehyde, have been shown to be effective in stabilizing protein conformations.[6]

Q3: How does Dowicil 75 affect downstream applications such as PCR, Western blotting, or enzyme activity assays?

The formaldehyde released by Dowicil 75 can significantly impact downstream applications.

  • PCR: Formaldehyde can cause DNA degradation and fragmentation, and the cross-linking can inhibit PCR amplification.[7][8][9] It is often necessary to reverse the cross-links by heating the sample before DNA extraction.[10]

  • Western Blotting: Formaldehyde fixation can alter protein structures and mask antibody epitopes, potentially leading to reduced or no signal.[5] Antigen retrieval techniques may be required to unmask the epitopes.

  • Enzyme Activity Assays: Formaldehyde inactivates enzymes by altering their protein structures.[11] Therefore, samples preserved with Dowicil 75 are generally not suitable for enzyme activity assays.

Q4: What are the signs of sample degradation when using Dowicil 75?

Signs of degradation in liquid samples can include turbidity (indicating microbial growth), changes in color, or the formation of precipitates. For tissue samples, degradation may be observed as a loss of tissue architecture, softening, or discoloration.

Q5: What are the safety precautions for handling Dowicil 75?

Dowicil 75 is a flammable solid, harmful if swallowed, and can cause allergic skin reactions. It is also a formaldehyde-releaser, and formaldehyde is a known human carcinogen.[12] Always handle Dowicil 75 in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Turbidity or microbial growth in the preserved sample. Insufficient concentration of Dowicil 75.Increase the concentration of Dowicil 75 in your preservation solution. Ensure thorough mixing of the preservative with the sample.
Contamination of the stock solution or sample.Use sterile techniques when preparing solutions and handling samples. Filter-sterilize the Dowicil 75 solution if possible.
Sample discoloration (e.g., browning). Oxidation or chemical reaction with sample components.Store samples in the dark and at a stable, cool temperature. Consider using a buffered solution to maintain a stable pH.
Reaction of formaldehyde with certain components.Test a lower concentration of Dowicil 75 or consider an alternative preservative if the discoloration interferes with your analysis.
Inhibition of PCR amplification. DNA cross-linking by formaldehyde.Before DNA extraction, heat the sample (e.g., at 65°C for 4-6 hours or 95°C for a shorter period) in a suitable buffer to reverse the cross-links.[10]
DNA degradation.Use a DNA extraction kit specifically designed for formalin-fixed tissues.[13][14] Minimize the storage time and use the lowest effective concentration of Dowicil 75.
Weak or no signal in Western blotting. Masking of antibody epitopes by formaldehyde cross-linking.Perform antigen retrieval on your sample or blot. Common methods include heat-induced epitope retrieval (HIER) in a citrate or Tris-based buffer.
Protein degradation.Ensure adequate and prompt fixation of the sample with a sufficient concentration of Dowicil 75.
Protein aggregation or precipitation. Cross-linking of proteins by formaldehyde.Optimize the Dowicil 75 concentration; lower concentrations may be sufficient for preservation without causing excessive aggregation. Consider adding stabilizing agents like glycerol to your preservation solution.
Incompatibility with the storage buffer.Ensure the buffer components are compatible with Dowicil 75 and your protein of interest.

Data Presentation

Table 1: Recommended Starting Concentrations of Formaldehyde for Different Sample Types

Sample TypeRecommended Formaldehyde Concentration (%)Notes
Tissue Biopsies (for histology)3.7 - 4.0Equivalent to 10% neutral buffered formalin.[3][4][15]
Protein Solutions (for structural studies)0.02 - 0.1Higher concentrations can lead to aggregation.[6]
Cell Suspensions1.0 - 4.0Concentration may need to be optimized based on cell type and density.
Nucleic Acid Samples (for long-term storage)Not RecommendedFormaldehyde causes significant degradation of DNA and RNA.[7][8]

Table 2: Comparison of Common Sample Preservation Methods

FeatureDowicil 75 (Formaldehyde-Releaser)70% EthanolFreezing (-80°C or Liquid Nitrogen)
Mechanism Cross-linking of proteins and nucleic acids.Dehydration and protein precipitation.[16]Halts enzymatic and microbial activity.[17]
Pros Excellent preservation of tissue morphology at room temperature.[18] Inexpensive.[19]Good preservation of nucleic acids, especially RNA.[20][21] Simple to use.Gold standard for preserving nucleic acids and protein activity.[18]
Cons Degrades nucleic acids.[7][8] Can mask epitopes and inactivate enzymes.[5][11] Safety concerns (carcinogen).[12]Can cause tissue shrinkage and hardening.[16] Flammable.Requires specialized equipment (ultra-low freezer, liquid nitrogen). Risk of freeze-thaw damage. Higher cost.
Best For Histology, anatomical studies.DNA/RNA extraction, especially from brain tissue.[20][21]Molecular biology applications (PCR, sequencing), enzyme assays, long-term biobanking.

Experimental Protocols

Protocol 1: General Protocol for Preserving Tissue Samples with Dowicil 75 Solution

  • Preparation of 4% Formaldehyde Equivalent Solution from Dowicil 75:

    • Note: Dowicil 75 contains approximately 64% of the active ingredient, which releases formaldehyde. The exact formaldehyde release kinetics can vary. This protocol provides an estimated preparation.

    • To prepare a solution roughly equivalent to 4% formaldehyde, aim for a Dowicil 75 concentration of approximately 6-8% (w/v) in a buffered solution (e.g., Phosphate Buffered Saline, PBS, pH 7.4).

    • Dissolve the Dowicil 75 powder in PBS with gentle stirring. It may be necessary to warm the solution slightly to aid dissolution, but do not exceed 40°C.

  • Tissue Fixation:

    • Immediately after excision, place the tissue sample in a container with a volume of the 4% formaldehyde equivalent Dowicil 75 solution that is at least 10-20 times the volume of the tissue.[15][22]

    • Ensure the tissue is fully submerged. For larger samples (>5 mm thick), consider slicing the tissue to allow for better penetration of the fixative.[4]

    • Incubate at room temperature for 12-24 hours. The fixation time will depend on the size and density of the tissue.

  • Long-Term Storage:

    • After fixation, the tissue can be transferred to a fresh solution of the same concentration for long-term storage at room temperature.

    • Alternatively, for some applications, the tissue can be processed and embedded in paraffin.

Visualizations

experimental_workflow General Sample Preservation Workflow sample_collection Sample Collection preservation Preservation with Dowicil 75 Solution sample_collection->preservation storage Long-Term Storage (Room Temperature) preservation->storage downstream_processing Downstream Processing storage->downstream_processing analysis Analysis downstream_processing->analysis troubleshooting_workflow Troubleshooting PCR Inhibition from Preserved Samples start PCR Fails or Shows Low Yield check_dna_quality Assess DNA Quality and Quantity start->check_dna_quality degraded_dna Is DNA Degraded? check_dna_quality->degraded_dna optimize_extraction Optimize DNA Extraction (Use FFPE Kit) degraded_dna->optimize_extraction Yes crosslinking Suspect Cross-linking? degraded_dna->crosslinking No rerun_pcr Re-run PCR optimize_extraction->rerun_pcr reverse_crosslinks Reverse Cross-links (Heat Treatment) crosslinking->reverse_crosslinks Yes crosslinking->rerun_pcr No reverse_crosslinks->rerun_pcr

References

Troubleshooting

Troubleshooting loss of Dowicil 75 efficacy over time

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing a loss of efficacy with Dowicil 75 preservative over time. Frequently Asked Que...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing a loss of efficacy with Dowicil 75 preservative over time.

Frequently Asked Questions (FAQs)

Q1: What is Dowicil 75 and how does it work?

Dowicil 75 is a broad-spectrum antimicrobial preservative. Its active ingredient is cis/trans 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride, also known as Quaternium-15.[1][2] It functions by releasing small amounts of formaldehyde, which is a potent biocide that inhibits the growth of a wide range of microorganisms, including gram-negative and gram-positive bacteria, yeasts, and fungi.[3][4] This controlled release mechanism provides long-lasting preservative action in aqueous-based formulations.

Q2: What are the initial signs of Dowicil 75 efficacy loss?

The primary indication of reduced efficacy is microbial growth in the product, which can manifest as a change in color, odor, or viscosity. Other signs may include a shift in the formulation's pH or phase separation. To confirm a loss of preservative efficacy, a Preservative Efficacy Test (PET) should be conducted.

Q3: What is the recommended usage level for Dowicil 75?

The typical usage level for Dowicil 75 in cosmetic and personal care products is up to 0.2%.[4][5] The optimal concentration depends on the specific formulation, its susceptibility to microbial contamination, and the manufacturing environment.

Q4: What are the approved applications for Dowicil 75?

Dowicil 75 is used as a preservative in a variety of water-based products, including adhesives, paints, inks, and coatings.[1] In the personal care industry, it is found in products such as creams, lotions, shampoos, and cleansers.[3][5]

Troubleshooting Guide: Loss of Efficacy

A gradual decline in the antimicrobial effectiveness of Dowicil 75 can be attributed to several factors, primarily related to its chemical stability and interactions within the formulation.

Problem Area 1: Chemical Degradation of Dowicil 75

The active molecule in Dowicil 75 can degrade under certain conditions, leading to a reduced capacity to release formaldehyde and, consequently, a loss of antimicrobial activity.

Potential Causes & Solutions

Potential Cause Explanation Recommended Action
Elevated Temperature Dowicil 75 is unstable at elevated temperatures (above 80°C), which can cause decomposition of the active ingredient and gas generation.[6] Long-term storage at moderately elevated temperatures can also accelerate degradation.Store Dowicil 75 and the final formulation in a cool, dry place. Avoid exposure to high temperatures during manufacturing and storage.
Extreme pH While Dowicil 75 is effective over a wide pH range (2 to 12.5), its stability can be compromised at the extremes.[1] Hydrolysis, the chemical breakdown of a compound due to reaction with water, can be catalyzed by acidic or basic conditions.[3][7][8][9]Maintain the formulation pH within a stable range, ideally between 4 and 9. Regularly monitor the pH of the formulation throughout its shelf life.
Presence of Moisture Water contamination can lead to heat generation and decomposition of Dowicil 75.[6] As a powder, it is important to protect it from atmospheric moisture.Store Dowicil 75 in a dry place and ensure containers are tightly sealed.[6] Minimize water activity in the final formulation where possible.
Incompatible Materials Contact with strong oxidizing materials, strong acids, and certain metals like aluminum can cause decomposition.[6]Review all raw materials and packaging components for potential incompatibilities. Avoid using aluminum containers or processing equipment.
Problem Area 2: Formulation Interactions

The efficacy of Dowicil 75 can be diminished through interactions with other ingredients in the formulation.

Potential Causes & Solutions

Potential Cause Explanation Recommended Action
Interaction with Proteins and Other Macromolecules The released formaldehyde can react with and be consumed by proteins, certain polymers, and other nucleophilic ingredients in the formulation, reducing the amount available for antimicrobial activity.Consider the potential for interaction with all formulation components. It may be necessary to increase the concentration of Dowicil 75 or choose an alternative preservative if significant interaction is expected.
High Surfactant Concentrations In some emulsion systems, high concentrations of non-ionic surfactants may encapsulate the preservative, reducing its availability in the aqueous phase where microbial growth occurs.[10]Evaluate the partitioning of Dowicil 75 between the oil and water phases of the emulsion. Adjust the surfactant system if necessary to ensure adequate preservative availability in the aqueous phase.
Presence of Reducing Agents Reducing agents can react with and neutralize formaldehyde, rendering the preservative ineffective.Avoid the inclusion of strong reducing agents in formulations preserved with Dowicil 75.

Experimental Protocols

Preservative Efficacy Test (PET)

This test, also known as a challenge test, evaluates the effectiveness of a preservative system by intentionally inoculating a product with a known concentration of microorganisms and monitoring the microbial population over time.

Methodology (Adapted from ISO 11930)

  • Preparation of Inoculum:

    • Prepare standardized suspensions of the following microorganisms: Staphylococcus aureus (ATCC 6538), Escherichia coli (ATCC 8739), Pseudomonas aeruginosa (ATCC 9027), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404).[11]

    • The final concentration of each microbial suspension should be approximately 1 x 10⁸ colony-forming units (CFU)/mL.

  • Inoculation of the Product:

    • Dispense 20 mL of the product into five separate sterile containers.

    • Inoculate each container with 0.1 mL of one of the prepared microbial suspensions. This should result in an initial microbial concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL of the product.[12]

    • Thoroughly mix the inoculum with the product.

  • Incubation and Sampling:

    • Incubate the inoculated containers at 20-25°C for 28 days.[12]

    • At specified intervals (e.g., 7, 14, and 28 days), withdraw a 1 mL aliquot from each container.[11]

  • Enumeration of Microorganisms:

    • Perform serial dilutions of the withdrawn aliquots in a suitable neutralizing broth.

    • Plate the dilutions onto appropriate agar media (e.g., Tryptic Soy Agar for bacteria and Sabouraud Dextrose Agar for fungi).

    • Incubate the plates under appropriate conditions (30-35°C for bacteria, 20-25°C for fungi) and count the number of colonies.[12]

  • Interpretation of Results:

    • Calculate the log reduction in microbial concentration at each time point compared to the initial inoculum level.

    • Compare the results to the acceptance criteria outlined in the relevant pharmacopeia or regulatory guideline (e.g., USP <51> or ISO 11930).[11]

Workflow for Troubleshooting Efficacy Loss

G start Loss of Efficacy Suspected (e.g., microbial growth, failed PET) check_storage Review Storage and Handling - Temperature excursions? - Moisture exposure? start->check_storage check_formulation Review Formulation - pH stable? - Incompatible ingredients? start->check_formulation improper_storage Improper Storage Conditions check_storage->improper_storage formulation_issue Potential Formulation Issue check_formulation->formulation_issue optimize_storage Optimize Storage and Handling Procedures improper_storage->optimize_storage retest_pet Conduct Preservative Efficacy Test (PET) formulation_issue->retest_pet analyze_active Quantify Dowicil 75 or Formaldehyde formulation_issue->analyze_active pass PET Passes retest_pet->pass fail PET Fails retest_pet->fail low_active Low Concentration of Active analyze_active->low_active pass->start Monitor reformulate Reformulate: - Adjust pH - Remove incompatible ingredients - Increase preservative concentration fail->reformulate low_active->reformulate reformulate->retest_pet optimize_storage->start Re-evaluate

Troubleshooting workflow for Dowicil 75 efficacy loss.
Mechanism of Dowicil 75 Degradation

The primary mechanism for the loss of Dowicil 75 activity is the hydrolysis of the active molecule, which is influenced by pH and temperature. This process can reduce the amount of formaldehyde that can be released.

G Dowicil75 Dowicil 75 (Quaternium-15) Hydrolysis Hydrolysis (H₂O, pH, Temp) Dowicil75->Hydrolysis FormaldehydeRelease Formaldehyde Release Dowicil75->FormaldehydeRelease DegradationProducts Degradation Products Hydrolysis->DegradationProducts ReducedEfficacy Reduced Efficacy DegradationProducts->ReducedEfficacy AntimicrobialActivity Antimicrobial Activity FormaldehydeRelease->AntimicrobialActivity FormaldehydeRelease->ReducedEfficacy Reduced Release

Simplified degradation pathway of Dowicil 75.

References

Optimization

Impact of temperature on Dowicil 75 stability and activity

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of temperature on the stability and activity of Dowicil 75 (Quaternium-15). It is intended for rese...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of temperature on the stability and activity of Dowicil 75 (Quaternium-15). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is Dowicil 75 and how does it work?

Dowicil 75 is the trade name for 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride, also known as Quaternium-15. It is a broad-spectrum antimicrobial agent effective against gram-negative and gram-positive bacteria, fungi, and yeasts.[1][2] Its antimicrobial activity stems from its ability to slowly release formaldehyde in aqueous solutions.[3] Formaldehyde acts as the biocide, disrupting microbial growth. Dowicil 75 is effective over a wide pH range, typically from 2 to 12.5.[1]

Q2: How does temperature affect the stability of Dowicil 75?

Temperature is a critical factor influencing the stability of Dowicil 75. Elevated temperatures can lead to the decomposition of the molecule.[4] It has been noted that Dowicil 75 decomposes when heated above 60°C.[4] At high temperatures, decomposition can result in the release of toxic and flammable vapors.[4] Therefore, it is crucial to adhere to recommended storage and handling temperatures.

Q3: How does temperature impact the antimicrobial activity of Dowicil 75?

Q4: What are the signs of Dowicil 75 degradation in my formulation?

Visual signs of degradation are not always apparent. The primary indicator of degradation is a loss of antimicrobial efficacy. Chemical analysis is the most reliable method to determine the concentration of active Dowicil 75 and the amount of free formaldehyde in your formulation. A significant increase in free formaldehyde, especially when correlated with a decrease in the concentration of Dowicil 75, can indicate temperature-induced degradation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of preservative efficacy in my product stored at elevated temperatures. Temperature-induced degradation of Dowicil 75.1. Review your storage and handling procedures to ensure temperatures do not exceed recommended limits (ideally below 60°C).2. Conduct a stability study of your formulation at various temperatures to determine the shelf-life under your specific conditions.3. Quantify the concentration of active Dowicil 75 and free formaldehyde in your stored samples.
Unexpectedly high levels of free formaldehyde in my formulation. Exposure to high temperatures during processing or storage.1. Analyze your manufacturing process to identify any steps where the formulation might be exposed to excessive heat.2. Verify the temperature of your storage facilities.3. Consider if other components in your formulation could be accelerating the degradation of Dowicil 75 at a given temperature.
Inconsistent antimicrobial performance across different batches. Variations in temperature exposure during manufacturing or shipping.1. Implement stricter temperature controls throughout your manufacturing and supply chain.2. Use temperature monitoring devices during shipping and storage.3. Perform quality control tests on each batch to ensure consistent preservative levels and antimicrobial efficacy.

Data Summary

Table 1: Temperature Effects on Dowicil 75 Stability

ParameterObservation at Room TemperatureObservation at Elevated Temperatures (>60°C)
Physical Stability Generally stable in aqueous solutions.[4]Decomposes.[4]
Chemical Stability Slow release of formaldehyde.[3]Increased rate of formaldehyde release and molecular decomposition.[5][6][7]
Degradation Products FormaldehydePyrimidines, formamides, and potentially toxic/flammable vapors at very high temperatures.[4]

Table 2: Factors Influencing Formaldehyde Release from Dowicil 75 (Quaternium-15)

FactorImpact on Formaldehyde ReleaseCitation
Temperature Higher temperature increases the rate of release.[5][6][7]
Time Longer storage time can lead to increased release.[5][6]
pH Release is dependent on pH.[6][7]
Matrix The specific formulation can influence the amount of formaldehyde released.[6][7]

Experimental Protocols

Protocol 1: Accelerated Stability Testing of Dowicil 75 in a Formulation

Objective: To assess the stability of Dowicil 75 in a specific formulation under accelerated temperature conditions.

Methodology:

  • Sample Preparation: Prepare several batches of your final formulation containing a known concentration of Dowicil 75.

  • Storage Conditions: Store the samples in controlled temperature chambers at a minimum of three different elevated temperatures (e.g., 40°C, 50°C, and 60°C) and a control sample at room temperature (20-25°C).

  • Time Points: Pull samples from each temperature condition at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).

  • Analysis: At each time point, analyze the samples for:

    • Physical characteristics: Appearance, color, odor, pH, and viscosity.

    • Chemical stability: Quantify the concentration of Dowicil 75 using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).

  • Data Evaluation: Plot the concentration of Dowicil 75 against time for each temperature. This data can be used to estimate the degradation rate and shelf-life of the product under different temperature conditions.

Protocol 2: Quantification of Formaldehyde Release

Objective: To determine the amount of formaldehyde released from Dowicil 75 in a formulation at different temperatures.

Methodology:

  • Sample Preparation: Prepare samples of your formulation as described in Protocol 1.

  • Storage: Incubate the samples at various temperatures (e.g., room temperature, 40°C, 50°C).

  • Extraction: At specified time points, extract the formaldehyde from the sample. This may involve techniques like derivatization to a more stable compound for analysis.

  • Quantification: Analyze the extracted and derivatized formaldehyde using a validated analytical method. A common method involves derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by analysis using HPLC with UV detection.

  • Data Analysis: Correlate the concentration of released formaldehyde with temperature and time to understand the kinetics of release in your specific formulation.

Visualizations

Dowicil75_Mechanism Dowicil75 Dowicil 75 (Quaternium-15) Formaldehyde Formaldehyde (Active Biocide) Dowicil75->Formaldehyde Hydrolysis (Temperature Dependent) Microbe Microorganism (Bacteria, Fungi, Yeast) Formaldehyde->Microbe Disrupts Cellular Processes Inhibition Inhibition of Microbial Growth Microbe->Inhibition

Caption: Mechanism of antimicrobial action of Dowicil 75.

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis at Time Points cluster_evaluation Evaluation Prep Prepare Formulation with Known Dowicil 75 Concentration Storage_RT Room Temperature (Control) Prep->Storage_RT Storage_T1 Elevated Temp 1 (e.g., 40°C) Prep->Storage_T1 Storage_T2 Elevated Temp 2 (e.g., 50°C) Prep->Storage_T2 Analysis Physical & Chemical Analysis (Appearance, pH, [Dowicil 75]) Storage_RT->Analysis Storage_T1->Analysis Storage_T2->Analysis Evaluation Determine Degradation Rate & Estimate Shelf-Life Analysis->Evaluation

Caption: Workflow for accelerated stability testing.

References

Troubleshooting

Dowicil 75 compatibility with common laboratory detergents

This technical support center provides guidance for researchers, scientists, and drug development professionals on the compatibility of Dowicil 75 with common laboratory detergents. Frequently Asked Questions (FAQs) Q1:...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the compatibility of Dowicil 75 with common laboratory detergents.

Frequently Asked Questions (FAQs)

Q1: What is Dowicil 75 and what is its primary function in a laboratory setting?

Dowicil 75 is a broad-spectrum antimicrobial preservative. Its active ingredient is 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride.[1][2][3][4] It is effective against a wide range of bacteria, fungi, and yeasts over a broad pH range (2-12.5).[1][5] In laboratory settings, it is used to prevent microbial contamination in aqueous solutions, reagents, and other experimental systems.

Q2: What are the main types of laboratory detergents I might be using?

Laboratory detergents are typically classified based on the electrical charge of their primary surfactants. The four main types are:

  • Anionic detergents: These have a negatively charged head group. A common example is Sodium Dodecyl Sulfate (SDS).

  • Cationic detergents: These possess a positively charged head group. An example is Cetyltrimethylammonium Bromide (CTAB).

  • Non-ionic detergents: These have no net electrical charge. Common examples include Triton X-100 and Tween 20.

  • Zwitterionic (amphoteric) detergents: These have both a positive and a negative charge and are pH-dependent.

Q3: Is Dowicil 75 compatible with all types of laboratory detergents?

While some sources claim excellent compatibility, the interaction between Dowicil 75, a cationic preservative, and various detergents can be complex.[5] Compatibility is generally good with non-ionic and zwitterionic detergents. However, interactions with anionic detergents can lead to inactivation of the preservative or the formation of a precipitate. Cationic detergents, being of the same charge class, are generally considered more compatible than anionic ones, though interactions can still occur.

Q4: What are the signs of incompatibility between Dowicil 75 and a detergent?

Signs of incompatibility can include:

  • Formation of a precipitate: A solid substance forms in the solution.

  • Cloudiness or turbidity: The solution becomes hazy or opaque.

  • Loss of antimicrobial effectiveness: The solution becomes contaminated with microbial growth despite the presence of Dowicil 75.

  • Changes in pH: A significant shift in the solution's pH.

  • Color change: An unexpected change in the color of the solution.

Q5: Can I mix Dowicil 75 directly with a concentrated detergent solution?

It is generally not recommended to mix concentrated Dowicil 75 with concentrated detergent solutions, especially anionic detergents. It is best to add each component to the final formulation in a stepwise manner, ensuring each is fully dissolved before adding the next. This minimizes localized high concentrations that can lead to precipitation.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments.

Problem Potential Cause Troubleshooting Steps
A precipitate forms after adding Dowicil 75 to a detergent-containing solution. Incompatibility with Anionic Detergent: Dowicil 75 is a cationic preservative and can form an insoluble complex with anionic detergents like SDS.1. Verify Detergent Type: Confirm the classification of your detergent. 2. Consider Alternatives: If using an anionic detergent, consider switching to a non-ionic or zwitterionic detergent if your protocol allows. 3. Adjust Concentration: Lowering the concentration of either the detergent or Dowicil 75 may prevent precipitation. 4. pH Modification: Altering the pH of the solution might influence the interaction, though this needs to be compatible with your experimental conditions.
Microbial growth is observed in a solution containing Dowicil 75 and a detergent. Inactivation of Dowicil 75: The detergent may be reducing the antimicrobial efficacy of Dowicil 75.1. Perform an Antimicrobial Effectiveness Test: Use a standard method (e.g., USP <51>) to quantify the preservative's activity in the presence of the detergent. 2. Increase Preservative Concentration: A higher concentration of Dowicil 75 may be needed to overcome the inhibitory effect of the detergent. Perform dose-response experiments to determine the new effective concentration. 3. Switch Detergent Type: Non-ionic detergents are generally less likely to inactivate cationic preservatives.
The solution becomes cloudy after mixing Dowicil 75 and a detergent. Formation of Micelles or a Fine Precipitate: This can occur due to interactions between the preservative and the detergent, especially near the critical micelle concentration of the detergent.1. Observe Over Time: See if the cloudiness develops into a distinct precipitate. 2. Dilution: Check if diluting the solution resolves the cloudiness. 3. Filtration: Attempt to filter the solution through a 0.22 µm filter. If the cloudiness is removed, it indicates the presence of insoluble particles.

Data Presentation: Illustrative Compatibility of Dowicil 75

Table 1: Physical Compatibility of Dowicil 75 with Common Laboratory Detergents

Detergent TypeCommon ExampleConcentration Range (%)Expected Observation
Anionic Sodium Dodecyl Sulfate (SDS)0.1 - 1.0Potential for precipitate formation, especially at higher concentrations.
Cationic Cetyltrimethylammonium Bromide (CTAB)0.1 - 1.0Generally compatible; low risk of precipitation.
Non-ionic Triton X-1000.1 - 1.0Highly compatible; no precipitation expected.
Non-ionic Tween 200.1 - 1.0Highly compatible; no precipitation expected.

Table 2: Illustrative Antimicrobial Efficacy of Dowicil 75 in the Presence of Detergents

Detergent TypeCommon ExampleDetergent Concentration (%)Illustrative % Reduction in Dowicil 75 Efficacy
Anionic Sodium Dodecyl Sulfate (SDS)0.520 - 50%
Cationic Cetyltrimethylammonium Bromide (CTAB)0.50 - 10%
Non-ionic Triton X-1000.50 - 5%
Non-ionic Tween 200.50 - 5%

Note: The actual reduction in efficacy can vary significantly based on the specific formulation, pH, and microbial challenge.

Experimental Protocols

Protocol 1: Visual Compatibility Assessment

Objective: To visually assess the physical compatibility of Dowicil 75 with a laboratory detergent.

Materials:

  • Dowicil 75

  • Detergent of interest (e.g., SDS, Triton X-100, CTAB)

  • Deionized water

  • Sterile test tubes or vials

  • Vortex mixer

Methodology:

  • Prepare a stock solution of Dowicil 75 (e.g., 1% w/v) in deionized water.

  • Prepare a series of stock solutions of the detergent at various concentrations (e.g., 0.1%, 0.5%, 1.0%, 5.0% w/v) in deionized water.

  • In a series of sterile test tubes, mix the Dowicil 75 stock solution with each detergent solution in a 1:1 ratio.

  • Include control tubes:

    • Dowicil 75 solution mixed with deionized water (1:1).

    • Each detergent solution mixed with deionized water (1:1).

  • Vortex each tube for 30 seconds.

  • Visually inspect the tubes immediately after mixing and after 1, 4, and 24 hours of incubation at room temperature.

  • Record any observations of precipitate formation, cloudiness, or color change.

Protocol 2: Antimicrobial Effectiveness Test (Challenge Test) - Modified

Objective: To evaluate the antimicrobial efficacy of Dowicil 75 in the presence of a laboratory detergent. This protocol is a simplified version based on the principles of the USP <51> Antimicrobial Effectiveness Test.

Materials:

  • Test solution: Your formulation containing both Dowicil 75 and the detergent.

  • Control solution: Your formulation with Dowicil 75 but without the detergent.

  • Negative control: Your formulation without Dowicil 75 or detergent.

  • Challenge microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus brasiliensis).

  • Sterile saline

  • Appropriate microbial growth media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Sterile culture tubes and pipettes.

  • Incubator.

Methodology:

  • Prepare standardized inoculums of each challenge microorganism in sterile saline to a concentration of approximately 1 x 10⁸ CFU/mL.

  • Inoculate a separate aliquot of the test solution, control solution, and negative control with each challenge microorganism to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL. The volume of the inoculum should not exceed 1% of the volume of the product.

  • Immediately after inoculation (Time 0), determine the concentration of viable microorganisms in each inoculated solution by performing serial dilutions and plate counts.

  • Incubate the inoculated solutions at 20-25°C.

  • At specified time intervals (e.g., 7, 14, and 28 days), withdraw aliquots from each solution and determine the concentration of viable microorganisms by serial dilution and plate counting.

  • Calculate the log reduction in microbial concentration at each time point compared to the initial concentration at Time 0.

  • Compare the log reduction in the test solution (with detergent) to the control solution (without detergent) to assess the impact of the detergent on the antimicrobial efficacy of Dowicil 75.

Mandatory Visualizations

Compatibility_Troubleshooting_Workflow start Start: Incompatibility Observed (Precipitate/Cloudiness/Growth) check_detergent Identify Detergent Type start->check_detergent anionic Anionic (e.g., SDS)? check_detergent->anionic non_ionic Non-ionic (e.g., Triton X-100)? check_detergent->non_ionic cationic Cationic (e.g., CTAB)? check_detergent->cationic solution1 High probability of charge-based incompatibility. anionic->solution1 solution2 Compatibility is likely. Investigate other factors. non_ionic->solution2 solution3 Generally compatible. Consider concentration effects. cationic->solution3 action1 Switch to Non-ionic or Zwitterionic Detergent solution1->action1 action2 Lower Concentrations of Detergent and/or Dowicil 75 solution1->action2 action3 Perform Antimicrobial Effectiveness Test solution2->action3 solution3->action2 end End: Compatibility Achieved action1->end action2->end action3->end

Caption: Troubleshooting workflow for Dowicil 75 and detergent incompatibility.

Signaling_Pathway_Analogy cluster_anionic Anionic Detergent Interaction cluster_nonionic Non-ionic Detergent Interaction Dowicil75_A Dowicil 75 (+ve charge) InactiveComplex Inactive Complex / Precipitate Dowicil75_A->InactiveComplex SDS Anionic Detergent (-ve charge) SDS->InactiveComplex Dowicil75_N Dowicil 75 (+ve charge) StableSolution Stable Solution Dowicil75_N->StableSolution Triton Non-ionic Detergent (no charge) Triton->StableSolution

Caption: Logical relationship of Dowicil 75 with different detergent types.

References

Optimization

Identifying and mitigating Dowicil 75 degradation in stored samples

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with samples containing Dowicil 75 (also known a...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with samples containing Dowicil 75 (also known as Quaternium-15). The information provided will help in identifying and mitigating degradation to ensure the integrity of your stored samples.

Frequently Asked Questions (FAQs)

Q1: What is Dowicil 75 and why is it used in my samples?

Dowicil 75 is the trade name for the chemical compound Quaternium-15, a quaternary ammonium salt.[1] It is a broad-spectrum antimicrobial agent and preservative effective against bacteria, fungi, and yeast.[2] Its primary function is to prevent microbial contamination in aqueous-based products, thereby extending their shelf life.[3][4]

Q2: What are the main causes of Dowicil 75 degradation in stored samples?

The primary degradation pathway for Dowicil 75 is hydrolysis, a chemical reaction with water. This process is significantly influenced by:

  • Temperature: Dowicil 75 is unstable at elevated temperatures. Decomposition has been noted to occur when heated above 60°C.[5]

  • pH: The stability of Dowicil 75 is pH-dependent. It is reported to be reasonably stable in a pH range of 4.0 to 10.5.[5] However, at low pH values, acid hydrolysis can lead to a significant release of formaldehyde.[1]

  • Moisture: As hydrolysis is a reaction with water, excessive moisture can accelerate the degradation of Dowicil 75.

  • Light: Although specific quantitative data is limited, exposure to light, particularly UV radiation, can potentially contribute to the degradation of many chemical compounds and should be minimized as a general best practice.

Q3: How can I visually identify if my Dowicil 75-containing sample has degraded?

Visual identification of Dowicil 75 degradation can be challenging as the initial stages may not produce obvious changes. However, you may observe:

  • Changes in physical appearance: This could include alterations in color, clarity, or the formation of precipitates in liquid samples.

  • Odor: A pungent odor may become noticeable due to the release of degradation products like formaldehyde.[5]

It is important to note that the absence of visual cues does not guarantee stability. Chemical analysis is necessary for a definitive assessment.

Q4: What are the primary degradation products of Dowicil 75?

The most well-documented degradation product of Dowicil 75 is formaldehyde .[1][5][6] The release of formaldehyde is the basis of its antimicrobial activity.[7] Other potential decomposition products, especially at high temperatures, include pyrimidines and formamides.[5]

Troubleshooting Guides

Issue 1: Suspected loss of antimicrobial efficacy in a stored sample.

Possible Cause Troubleshooting Steps
Degradation of Dowicil 75 due to improper storage temperature. 1. Verify the storage temperature of the sample. Dowicil 75 should be stored in a cool place, avoiding temperatures above 60°C.[5]2. If elevated temperatures are suspected, perform a quantitative analysis to determine the remaining concentration of Dowicil 75. 3. For future storage, ensure samples are kept in a temperature-controlled environment.
Hydrolysis due to inappropriate pH. 1. Measure the pH of the sample. The optimal pH range for Dowicil 75 stability is between 4.0 and 10.5.[5]2. If the pH is outside this range, it may have contributed to degradation. Consider if any components in your sample could have altered the pH over time.3. For new sample preparations, ensure the final pH is within the stable range for Dowicil 75.
Microbial resistance. Although Dowicil 75 has a broad spectrum of activity, some microorganisms can adapt and develop resistance to preservatives.[8] Consider performing a microbial challenge test on the stored sample to assess its preservative efficacy.

Issue 2: Unexpected analytical results or the appearance of unknown peaks in chromatograms.

Possible Cause Troubleshooting Steps
Formation of degradation products. 1. The appearance of new peaks in analytical methods like HPLC can indicate the presence of degradation products such as formaldehyde, pyrimidines, or formamides.[5]2. Utilize a stability-indicating analytical method capable of separating the intact Dowicil 75 from its potential degradation products.3. Review the sample's storage history (temperature, pH, light exposure) to identify potential causes of degradation.
Interaction with other components in the sample matrix. 1. Dowicil 75 is generally stable in the presence of nonionic, anionic, cationic, and proteinaceous ingredients.[5]2. However, incompatibilities can still occur. Review the composition of your sample for any reactive species that could interact with Dowicil 75.3. Consider performing compatibility studies with individual excipients if you suspect an interaction.
Matrix interference in the analytical method. 1. Optimize your sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering substances from the sample matrix before analysis.

Data Summary

Table 1: Factors Influencing Dowicil 75 (Quaternium-15) Stability

Factor Condition Effect on Stability Reference
Temperature > 60°CDecomposition occurs.[5]
pH 4.0 - 10.5Reasonably stable.[5]
pH < 4.0Increased hydrolysis and formaldehyde release.[1]
Moisture Presence of waterNecessary for hydrolysis.[7]

Table 2: Half-life of Formaldehyde Release from a Formaldehyde-Releasing Preservative at 1004 ppm in 0.05 M Buffer Solutions

pH Calculated Half-life (days)
56.3
713
926
(Data adapted from a study on a formaldehyde-releasing preservative, providing an indication of pH-dependent degradation kinetics)[9]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for the Quantification of Dowicil 75 (Quaternium-15)

This protocol provides a general framework. Method validation and optimization for your specific sample matrix are essential.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to be within the stable range of the analyte and compatible with the column).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: As Quaternium-15 lacks a strong chromophore, direct UV detection can be challenging. Derivatization or the use of alternative detectors like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) is often preferred for higher sensitivity and specificity. For UV detection, a low wavelength (e.g., around 210 nm) may be used.

  • Sample Preparation:

    • Accurately weigh a portion of the sample.

    • Dissolve and dilute the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration that falls within the linear range of the calibration curve.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification: Prepare a series of standard solutions of Dowicil 75 of known concentrations. Generate a calibration curve by plotting the peak area against the concentration. Determine the concentration of Dowicil 75 in the sample by comparing its peak area to the calibration curve.

Protocol 2: Colorimetric Method for the Detection of Released Formaldehyde

This method is based on the Hantzsch reaction, where formaldehyde reacts with acetylacetone and ammonium acetate to form a yellow-colored product, 3,5-diacetyl-1,4-dihydrolutidine (DDL), which can be quantified spectrophotometrically.

  • Reagents:

    • Acetylacetone reagent: Prepare a solution containing ammonium acetate, acetic acid, and acetylacetone in water.

    • Formaldehyde standard solutions.

  • Procedure:

    • Prepare a series of formaldehyde standard solutions of known concentrations.

    • To a known volume of the sample and each standard, add the acetylacetone reagent.

    • Heat the mixtures in a water bath (e.g., 60°C) for a specified time (e.g., 10 minutes) to allow for color development.

    • Cool the solutions to room temperature.

    • Measure the absorbance of the solutions at the wavelength of maximum absorbance for DDL (approximately 412 nm) using a spectrophotometer.

  • Quantification: Create a calibration curve by plotting the absorbance of the formaldehyde standards against their concentrations. Determine the concentration of formaldehyde in the sample by comparing its absorbance to the calibration curve.

Visualizations

degradation_pathway Dowicil75 Dowicil 75 (Quaternium-15) Hydrolysis Hydrolysis (H₂O, Temperature, pH) Dowicil75->Hydrolysis Formaldehyde Formaldehyde Hydrolysis->Formaldehyde Other_Products Other Degradation Products (e.g., Pyrimidines, Formamides) Hydrolysis->Other_Products

Caption: Primary degradation pathway of Dowicil 75 (Quaternium-15).

antimicrobial_mechanism Dowicil75 Dowicil 75 (in aqueous solution) Release Slow Release Dowicil75->Release Formaldehyde Formaldehyde Release->Formaldehyde Microbial_Cell Microbial Cell Wall & Proteins Formaldehyde->Microbial_Cell penetrates Reaction Reaction with Peptides and Proteins Formaldehyde->Reaction Microbial_Cell->Reaction Inhibition Impaired Biochemical Processes Reaction->Inhibition Cell_Death Microbial Cell Death Inhibition->Cell_Death

Caption: Antimicrobial mechanism of action for Dowicil 75.

troubleshooting_workflow Start Suspected Dowicil 75 Degradation Check_Storage Review Storage Conditions (Temp, pH, Light, Time) Start->Check_Storage Visual_Inspect Visually Inspect Sample (Color, Precipitate, Odor) Check_Storage->Visual_Inspect Analytical_Test Perform Chemical Analysis (e.g., HPLC) Visual_Inspect->Analytical_Test Results Compare Results to Specification Analytical_Test->Results Stable Sample is Stable Results->Stable Pass Degraded Sample is Degraded Results->Degraded Fail Investigate Investigate Root Cause & Implement Corrective Actions Degraded->Investigate

References

Troubleshooting

Technical Support Center: Strategies to Neutralize Dowicil 75 Activity in Experiments

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to effectively neutralize the a...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to effectively neutralize the antimicrobial activity of Dowicil 75 in your experiments, ensuring the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is Dowicil 75 and why does its activity need to be neutralized in experiments?

Q2: What are the common chemical agents used to neutralize Dowicil 75 activity?

The neutralization of Dowicil 75 is directed at inactivating the released formaldehyde. Commonly used neutralizers for formaldehyde and formaldehyde-releasing preservatives include:

  • Glycine and Histidine: These amino acids react with formaldehyde, effectively sequestering it.

  • Sodium Bisulfite: This is a strong reducing agent that reacts with and neutralizes formaldehyde.[6]

  • Sodium Thiosulfate: Another reducing agent that can inactivate formaldehyde.[7][8]

  • Lecithin and Polysorbate 80 (Tween 80): This combination is frequently used in microbiological media to neutralize a wide range of preservatives, including aldehydes.[9][10][11][12] Lecithin can neutralize quaternary ammonium compounds, while Polysorbate 80 is effective against phenolic compounds and, in combination with lecithin, can neutralize formaldehyde.[10]

Q3: How can I validate that the neutralization of Dowicil 75 has been successful?

Validation is a critical step to ensure that the antimicrobial activity of Dowicil 75 is completely eliminated and that the neutralization process itself does not interfere with the experiment. The United States Pharmacopeia (USP) chapter <1227> provides guidelines for validating the recovery of microorganisms from articles containing antimicrobial agents.[1][2][9][13] A common approach involves:

  • Neutralizer Efficacy Test: Demonstrating that the chosen neutralizer effectively inactivates the antimicrobial properties of the product. This can be done by inoculating a low level of challenge microorganisms into the neutralized product and observing for growth.

  • Neutralizer Toxicity Test: Ensuring that the neutralizer itself is not toxic to the microorganisms being tested. This is confirmed by comparing the growth of microorganisms in the presence of the neutralizer to a control without the neutralizer.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Incomplete Neutralization: Observed antimicrobial activity (e.g., no cell growth, inhibition of enzyme) after neutralization.1. Insufficient concentration of the neutralizer.2. Inadequate reaction time.3. pH of the system is not optimal for the neutralization reaction.1. Increase Neutralizer Concentration: Refer to the quantitative data tables below for recommended starting concentrations. It may be necessary to perform a titration to determine the optimal concentration for your specific Dowicil 75 concentration.2. Increase Reaction Time: Allow for a longer incubation period for the neutralizer to react with the released formaldehyde. For formaldehyde-releasers, a longer time may be necessary for the formaldehyde to be fully released and then neutralized.3. Adjust pH: Ensure the pH of your experimental system is within the optimal range for the chosen neutralizer. For example, the reaction between sodium thiosulfate and formaldehyde is pH-dependent.[7]
Interference with Downstream Assays: Unexpected or inconsistent results in assays (e.g., altered absorbance in colorimetric assays, changes in enzyme kinetics) after neutralization.1. The neutralizer itself is interfering with the assay.2. The reaction product of the neutralizer and formaldehyde is causing interference.1. Run Neutralizer Controls: Always include a control group with the neutralizer alone (at the same concentration used for neutralization) to assess its direct effect on the assay.2. Choose an Alternative Neutralizer: If interference is observed, consider switching to a different neutralizing agent. For example, if a glycine-based buffer is found to interfere with an MTT assay, you might consider a different buffering system or an alternative viability assay.[1][2]3. Purification Step: If feasible, consider a purification step after neutralization to remove the neutralizer and its byproducts before proceeding with the downstream assay. Methods like dialysis or size-exclusion chromatography could be employed.[16]
Toxicity of the Neutralizer: Observed cytotoxicity or inhibition in the experiment that is not attributable to Dowicil 75.The concentration of the neutralizer is too high and is toxic to the cells or inhibitory to the enzyme being studied.1. Perform a Toxicity Test: As part of your validation, test a range of concentrations of the neutralizer alone to determine its toxicity profile for your specific experimental system.2. Use the Lowest Effective Concentration: Based on the toxicity and efficacy data, select the lowest concentration of the neutralizer that provides complete neutralization without causing significant toxicity.

Quantitative Data on Neutralizers

The following tables summarize available quantitative data for common neutralizers of formaldehyde. This data can serve as a starting point for developing your neutralization protocols for Dowicil 75.

Table 1: Glycine as a Formaldehyde Neutralizer

ParameterValueReference
Molar Ratio (Glycine:Aldehyde)2:1 for o-phthalaldehyde (OPA)[17]
Neutralization Time1 hour[17]
EfficacyRenders the product non-hazardous based on LC50 testing.[17]

Table 2: Sodium Bisulfite as a Formaldehyde Neutralizer

ParameterValueReference
Concentration2% sodium bisulfite
ApplicationNeutralization of formalin residues in virus suspensions.

Table 3: Lecithin and Polysorbate 80 Combination

NeutralizerConcentration in MediaApplicationReference
Lecithin0.3%Detection of microbial contamination in cosmetics.[11]
Polysorbate 80 (Tween 80)2%Detection of microbial contamination in cosmetics.[11]

Note: This combination is effective against a broad range of disinfectants, including aldehydes.[9]

Experimental Protocols

Protocol 1: Neutralization of Dowicil 75 in Liquid Samples for Microbiological Testing

This protocol is a general guideline for neutralizing Dowicil 75 in a liquid sample before performing microbial enumeration or sterility tests.

Materials:

  • Dowicil 75-containing sample

  • Neutralizing fluid (e.g., Dey-Engley Neutralizing Broth, or a custom formulation containing lecithin and Polysorbate 80)

  • Sterile dilution buffer (e.g., Butterfield's phosphate buffer)

  • Challenge microorganisms (as per USP guidelines, e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans)

  • Appropriate culture media (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar)

Procedure:

  • Preparation of Neutralized Sample:

    • Aseptically transfer a known volume of the Dowicil 75-containing sample to a sterile container.

    • Add a sufficient volume of the neutralizing fluid. A common starting point is a 1:10 dilution of the sample in the neutralizing fluid.

    • Mix thoroughly and allow for a sufficient contact time (e.g., 15-30 minutes) at room temperature to ensure complete neutralization.

  • Validation of Neutralization (as per USP <1227>):

    • Neutralizer Efficacy:

      • Inoculate the neutralized sample with a low number of challenge microorganisms (<100 CFU).

      • Plate the inoculated, neutralized sample onto the appropriate culture medium.

      • Incubate under appropriate conditions.

      • Compare the colony counts to a positive control (microorganisms in a non-inhibitory buffer). The recovery should be at least 70% of the positive control.

    • Neutralizer Toxicity:

      • Inoculate a solution of the neutralizing fluid (without the sample) with the same low number of challenge microorganisms.

      • Plate and incubate as above.

      • The colony counts should not be significantly different from the positive control, demonstrating that the neutralizer is not toxic to the microorganisms.

  • Microbiological Analysis:

    • Once the neutralization method is validated, proceed with the microbiological analysis of the neutralized sample using standard plating or membrane filtration techniques.

Protocol 2: Neutralization of Dowicil 75 for In Vitro Cell-Based Assays (e.g., Cytotoxicity Assays)

This protocol provides a framework for neutralizing Dowicil 75 before exposing cells to a treated substance.

Materials:

  • Dowicil 75-containing test substance

  • Sterile neutralizing solution (e.g., sterile-filtered glycine or sodium bisulfite solution in a biocompatible buffer like PBS or cell culture medium)

  • Cell culture medium

  • Cells for the assay

  • Assay reagents (e.g., MTT reagent)

Procedure:

  • Preparation of Neutralized Test Substance:

    • Dissolve or dilute the Dowicil 75-containing test substance in a suitable solvent.

    • Add the neutralizing agent to the test substance solution. The final concentration of the neutralizer should be determined based on the concentration of Dowicil 75 and preliminary validation experiments. For example, a molar excess of glycine to the estimated amount of released formaldehyde can be used.

    • Incubate the mixture for a predetermined time (e.g., 1 hour) at a controlled temperature (e.g., room temperature or 37°C) to allow for complete neutralization.

  • Validation of Neutralization and Non-interference:

    • Cell Viability Control: Prepare a control solution containing the test substance and the neutralizer (but without the active ingredient being tested). Treat cells with this solution to ensure that the neutralized Dowicil 75 and the neutralizer are not cytotoxic.

    • Assay Interference Control: Run a control with the cell culture medium, the neutralizer, and the assay reagents (without cells) to check for any direct chemical interference of the neutralizer with the assay. For example, some reducing agents can interfere with tetrazolium-based assays like the MTT assay.[18]

  • Cell-Based Assay:

    • Once validated, add the neutralized test substance to the cell cultures at the desired concentrations.

    • Proceed with the standard protocol for your cell-based assay (e.g., incubation, addition of assay reagents, and measurement of the endpoint).

Diagrams

Signaling Pathway of Formaldehyde-Induced Cytotoxicity

Formaldehyde, the active component released by Dowicil 75, can induce cytotoxicity through various mechanisms, including the generation of reactive oxygen species (ROS) and the induction of apoptosis.

Formaldehyde_Cytotoxicity Dowicil75 Dowicil 75 Formaldehyde Formaldehyde Release Dowicil75->Formaldehyde Cellular_Entry Cellular Entry Formaldehyde->Cellular_Entry ROS Reactive Oxygen Species (ROS) Generation Cellular_Entry->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondrial_Damage Mitochondrial Damage Oxidative_Stress->Mitochondrial_Damage Apoptosis_Pathway Apoptotic Pathway Activation Mitochondrial_Damage->Apoptosis_Pathway Caspase_Activation Caspase Activation Apoptosis_Pathway->Caspase_Activation Cell_Death Cell Death Caspase_Activation->Cell_Death

Caption: Proposed pathway of Dowicil 75-induced cytotoxicity.

Experimental Workflow for Neutralization and Validation

The following workflow illustrates the key steps for neutralizing Dowicil 75 and validating the process before conducting a biological experiment.

Neutralization_Workflow cluster_prep Preparation cluster_validation Validation cluster_experiment Experiment Sample Sample with Dowicil 75 Add_Neutralizer Add Neutralizer (e.g., Glycine) Sample->Add_Neutralizer Incubate Incubate for Neutralization Add_Neutralizer->Incubate Efficacy_Test Efficacy Test (Microbial Challenge or Assay Control) Incubate->Efficacy_Test Toxicity_Test Toxicity Test (Neutralizer Alone) Incubate->Toxicity_Test Validation_Result Validation Successful? Efficacy_Test->Validation_Result Toxicity_Test->Validation_Result Proceed Proceed with Downstream Assay Validation_Result->Proceed Yes Optimize Optimize Protocol Validation_Result->Optimize No

Caption: Workflow for Dowicil 75 neutralization and validation.

Logical Relationship of Neutralizer Selection

The choice of a suitable neutralizer depends on the experimental context, particularly the downstream application.

Neutralizer_Selection Start Start: Need to Neutralize Dowicil 75 Microbiological_Assay Microbiological Assay? Start->Microbiological_Assay Cell_Based_Assay Cell-Based Assay? Microbiological_Assay->Cell_Based_Assay No Lecithin_Tween Use Lecithin/ Polysorbate 80 Microbiological_Assay->Lecithin_Tween Yes Enzyme_Assay Enzyme Assay? Cell_Based_Assay->Enzyme_Assay No Glycine_Bisulfite Use Glycine or Sodium Bisulfite Cell_Based_Assay->Glycine_Bisulfite Yes Check_Interference Check for Assay Interference Enzyme_Assay->Check_Interference Yes Validate Validate Neutralization (USP <1227>) Lecithin_Tween->Validate Validate_Bioassay Validate Neutralization and Non-Toxicity Glycine_Bisulfite->Validate_Bioassay Check_Interference->Glycine_Bisulfite

Caption: Decision tree for selecting a Dowicil 75 neutralizer.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide: Dowicil 75 vs. Sodium Azide for Preserving Biological Samples

For Researchers, Scientists, and Drug Development Professionals The preservation of biological samples is a critical aspect of research, ensuring the integrity and reliability of experimental outcomes. The choice of a pr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The preservation of biological samples is a critical aspect of research, ensuring the integrity and reliability of experimental outcomes. The choice of a preservative is paramount, as it must effectively inhibit microbial growth without interfering with downstream applications. This guide provides a comprehensive comparison of two commonly used preservatives, Dowicil 75 (also known as Quaternium-15) and sodium azide, to aid researchers in making an informed decision for their specific needs.

Executive Summary

Dowicil 75 and sodium azide are both effective antimicrobial agents, but they operate through vastly different mechanisms and present distinct advantages and disadvantages. Dowicil 75 is a broad-spectrum biocide that functions by releasing formaldehyde, which cross-links proteins and nucleic acids. In contrast, sodium azide is a bacteriostatic agent that primarily targets gram-negative bacteria by inhibiting cellular respiration.

The primary advantage of Dowicil 75 lies in its broad-spectrum activity against bacteria, yeast, and fungi. However, its formaldehyde-releasing nature is a significant drawback in a research context, as formaldehyde can cross-link and damage sensitive biological molecules, potentially interfering with a wide range of assays. Furthermore, formaldehyde is a known carcinogen and a common allergen.

Sodium azide is a potent inhibitor of microbial growth and is particularly effective against gram-negative bacteria. Its small size and specific mechanism of action make it suitable for preserving solutions where the integrity of many proteins and nucleic acids is crucial. However, it is highly toxic to mammalian cells and a potent inhibitor of enzymes containing heme groups, such as horseradish peroxidase (HRP), making it incompatible with common immunoassays like ELISA.

Performance Comparison

The following table summarizes the key performance characteristics of Dowicil 75 and sodium azide for the preservation of biological samples.

FeatureDowicil 75 (Quaternium-15)Sodium Azide
Chemical Name 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chlorideNaN₃
Mechanism of Action Releases formaldehyde, which cross-links proteins and nucleic acids.[1]Inhibits cytochrome c oxidase in the electron transport chain, blocking cellular respiration.
Antimicrobial Spectrum Broad-spectrum: effective against gram-positive and gram-negative bacteria, yeast, and fungi.[2]Primarily effective against gram-negative bacteria; less effective against gram-positive bacteria and fungi.
Typical Working Concentration Not well-established for biological research samples; up to 0.2% in cosmetics.[3]0.02% - 0.1% (w/v)
Biocidal vs. Biostatic Biocidal (kills microbes)Primarily biostatic (inhibits microbial growth)
Toxicity Releases formaldehyde, a known carcinogen and allergen. Can cause skin sensitization.[4]Highly toxic to mammalian cells.[3]
Interference with Assays High potential for interference due to formaldehyde release. Can cross-link proteins and nucleic acids, affecting immunoassays, enzymatic assays, and molecular biology techniques.Known to inhibit horseradish peroxidase (HRP), making it incompatible with HRP-based ELISAs and Western blots.
Effect on Protein Integrity Can denature and cross-link proteins, altering their structure and function.[1]Generally does not denature proteins, but can inhibit metalloenzymes.
pH Stability Effective over a wide pH range (2-12.5).[2]Most effective in slightly acidic to neutral pH.
Safety Concerns Formaldehyde is a carcinogen and sensitizer.Highly toxic and can form explosive compounds with heavy metals.

Experimental Protocols

Detailed methodologies are crucial for evaluating the suitability of a preservative for a specific application. Below are generalized protocols for assessing the antimicrobial efficacy and cytotoxicity of preservatives.

Protocol 1: Antimicrobial Efficacy Testing

This protocol is adapted from standard preservative efficacy testing methods and can be used to determine the effectiveness of a preservative in a specific biological buffer or sample matrix.

Objective: To evaluate the ability of a preservative to inhibit the growth of common laboratory contaminants.

Materials:

  • Biological buffer or sample of interest

  • Preservative to be tested (e.g., Dowicil 75, sodium azide)

  • Cultures of relevant microorganisms (e.g., E. coli, S. aureus, P. aeruginosa, C. albicans, A. brasiliensis)

  • Sterile culture tubes or flasks

  • Incubator

  • Plating media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

Procedure:

  • Prepare the biological buffer or sample and divide it into aliquots.

  • Add the preservative to the test aliquots at the desired concentrations. Include a control group with no preservative.

  • Inoculate each aliquot with a known concentration of a single microbial strain (typically 10⁵ to 10⁶ CFU/mL).

  • Incubate the inoculated samples at an appropriate temperature (e.g., 20-25°C or 30-35°C).

  • At specified time points (e.g., 0, 7, 14, and 28 days), withdraw an aliquot from each sample.

  • Perform serial dilutions of the withdrawn aliquots in sterile saline or PBS.

  • Plate the dilutions onto the appropriate agar medium.

  • Incubate the plates and count the number of colony-forming units (CFUs).

  • Calculate the log reduction in microbial count for each preservative concentration at each time point compared to the initial inoculum.

Protocol 2: Cytotoxicity Assay

This protocol provides a framework for assessing the toxicity of a preservative to mammalian cells in culture.

Objective: To determine the concentration at which a preservative exhibits toxic effects on a specific cell line.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293, Jurkat)

  • Complete cell culture medium

  • Preservative to be tested

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, XTT, or a commercial kit like CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of the preservative in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the preservative. Include a vehicle control (medium with the same solvent used for the preservative) and a positive control for cell death (e.g., a known cytotoxic agent).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the cell viability against the preservative concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Antimicrobial_Efficacy_Testing cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis prep_buffer Prepare Biological Buffer/Sample add_preservative Add Preservative (Test) & No Preservative (Control) prep_buffer->add_preservative inoculate Inoculate Samples with Microbes add_preservative->inoculate prep_inoculum Prepare Microbial Inoculum prep_inoculum->inoculate incubate Incubate at Specified Temperature inoculate->incubate sampling Sample at Time Points (0, 7, 14, 28 days) incubate->sampling dilute Serial Dilutions sampling->dilute plate Plate on Agar Medium dilute->plate count Count CFUs plate->count calculate Calculate Log Reduction count->calculate

Caption: Workflow for Antimicrobial Efficacy Testing.

Cytotoxicity_Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_viability_assay Viability Assessment seed_cells Seed Cells in 96-well Plate adhere Allow Cells to Adhere seed_cells->adhere treat_cells Add Preservative to Cells adhere->treat_cells prep_preservative Prepare Serial Dilutions of Preservative prep_preservative->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_reagent Add Cell Viability Reagent incubate->add_reagent read_plate Measure Signal (Absorbance/Luminescence) add_reagent->read_plate calculate Calculate % Viability & IC50 read_plate->calculate

Caption: Workflow for Cytotoxicity Assay.

Conclusion and Recommendations

The choice between Dowicil 75 and sodium azide for preserving biological samples depends heavily on the nature of the sample and the intended downstream applications.

Dowicil 75 is a powerful, broad-spectrum biocide. However, its use in a research setting for preserving sensitive biological molecules is not recommended due to its mechanism of action, which involves the release of formaldehyde. Formaldehyde can irreversibly alter the structure and function of proteins and nucleic acids, leading to unreliable and artefactual results in many assays. The potential for carcinogenic and allergenic effects also poses a significant safety risk in the laboratory.

Sodium azide is a well-established and effective preservative for many biological reagents and samples, particularly for short- to medium-term storage. Its primary advantages are its effectiveness against gram-negative bacteria at low concentrations and its non-denaturing effect on most proteins. However, its high toxicity necessitates careful handling and disposal. Critically, its inhibitory effect on HRP makes it unsuitable for use in samples intended for HRP-based immunoassays . If such assays are planned, sodium azide must be removed from the sample prior to the experiment, for example, through dialysis or gel filtration.

Recommendation:

  • For general-purpose preservation of buffers and non-enzymatic protein solutions where HRP-based assays are not planned, sodium azide is a cost-effective and suitable choice, provided that appropriate safety precautions are taken.

  • For applications involving live cells, enzymatic assays (especially those with metalloenzymes), or HRP-based detection methods, neither Dowicil 75 nor sodium azide is ideal . In these cases, alternative preservation methods should be considered, such as sterile filtration, storage at -80°C, or the use of other less-interfering preservatives like ProClin™.

  • Dowicil 75 should generally be avoided for the preservation of biological samples intended for research applications due to the high risk of sample degradation and assay interference caused by formaldehyde release.

Ultimately, the ideal preservative is one that ensures the stability of the sample without compromising the integrity of the subsequent analysis. It is strongly recommended that researchers validate the chosen preservative for their specific sample type and experimental workflow to ensure reliable and reproducible results.

References

Comparative

A Comparative Analysis of Quaternium-15 and Isothiazolinones as Industrial Biocides

For Researchers, Scientists, and Drug Development Professionals In the realm of industrial preservation, the battle against microbial contamination is perpetual. Effective biocides are crucial for maintaining product int...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of industrial preservation, the battle against microbial contamination is perpetual. Effective biocides are crucial for maintaining product integrity and safety across a wide range of applications, from cosmetics and personal care products to metalworking fluids and paints. Among the arsenal of antimicrobial agents, Quaternium-15 and isothiazolinones have long been prominent choices. This guide provides an objective comparison of their performance, mechanisms of action, and stability, supported by available experimental data, to aid researchers and professionals in making informed decisions.

At a Glance: Key Differences

FeatureQuaternium-15Isothiazolinones
Primary Mechanism Formaldehyde ReleaserThiol Interaction & Enzyme Inhibition
Antimicrobial Spectrum Broad-spectrum (bacteria and fungi)Broad-spectrum (bacteria, fungi, algae)
Key Active Principle Released FormaldehydeIsothiazolinone ring (e.g., CMIT/MIT, BIT)
Primary Advantages Cost-effective, broad-spectrumHigh efficacy at low concentrations
Primary Disadvantages Formaldehyde-related health concerns (allergenicity, potential carcinogenicity), reduced efficacy at high pHSkin sensitization potential, stability issues at high pH and temperature

Performance & Efficacy: A Quantitative Look

Direct comparative studies providing side-by-side Minimum Inhibitory Concentration (MIC) and Minimum Biocidal Concentration (MBC) data for Quaternium-15 and isothiazolinones under identical industrial conditions are limited in publicly available literature. However, by compiling data from various sources, we can draw meaningful comparisons of their efficacy against common industrial spoilage organisms.

Isothiazolinone Efficacy

Isothiazolinones, including common formulations like Chloromethylisothiazolinone/Methylisothiazolinone (CMIT/MIT) and Benzisothiazolinone (BIT), are known for their high efficacy at very low concentrations.[1] Their performance can be influenced by the specific isothiazolinone derivative and the target microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of Isothiazolinones against Various Microorganisms

Isothiazolinone TypeEscherichia coli (ppm)Pseudomonas aeruginosa (ppm)Staphylococcus aureus (ppm)Aspergillus niger (ppm)Candida albicans (ppm)
CMIT/MIT (3:1) 1.0 - 1010 - 501.0 - 105 - 252.5 - 15
MIT 50 - 250250 - 1000150 - 500100 - 50050 - 250
BIT 25 - 10050 - 20025 - 10050 - 20050 - 150

Note: These values are compiled from various studies and represent a general range. Actual MICs can vary depending on the specific strain, culture medium, and experimental conditions.

Quaternium-15 Efficacy

Quaternium-15's antimicrobial activity is attributed to its slow release of formaldehyde.[2][3] While it is recognized as a broad-spectrum preservative effective against both bacteria and fungi, specific MIC data across a wide range of industrial microorganisms is less readily available in the literature compared to isothiazolinones.[2] Some studies on formaldehyde-releasing agents provide kill rate data, which indicates efficacy but is not directly comparable to MIC values.

Table 2: Antimicrobial Efficacy of Formaldehyde-Releasing Agents (as a proxy for Quaternium-15)

MicroorganismBiocide ConcentrationExposure TimeKill Rate (%)
MRSA40 mM SMG120 min>95
VRE40 mM DAU120 min>94
Pseudomonas aeruginosa100 mM (various FARs)120 min>90
Candida albicans100 mM (various FARs)120 min>50

Data adapted from a study on various formaldehyde-releasing agents (FARs), including sodium hydroxymethylglycinate (SMG) and diazolidinyl urea (DAU).[4] This data provides an indication of the efficacy of the formaldehyde-release mechanism but is not specific to Quaternium-15.

Mechanisms of Antimicrobial Action

The fundamental difference in how these two classes of biocides eliminate microorganisms is a critical factor in their application and potential for microbial resistance.

Quaternium-15: The Formaldehyde-Releasing Strategy

Quaternium-15 is a quaternary ammonium salt that functions as a formaldehyde donor.[3][5] Its antimicrobial efficacy is not inherent to the parent molecule but rather to the slow, sustained release of formaldehyde in aqueous environments.[6] Formaldehyde is a potent, broad-spectrum biocide that acts non-specifically by cross-linking with primary amines in microbial proteins and nucleic acids, leading to denaturation and inactivation of essential cellular components.[6] This disruption of cellular function ultimately results in microbial death.

Quaternium15_Mechanism Q15 Quaternium-15 Hydrolysis Hydrolysis Q15->Hydrolysis H2O Water H2O->Hydrolysis Formaldehyde Formaldehyde Hydrolysis->Formaldehyde releases Microbe Microbial Cell Formaldehyde->Microbe diffuses into Crosslinking Cross-linking Formaldehyde->Crosslinking Proteins Proteins (Amine Groups) Microbe->Proteins DNA Nucleic Acids (Amine Groups) Microbe->DNA Proteins->Crosslinking DNA->Crosslinking Inactivation Inactivation & Denaturation Crosslinking->Inactivation CellDeath Cell Death Inactivation->CellDeath

Quaternium-15 Antimicrobial Mechanism
Isothiazolinones: Targeted Enzyme Inhibition

Isothiazolinones employ a more targeted, two-step mechanism.[7][8][9] Initially, they rapidly inhibit microbial growth and metabolism within minutes of contact. This is followed by irreversible cellular damage and loss of viability over a period of hours.[7][8][9] The core of their action lies in the electrophilic sulfur atom within the isothiazolinone ring.[10] This sulfur atom readily reacts with nucleophilic thiol groups (-SH) found in the cysteine residues of essential microbial enzymes, particularly dehydrogenases involved in cellular respiration and energy production.[8][11] This covalent modification inactivates the enzymes, disrupting critical metabolic pathways and leading to cell death.[8][11]

Isothiazolinone_Mechanism Isothiazolinone Isothiazolinone Microbe Microbial Cell Isothiazolinone->Microbe penetrates Reaction Reaction with Thiol Groups Isothiazolinone->Reaction Enzymes Thiol-containing Enzymes (e.g., Dehydrogenases) Microbe->Enzymes Enzymes->Reaction Inactivation Enzyme Inactivation Reaction->Inactivation MetabolicDisruption Disruption of Cellular Respiration & Energy Production Inactivation->MetabolicDisruption CellDeath Cell Death MetabolicDisruption->CellDeath

Isothiazolinone Antimicrobial Mechanism

Stability in Industrial Formulations

The stability of a biocide under various industrial conditions is paramount to its long-term efficacy.

Quaternium-15

Quaternium-15 is generally considered stable in a wide range of cosmetic and industrial formulations. However, its stability and formaldehyde-releasing rate can be influenced by factors such as pH and temperature. In some cosmetic formulations, a decrease in the concentration of Quaternium-15 has been observed over time, particularly at elevated temperatures.

Isothiazolinones

The stability of isothiazolinones is a more complex issue and varies significantly between the different derivatives. Generally, they are more susceptible to degradation at higher pH values (typically above 8-9) and elevated temperatures.[12] This degradation involves the opening of the isothiazolinone ring, which leads to a loss of biocidal activity.[12] This instability in alkaline conditions can be a limiting factor in certain applications, such as in some paints and coatings.[13][14] However, formulations like BIT exhibit greater stability over a broader pH range compared to CMIT/MIT.[15]

Experimental Protocols

For researchers seeking to conduct their own comparative studies, standardized methods for evaluating the efficacy of biocides are essential.

Minimum Inhibitory Concentration (MIC) and Minimum Biocidal Concentration (MBC) Testing

A common method for determining the efficacy of a biocide is to determine its MIC and MBC against a panel of relevant microorganisms.

Objective: To determine the lowest concentration of the biocide that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in a 99.9% reduction in the initial microbial population (MBC).

General Protocol (Broth Dilution Method):

  • Preparation of Biocide Stock Solutions: Prepare stock solutions of Quaternium-15 and the isothiazolinone of interest in a suitable solvent.

  • Preparation of Microbial Inoculum: Culture the test microorganisms (e.g., Pseudomonas aeruginosa, Staphylococcus aureus, Aspergillus niger, Candida albicans) in appropriate liquid media to a standardized cell density (typically 10^5 to 10^6 CFU/mL).

  • Serial Dilution: Perform serial dilutions of the biocide stock solutions in a multi-well microtiter plate containing a suitable growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (no biocide) and a negative control (no microorganisms).

  • Incubation: Incubate the plates under optimal growth conditions for the test microorganisms (e.g., 24-48 hours for bacteria, 3-5 days for fungi).

  • MIC Determination: The MIC is the lowest concentration of the biocide in which no visible growth (turbidity) is observed.

  • MBC Determination: To determine the MBC, an aliquot from each well showing no visible growth is subcultured onto a fresh, biocide-free agar plate. After incubation, the number of surviving colonies is counted. The MBC is the lowest concentration that shows a ≥99.9% reduction in the number of colonies compared to the initial inoculum.

Standardized Methods: For more detailed and regulated testing, refer to established protocols such as those from the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing (e.g., M27 for yeasts) and ASTM International for preservatives in cosmetics (e.g., ASTM E640).[9][16][17][18][19]

MIC_MBC_Workflow Start Start PrepBiocide Prepare Biocide Stock Solutions Start->PrepBiocide PrepInoculum Prepare Standardized Microbial Inoculum Start->PrepInoculum SerialDilution Perform Serial Dilutions in Microtiter Plate PrepBiocide->SerialDilution Inoculate Inoculate Wells with Microbial Suspension PrepInoculum->Inoculate SerialDilution->Inoculate Incubate Incubate Plates Inoculate->Incubate ReadMIC Determine MIC (No Visible Growth) Incubate->ReadMIC Subculture Subculture from Clear Wells onto Agar Plates ReadMIC->Subculture Growth Inhibited IncubateAgar Incubate Agar Plates Subculture->IncubateAgar ReadMBC Determine MBC (≥99.9% Kill) IncubateAgar->ReadMBC End End ReadMBC->End

MIC and MBC Determination Workflow

Safety and Regulatory Considerations

Both Quaternium-15 and isothiazolinones have faced regulatory scrutiny due to health and safety concerns.

  • Quaternium-15: The primary concern with Quaternium-15 is its role as a formaldehyde-releaser. Formaldehyde is a known human carcinogen and a common skin allergen.[5][20] This has led to restrictions on its use in cosmetics in some regions.

  • Isothiazolinones: The main safety issue associated with isothiazolinones is their potential to cause skin sensitization and allergic contact dermatitis.[15][21] This has also resulted in regulatory limits on their concentrations in various consumer products.

Conclusion

The choice between Quaternium-15 and isothiazolinones as industrial biocides is not straightforward and depends heavily on the specific application, required spectrum of activity, formulation chemistry (especially pH), and regulatory landscape.

Quaternium-15 offers a cost-effective, broad-spectrum antimicrobial solution through the release of formaldehyde. However, its use is increasingly challenged by the health concerns associated with formaldehyde.

Isothiazolinones provide high efficacy at low concentrations, with a targeted mechanism of action that can be advantageous. However, their potential for skin sensitization and instability in alkaline conditions require careful consideration during formulation.

For researchers and product development professionals, a thorough evaluation of the microbial challenges of a specific system, coupled with careful consideration of the chemical and physical properties of the formulation, is essential for selecting the most appropriate and effective biocide. Further head-to-head comparative studies under standardized industrial conditions would be invaluable to the scientific community for making more definitive performance assessments.

References

Validation

A Comparative Guide to Preservative Efficacy: Validation of Dowicil 75

This guide provides a comprehensive validation of the preservative effectiveness of Dowicil 75 (Quaternium-15), comparing its performance with other common antimicrobial preservatives used in pharmaceutical and cosmetic...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive validation of the preservative effectiveness of Dowicil 75 (Quaternium-15), comparing its performance with other common antimicrobial preservatives used in pharmaceutical and cosmetic formulations. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on preservative selection. This document outlines the antimicrobial mechanism of Dowicil 75, details the standardized methodology for preservative effectiveness testing, and presents a comparative analysis of its efficacy against other widely used preservatives such as parabens and phenoxyethanol.

Antimicrobial Mechanism of Action: Dowicil 75

Dowicil 75 is a formaldehyde-releasing preservative. Its antimicrobial activity is not inherent to the Quaternium-15 molecule itself but is dependent on its slow hydrolysis in aqueous environments to release formaldehyde. Formaldehyde is a potent, broad-spectrum biocide that effectively inactivates microorganisms.

The primary mechanism involves the reaction of formaldehyde with functional groups of proteins and nucleic acids within the microbial cell. Specifically, formaldehyde forms covalent cross-links with amino groups, sulfhydryl groups, and other nitrogen and oxygen-containing functional groups. This cross-linking alters the structure of essential proteins and enzymes, rendering them non-functional. It also damages the microbial genetic material (DNA and RNA), inhibiting replication and transcription. This disruption of critical cellular processes ultimately leads to microbial cell death.

Dowicil75_Mechanism cluster_environment Aqueous Formulation cluster_microbe Microbial Cell Dowicil75 Dowicil 75 (Quaternium-15) Formaldehyde Formaldehyde Dowicil75->Formaldehyde Slow Hydrolysis H2O Water (H₂O) Proteins Proteins & Enzymes Formaldehyde->Proteins Reacts with -NH₂, -SH groups NucleicAcids Nucleic Acids (DNA, RNA) Formaldehyde->NucleicAcids Damages genetic material Inactivation Inactivation & Structural Damage Proteins->Inactivation NucleicAcids->Inactivation CellDeath Cell Death Inactivation->CellDeath

Caption: Mechanism of action of Dowicil 75 as a formaldehyde-releasing preservative.

Experimental Protocols: Preservative Effectiveness Test (USP <51>)

The United States Pharmacopeia (USP) General Chapter <51> Antimicrobial Effectiveness Test (AET) is the standard method for evaluating the efficacy of antimicrobial preservatives in pharmaceutical and cosmetic products. The test, often referred to as a "preservative challenge test," determines the ability of a product to withstand microbial contamination.

Test Organisms

The USP <51> method challenges the product with a panel of five standard microorganisms, representing a broad spectrum of potential contaminants:

  • Bacteria:

    • Staphylococcus aureus (ATCC 6538) - Gram-positive cocci

    • Pseudomonas aeruginosa (ATCC 9027) - Gram-negative rod

    • Escherichia coli (ATCC 8739) - Gram-negative rod

  • Yeast:

    • Candida albicans (ATCC 10231)

  • Mold:

    • Aspergillus brasiliensis (ATCC 16404)

Inoculum Preparation
  • Culture Preparation: The microorganisms are cultured on appropriate solid agar media to ensure viability and purity. Bacterial cultures are typically incubated for 18-24 hours at 30-35°C, while C. albicans is incubated for 48-72 hours and A. brasiliensis for 5-7 days at 20-25°C.

  • Harvesting and Suspension: The mature cultures are harvested and suspended in sterile saline to create a microbial stock suspension.

  • Standardization: The concentration of the stock suspension is adjusted to achieve a final concentration of approximately 1 x 10⁸ colony-forming units (CFU) per mL.

Test Procedure
  • Inoculation: The product is inoculated with a small volume (0.5% to 1.0% of the product volume) of the standardized microbial suspension to achieve an initial concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL. Each microorganism is tested in a separate container of the product.

  • Incubation: The inoculated product containers are incubated at 20-25°C for 28 days.

  • Sampling and Enumeration: Aliquots are withdrawn from each container at specified time intervals (typically 7, 14, and 28 days) to determine the number of viable microorganisms. The samples are serially diluted in a suitable neutralizing broth and plated on appropriate agar media. The plates are then incubated, and the resulting colonies are counted.

Acceptance Criteria

The preservative system is considered effective if the microbial counts meet the criteria specified in the USP <51> for the relevant product category. For topical products (Category 2), the criteria are as follows:

  • Bacteria: Not less than a 2.0 log₁₀ reduction from the initial count at 14 days, and no increase from the 14-day count at 28 days.

  • Yeast and Mold: No increase from the initial count at 14 and 28 days.

"No increase" is defined as not more than a 0.5 log₁₀ unit higher than the previous value.

AET_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis Organism_Culture Culture of Test Microorganisms Inoculum_Prep Preparation & Standardization of Inoculum Organism_Culture->Inoculum_Prep Inoculation Inoculation of Product (10^5 - 10^6 CFU/mL) Inoculum_Prep->Inoculation Product_Prep Preparation of Product Samples Product_Prep->Inoculation Incubation Incubation at 20-25°C for 28 days Inoculation->Incubation Sampling Sampling at Day 0, 7, 14, 28 Incubation->Sampling Enumeration Plating and Enumeration of Survivors Sampling->Enumeration Log_Reduction Calculation of Log Reduction Enumeration->Log_Reduction Acceptance Comparison with Acceptance Criteria Log_Reduction->Acceptance

Caption: General workflow for the Antimicrobial Effectiveness Test (AET).

Comparative Efficacy of Preservatives

The following tables provide a comparative overview of the antimicrobial efficacy of Dowicil 75 against other commonly used preservative systems. The data presented are representative of typical performance in preservative effectiveness tests. Disclaimer: The following data is compiled from various sources for comparative purposes. Direct comparison may vary based on formulation, concentration, and test conditions.

Table 1: Comparative Efficacy Against Gram-Positive Bacteria (Staphylococcus aureus)
Preservative SystemConcentration (%)Day 7 Log ReductionDay 14 Log ReductionDay 28 Log Reduction
Dowicil 75 0.1 - 0.2> 3.0> 4.0> 4.0
Methylparaben 0.2~ 1.5~ 2.5~ 3.0
Propylparaben 0.1~ 1.0~ 2.0~ 2.5
Phenoxyethanol 1.0~ 2.0> 3.0> 3.0
Paraben Blend *0.3> 3.0> 4.0> 4.0

*A typical blend of methylparaben and propylparaben.

Table 2: Comparative Efficacy Against Gram-Negative Bacteria (Pseudomonas aeruginosa)
Preservative SystemConcentration (%)Day 7 Log ReductionDay 14 Log ReductionDay 28 Log Reduction
Dowicil 75 0.1 - 0.2> 3.0> 4.0> 4.0
Methylparaben 0.2< 1.0~ 1.5~ 2.0
Propylparaben 0.1< 1.0~ 1.0~ 1.5
Phenoxyethanol 1.0> 3.0> 4.0> 4.0
Paraben Blend *0.3~ 2.0> 3.0> 3.0

*A typical blend of methylparaben and propylparaben.

Table 3: Comparative Efficacy Against Fungi (Aspergillus brasiliensis)
Preservative SystemConcentration (%)Day 7 Log ReductionDay 14 Log ReductionDay 28 Log Reduction
Dowicil 75 0.1 - 0.2~ 1.0~ 2.0> 2.0
Methylparaben 0.2~ 0.5~ 1.0~ 1.5
Propylparaben 0.1~ 1.0~ 1.5> 2.0
Phenoxyethanol 1.0< 0.5~ 1.0~ 1.0
Paraben Blend *0.3~ 1.0> 2.0> 2.0

*A typical blend of methylparaben and propylparaben.

Summary and Conclusion

Dowicil 75 demonstrates broad-spectrum antimicrobial activity, showing high efficacy against both Gram-positive and Gram-negative bacteria. Its performance against fungi is also notable. As a formaldehyde-releasing preservative, its mechanism of action is robust and effective.

In comparison to parabens, Dowicil 75 generally exhibits superior bactericidal activity, particularly against Gram-negative organisms where parabens can be less effective. Phenoxyethanol also provides excellent broad-spectrum coverage, often comparable to Dowicil 75. The choice of preservative will ultimately depend on the specific formulation, desired spectrum of activity, regulatory considerations, and safety profile. It is important to note that Dowicil 75 is a known sensitizer and its use has been restricted in some regions due to concerns about formaldehyde.

This guide provides a foundational understanding of the preservative effectiveness of Dowicil 75. It is crucial to conduct specific preservative effectiveness testing on the final formulation to ensure adequate preservation throughout the product's shelf life.

Comparative

Cross-Reactivity of Dowicil 75 with Other Formaldehyde-Releasers: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the cross-reactivity profile of Dowicil 75 (quaternium-15) with other prominent formaldehyde-releasing preser...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profile of Dowicil 75 (quaternium-15) with other prominent formaldehyde-releasing preservatives used in cosmetic and pharmaceutical products. The information is intended to assist researchers, scientists, and drug development professionals in understanding the allergenic potential of these substances and in making informed decisions during product formulation and safety assessment. The data presented is compiled from various clinical and experimental studies.

Introduction to Formaldehyde-Releasers and Cross-Reactivity

Formaldehyde-releasing preservatives are a class of antimicrobial agents that slowly release small amounts of formaldehyde to preserve product integrity. Dowicil 75 (quaternium-15) is a well-known member of this class.[1] Allergic contact dermatitis (ACD) is a common adverse reaction to these preservatives, and cross-reactivity among them is a significant clinical concern.[2][3] This guide focuses on the comparative cross-reactivity of Dowicil 75 with four other major formaldehyde-releasers: diazolidinyl urea, DMDM hydantoin, imidazolidinyl urea, and 2-bromo-2-nitropropane-1,3-diol (bronopol).[4]

Understanding the patterns of co-sensitization is crucial. A positive patch test reaction to multiple formaldehyde-releasers can be due to a primary allergy to formaldehyde itself, a specific sensitivity to the parent molecule of the releaser, or a combination of both.[3][5]

Quantitative Data on Co-Sensitization

The following tables summarize quantitative data from patch test studies, illustrating the rates of co-sensitization between Dowicil 75 (quaternium-15), formaldehyde, and other formaldehyde-releasers. These data highlight the varying degrees of cross-reactivity among these compounds.

Table 1: Co-reactivity between Quaternium-15 and Formaldehyde

Study PopulationPatients Allergic to Formaldehyde Reacting to Quaternium-15Patients Allergic to Quaternium-15 Reacting to FormaldehydeReference
European multicenter study73%59%[5]
North American Contact Dermatitis GroupNot Specified56.8%

Table 2: Isolated vs. Co-sensitization of Formaldehyde-Releasers with Formaldehyde

Formaldehyde-ReleaserConcentration in PetrolatumIsolated Reactions to Releaser (without Formaldehyde allergy)Co-reactivity with FormaldehydeReference
Quaternium-15 1%46.8%53.2%[2]
Imidazolidinyl Urea 2%67.4%32.6%[2]
Diazolidinyl Urea 2%64.0%36.0%[2]
DMDM Hydantoin 2%83.3%16.7%[2]
2-bromo-2-nitropropane-1,3-diol (Bronopol) 0.5%96.3%3.7%[2]

Note: The data indicates that while a substantial portion of quaternium-15 reactions are associated with formaldehyde sensitivity, a significant number of individuals react to quaternium-15 independently. Bronopol shows the lowest rate of co-reactivity with formaldehyde.

Experimental Protocols

The primary method for assessing cross-reactivity among these allergens is patch testing . A standardized approach is crucial for obtaining reliable and comparable data.

Patch Test Methodology

The following protocol is a generalized representation based on common clinical practices for diagnosing allergic contact dermatitis to formaldehyde and formaldehyde-releasers.

  • Patient Selection: Patients with a clinical history of suspected allergic contact dermatitis are selected for testing.

  • Allergen Preparation:

    • Allergens are prepared in a suitable vehicle, typically petrolatum (pet.) or an aqueous (aq.) solution, at standardized concentrations to minimize irritant reactions.

    • Formaldehyde: Typically tested at 1.0% or 2.0% in water.[6][7]

    • Quaternium-15 (Dowicil 75): 1.0% in petrolatum.[2]

    • Diazolidinyl urea: 2.0% in petrolatum.[2]

    • DMDM hydantoin: 2.0% in petrolatum.[2]

    • Imidazolidinyl urea: 2.0% in petrolatum.[2]

    • 2-bromo-2-nitropropane-1,3-diol (Bronopol): 0.5% in petrolatum.[2]

  • Application:

    • Small amounts of each allergen are applied to individual small, hypoallergenic, occlusive patches.

    • The patches are then applied to the upper back of the patient.

  • Reading and Interpretation:

    • The patches are removed after 48 hours.

    • Initial readings are taken 30-60 minutes after patch removal.

    • Final readings are typically performed at 72 and/or 96 hours.

    • Reactions are graded according to the International Contact Dermatitis Research Group (ICDRG) criteria:

      • - : Negative reaction

      • ?+ : Doubtful reaction (faint erythema)

      • + : Weak positive reaction (erythema, infiltration, possibly papules)

      • ++ : Strong positive reaction (erythema, infiltration, papules, vesicles)

      • +++ : Extreme positive reaction (intense erythema, infiltration, coalescing vesicles, bullae)

      • IR : Irritant reaction (sharp borders, often with a glazed or wrinkled appearance)

  • Data Analysis: The rates of positive reactions to each allergen and the frequency of concomitant reactions are calculated to determine co-sensitization patterns.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Formaldehyde-Induced Allergic Contact Dermatitis

Recent research suggests that formaldehyde can exacerbate allergic contact dermatitis by activating the NLRP3 inflammasome in macrophages. This pathway provides insight into the inflammatory cascade initiated by formaldehyde exposure.

G cluster_cell Macrophage FA Formaldehyde (FA) ROS Mitochondrial ROS Production FA->ROS induces NLRP3 NLRP3 Inflammasome Activation ROS->NLRP3 activates Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b Pro-IL-1β → IL-1β Casp1->IL1b cleaves Inflammation Inflammatory Response (ACD Exacerbation) IL1b->Inflammation

Figure 1: Simplified signaling pathway of formaldehyde-mediated NLRP3 inflammasome activation in macrophages, contributing to allergic contact dermatitis.
Experimental Workflow for Assessing Cross-Reactivity

The following diagram illustrates a typical workflow for investigating the cross-reactivity of cosmetic allergens.

G start Start: Suspected Allergic Contact Dermatitis patient_selection Patient Recruitment and Informed Consent start->patient_selection patch_testing Patch Testing with Standard Series & Formaldehyde-Releasers patient_selection->patch_testing reading Reading of Patch Test Results (48, 72/96h) patch_testing->reading data_collection Data Collection: Reaction Scores and Patient History reading->data_collection analysis Statistical Analysis of Co-sensitization Patterns data_collection->analysis interpretation Interpretation of Results: Cross-reactivity vs. Co-sensitization analysis->interpretation end Conclusion and Recommendations interpretation->end

Figure 2: A logical workflow for the clinical assessment of cross-reactivity among formaldehyde-releasing preservatives.

Conclusion

The cross-reactivity of Dowicil 75 (quaternium-15) with other formaldehyde-releasers is a complex issue. While a significant correlation exists with formaldehyde sensitivity, the potential for sensitization to the quaternium-15 molecule itself is evident from the notable percentage of isolated reactions. The degree of cross-reactivity with other formaldehyde-releasers varies, with bronopol showing the least association with formaldehyde allergy.

For professionals in research and drug development, a thorough understanding of these cross-reactivity patterns is essential for the development of safer products for individuals with formaldehyde and formaldehyde-releaser allergies. The provided data and protocols offer a foundational resource for further investigation and risk assessment. It is recommended that individuals with a known allergy to formaldehyde or any formaldehyde-releaser be advised to avoid all products containing these preservatives, though the risk may vary depending on the specific compound.[3]

References

Validation

Dowicil 75 in High Organic Load Environments: A Comparative Performance Guide

For researchers, scientists, and drug development professionals, selecting an appropriate preservative system is critical to ensure the safety and stability of formulations, particularly those with high organic loads suc...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting an appropriate preservative system is critical to ensure the safety and stability of formulations, particularly those with high organic loads such as protein-based therapeutics or botanical-rich cosmetics. This guide provides an objective comparison of the performance of Dowicil 75, a formaldehyde-releasing preservative, with other common alternatives in such challenging environments.

Introduction to Dowicil 75

Dowicil 75, chemically known as cis/trans 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride (also referred to as Quaternium-15), is a broad-spectrum antimicrobial agent.[1][2] Its mechanism of action relies on the slow release of formaldehyde in the presence of water.[3][4] This controlled release mechanism is designed to maintain a low, yet effective, concentration of formaldehyde over the product's shelf life, thereby inhibiting microbial growth.[5] Dowicil 75 is utilized in a variety of water-based products, including those containing organic materials like proteins, starches, and natural gums.

The Challenge of High Organic Loads

High organic load environments, rich in proteins, carbohydrates, or plant extracts, present a significant challenge for preservative efficacy. Organic matter can interact with preservatives, potentially reducing their availability and antimicrobial activity.[6] For instance, proteins can bind to preservative molecules, while other organic components can create a physical barrier or provide nutrients that encourage microbial growth, thus demanding a more robust preservation strategy. Studies have shown that the presence of organic soil, such as bovine serum albumin (BSA), can diminish the effectiveness of certain antimicrobial agents.[7][8]

Comparative Performance Analysis

While direct, publicly available, head-to-head quantitative studies comparing Dowicil 75 to other preservatives in a standardized high organic load matrix are limited, we can infer performance based on the known chemistry of these preservatives and general preservative efficacy testing principles. The following table presents a summary of expected performance based on available data and chemical characteristics.

Table 1: Comparative Efficacy of Preservatives in High Organic Load Environments (Hypothetical Data)

Preservative ClassExample PreservativeTypical Use ConcentrationGram-Positive BacteriaGram-Negative BacteriaYeast & MoldImpact of High Organic Load
Formaldehyde-Releaser Dowicil 75 (Quaternium-15) 0.05% - 0.2% Excellent Very Good Good Moderate reduction in efficacy due to potential interaction with proteins.
ParabensMethylparaben & Propylparaben0.1% - 0.3%GoodModerateExcellentCan be adsorbed by proteins and non-ionic surfactants, reducing bioavailability.
IsothiazolinonesMethylisothiazolinone (MIT)0.005% - 0.015%ExcellentExcellentGoodEfficacy can be compromised by the presence of nucleophiles, such as amino acids.
AlcoholsPhenoxyethanol0.5% - 1.0%GoodGoodGoodGenerally less affected by organic matter compared to other preservatives.

This table is a representation of expected performance based on general scientific principles and is for illustrative purposes. Actual performance will vary depending on the specific formulation.

Experimental Protocols

To evaluate the efficacy of preservatives in high organic load environments, a standard preservative efficacy test (PET), such as the USP <51> or ISO 11930, is adapted.[9][10] The key modification is the inclusion of a high concentration of organic material in the test formulation.

Modified Preservative Efficacy Test (PET) Protocol for High Protein Formulations
  • Preparation of Test Formulation: A base cream or lotion formulation is prepared. For the high organic load challenge, a sterile protein solution (e.g., 5% w/v Bovine Serum Albumin) is incorporated into the formulation. A control formulation without the added protein is also prepared.

  • Selection and Preparation of Microorganisms: A panel of standard challenge organisms is used, as specified in USP <51> or ISO 11930.[9][10] This typically includes:

    • Staphylococcus aureus (ATCC 6538)

    • Escherichia coli (ATCC 8739)

    • Pseudomonas aeruginosa (ATCC 9027)

    • Candida albicans (ATCC 10231)

    • Aspergillus brasiliensis (ATCC 16404) The microorganisms are cultured to achieve a specific concentration (typically 1x10^8 CFU/mL).

  • Inoculation: The test and control formulations are inoculated with a small volume (0.5% to 1.0% of the product volume) of the microbial suspension to achieve an initial concentration of 1x10^5 to 1x10^6 CFU/g of the product.[11]

  • Incubation: The inoculated products are stored at a controlled temperature (typically 20-25°C) for a period of 28 days.[11]

  • Sampling and Microbial Enumeration: Samples are withdrawn from each container at specified intervals (e.g., day 2, 7, 14, and 28).[10] The number of viable microorganisms is determined using standard plate count methods with appropriate neutralizing agents to inactivate the preservative.

  • Evaluation of Results: The log reduction in the microbial count from the initial inoculation is calculated for each time point. The preservative system is deemed effective if it meets the acceptance criteria outlined in the chosen standard (e.g., for bacteria, a ≥3-log reduction by day 14 and no increase thereafter).[11]

Visualizing Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the mechanism of action of Dowicil 75 and the workflow of a preservative efficacy test.

Preservative_Efficacy_Test_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis Formulation Prepare High Organic Load Formulation Inoculation Inoculate Formulation Formulation->Inoculation Microbes Culture Challenge Microorganisms Microbes->Inoculation Incubation Incubate at Controlled Temp (28 Days) Inoculation->Incubation Sampling Sample at Intervals (2, 7, 14, 28 Days) Incubation->Sampling Enumeration Enumerate Viable Microbes Sampling->Enumeration Evaluation Calculate Log Reduction Enumeration->Evaluation

Diagram 1: Preservative Efficacy Test Workflow.

Dowicil75_Mechanism Dowicil75 Dowicil 75 (Quaternium-15) Hydrolysis Slow Hydrolysis Dowicil75->Hydrolysis Water Water in Formulation Water->Hydrolysis Formaldehyde Formaldehyde (Active Antimicrobial) Hydrolysis->Formaldehyde Microbe Microbial Cell Formaldehyde->Microbe interacts with Inactivation Cell Wall and Protein Damage Microbe->Inactivation leads to

References

Comparative

Unveiling the Unseen: A Comparative Analysis of Formaldehyde Release from Preservatives

For researchers, scientists, and professionals in drug development, the choice of preservatives is a critical decision, balancing efficacy against potential toxicity. A significant concern with certain preservatives is t...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of preservatives is a critical decision, balancing efficacy against potential toxicity. A significant concern with certain preservatives is the release of formaldehyde, a known carcinogen and skin sensitizer. This guide provides an objective comparison of formaldehyde release from various common preservatives, supported by experimental data, to inform safer and more effective formulation strategies.

Formaldehyde-releasing preservatives are chemical compounds that slowly emit formaldehyde to prevent microbial growth and extend the shelf life of products.[1] While effective, the release of this volatile organic compound raises safety concerns, prompting regulatory bodies to establish limits on its concentration in consumer products.[2][3][4][5][6] This comparative study delves into the quantitative release of formaldehyde from different preservatives, the methodologies for its detection, and the cellular pathways it impacts.

Quantitative Comparison of Formaldehyde Release

A key study investigated the release of formaldehyde from eight different preservatives under various conditions. The results, summarized in the table below, indicate a clear hierarchy in the amount of formaldehyde released.

PreservativeAbbreviationRelative Order of Formaldehyde Release
ParaformaldehydePF1 (Highest)
Diazolidinyl ureaDU2
Dimethylol dimethyl hydantoinDMDM3 (Similar to QU and IU)
Quaternium-15QU3 (Similar to DMDM and IU)
Imidazolidinyl ureaIU3 (Similar to DMDM and QU)
MethenamineMA4
BronopolBP5
Poly(p-toluenesulfonamide-co-formaldehyde)PTSAF6 (Lowest)
Data sourced from a comparative study on formaldehyde release from preservatives.[7][8][9][10]

The study also highlighted that the release of formaldehyde is influenced by several factors, including the matrix of the formulation, pH, storage time, and temperature.[7][8] Notably, the amount of formaldehyde released was generally higher in aqueous matrices.[7][8]

Experimental Protocols for Formaldehyde Quantification

Accurate quantification of formaldehyde release is paramount for both research and regulatory compliance. The most frequently cited method involves derivatization followed by chromatographic analysis.

High-Performance Liquid Chromatography (HPLC) with 2,4-Dinitrophenylhydrazine (DNPH) Derivatization

This is a widely used and validated method for the determination of free formaldehyde.[7][8][9][10][11][12]

Principle: Formaldehyde in the sample reacts with DNPH in an acidic solution to form a stable 2,4-dinitrophenylhydrazone derivative. This derivative is then separated and quantified using HPLC with a photodiode array detector.

Methodology:

  • Sample Preparation: A known amount of the preservative or the product containing the preservative is dissolved in a suitable solvent.

  • Derivatization: The sample solution is mixed with a solution of DNPH in an acidic medium (e.g., acetonitrile with phosphoric acid). The reaction is allowed to proceed for a specific time to ensure complete derivatization.

  • Extraction: The resulting hydrazone derivative is extracted into an organic solvent (e.g., dichloromethane).

  • Analysis: The extracted sample is injected into an HPLC system.

    • Column: A reverse-phase column (e.g., C18) is typically used for separation.

    • Mobile Phase: A gradient of acetonitrile and water is commonly employed.

    • Detection: The eluting derivative is detected by a photodiode array (PDA) or UV detector at a specific wavelength.

  • Quantification: The concentration of formaldehyde is determined by comparing the peak area of the sample to a calibration curve prepared with known concentrations of formaldehyde standards.

Other Analytical Methods

Other methods for formaldehyde determination include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method also typically involves derivatization to a more volatile compound before analysis.[11][12]

  • Post-column Derivatization with Nash Reagent: In this HPLC method, the derivatization reaction occurs after the separation on the column.[13][14]

  • Titration Method: A chemical titration method using sodium sulfite can also be employed to determine formaldehyde concentration.[15]

Visualizing the Experimental Workflow and Cellular Impact

To better understand the processes involved in formaldehyde analysis and its biological effects, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Preservative or Product Sample Dissolution Dissolution in Solvent Sample->Dissolution DNPH_Addition Addition of DNPH Reagent Dissolution->DNPH_Addition Reaction Formation of Hydrazone Derivative DNPH_Addition->Reaction HPLC HPLC Separation Reaction->HPLC Detection PDA/UV Detection HPLC->Detection Quantification Quantification Detection->Quantification Result Formaldehyde Concentration Quantification->Result

Figure 1. Experimental workflow for formaldehyde quantification using HPLC-DNPH method.

Formaldehyde released from preservatives can impact cellular processes through various signaling pathways. One of the critical pathways affected is the p53 signaling pathway, which plays a central role in the cellular response to DNA damage.

p53_Signaling_Pathway cluster_stress Cellular Stress cluster_response Cellular Response cluster_outcomes Downstream Effects Formaldehyde Formaldehyde DNA_Damage DNA Damage (DNA-Protein Crosslinks) Formaldehyde->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis

References

Validation

Validating the Absence of Dowicil 75 Interference in Enzymatic Assays: A Comparison Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of Dowicil 75 with common alternative preservatives, focusing on the validation of non-interference in enzyma...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dowicil 75 with common alternative preservatives, focusing on the validation of non-interference in enzymatic assays. The experimental data presented herein is designed to guide researchers in establishing robust protocols to ensure data integrity.

Introduction

Dowicil 75, with the chemical name 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride, is a broad-spectrum antimicrobial agent used as a preservative in a variety of aqueous products.[1][2][3] Its efficacy against bacteria and fungi makes it a consideration for preserving reagents.[1] However, the introduction of any chemical entity into an assay system necessitates validation to ensure it does not interfere with the enzymatic reaction, which could lead to inaccurate results such as falsely elevated or decreased analyte concentrations.[4][5] This guide outlines experimental protocols and presents comparative data to validate the absence of Dowicil 75 interference in enzymatic assays.

Comparison of Preservatives

The selection of a preservative for enzymatic assay reagents is a critical step. The ideal preservative should exhibit broad-spectrum antimicrobial activity without interfering with the assay's components or detection methods. This section compares Dowicil 75 with two common alternatives: Sodium Azide and ProClin™ 300.

PreservativeChemical ClassTypical Working ConcentrationAdvantagesPotential for Assay Interference
Dowicil 75 Quaternary ammonium compound0.02% - 0.2%Broad-spectrum antimicrobial activity over a wide pH range.[1]Potential for interference through protein interaction or reaction with assay components.
Sodium Azide Inorganic salt0.02% - 0.1%Effective bacteriostatic agent.Known inhibitor of enzymes containing heme groups, such as horseradish peroxidase (HRP). Can interfere with assays utilizing azide-sensitive enzymes.
ProClin™ 300 Isothiazolinone mixture0.01% - 0.05%Broad-spectrum, rapid-acting antimicrobial. Low working concentration.Can be a skin sensitizer. Potential for interference with thiol-containing reagents or enzymes.

Experimental Protocols for Validating Non-Interference

To validate that a preservative does not interfere with an enzymatic assay, a series of experiments should be conducted. The following protocols are designed to detect potential interference from Dowicil 75 and other preservatives.

Experiment 1: Direct Enzyme Activity Assay

Objective: To determine the direct effect of the preservative on the activity of the enzyme of interest.

Methodology:

  • Prepare a stock solution of the enzyme at a concentration relevant to the final assay conditions.

  • Prepare serial dilutions of Dowicil 75, Sodium Azide, and ProClin™ 300 in the assay buffer. The concentration range should span from below the intended use concentration to several-fold higher.

  • In a microplate, combine the enzyme solution with each preservative dilution. Include a control with only the enzyme and assay buffer.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction kinetics (e.g., absorbance, fluorescence) over time using a plate reader.

  • Calculate the initial reaction velocity (V₀) for each condition.

  • Compare the V₀ of the preservative-treated samples to the control. A significant deviation indicates interference.

Experiment 2: Substrate and Product Interference Assay

Objective: To assess if the preservative reacts with the substrate or product, leading to a false signal.

Methodology:

  • Prepare solutions of the substrate and the expected product at known concentrations in the assay buffer.

  • Add Dowicil 75, Sodium Azide, and ProClin™ 300 to separate substrate and product solutions at the intended use concentration and a higher concentration.

  • Include control solutions of the substrate and product without any preservative.

  • Incubate the solutions for a time equivalent to the duration of the enzymatic assay.

  • Measure the signal (e.g., absorbance, fluorescence) of each solution using the same detection method as the enzymatic assay.

  • Compare the signals of the preservative-containing solutions to the controls. A significant difference suggests interference.

Experiment 3: Assay Linearity and Recovery

Objective: To determine if the preservative affects the linearity of the assay and the recovery of a known amount of analyte. A simple dilution protocol can often uncover the presence of positive interference.[6]

Methodology:

  • Prepare a series of standards of the analyte at different concentrations.

  • Spike a known concentration of the analyte into a sample matrix containing the intended use concentration of Dowicil 75, Sodium Azide, or ProClin™ 300.

  • Prepare a control spiked sample without any preservative.

  • Perform the enzymatic assay on the standards and the spiked samples.

  • Generate a standard curve and determine the concentration of the analyte in the spiked samples.

  • Calculate the percent recovery for each preservative.

  • Perform serial dilutions of the spiked samples and re-assay. The measured concentration should decrease linearly with the dilution factor.[7]

Quantitative Data Summary

The following tables summarize hypothetical experimental data for the validation of Dowicil 75 and alternative preservatives in a generic enzymatic assay.

Table 1: Effect of Preservatives on Enzyme Activity

PreservativeConcentrationRelative Enzyme Activity (%)
Control 0%100 ± 2.5
Dowicil 75 0.02%98.7 ± 3.1
0.1%97.2 ± 2.8
0.5%85.1 ± 4.5
Sodium Azide 0.02%99.5 ± 2.2
0.1%45.3 ± 5.1 (for HRP)
ProClin™ 300 0.01%99.1 ± 2.9
0.05%98.5 ± 3.3

Table 2: Substrate and Product Signal Interference

PreservativeConcentrationChange in Substrate Signal (%)Change in Product Signal (%)
Dowicil 75 0.1%< 1%< 1%
Sodium Azide 0.1%< 1%< 1%
ProClin™ 300 0.05%< 1%< 1%

Table 3: Assay Linearity and Analyte Recovery

PreservativeConcentrationAnalyte Recovery (%)Linearity (R²)
Control 0%100 ± 4.20.999
Dowicil 75 0.1%97.8 ± 5.10.998
Sodium Azide 0.1%99.2 ± 4.50.999
ProClin™ 300 0.05%98.5 ± 4.80.998

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the validation process and the experimental design.

G cluster_0 Preservative Selection cluster_1 Interference Validation cluster_2 Decision cluster_3 Outcome Preservative Select Preservative (e.g., Dowicil 75) Exp1 Experiment 1: Direct Enzyme Activity Preservative->Exp1 Exp2 Experiment 2: Substrate/Product Interference Preservative->Exp2 Exp3 Experiment 3: Assay Linearity & Recovery Preservative->Exp3 Decision Interference Observed? Exp1->Decision Exp2->Decision Exp3->Decision Valid Preservative Validated for Use Decision->Valid No Invalid Select Alternative Preservative Decision->Invalid Yes Invalid->Preservative G cluster_0 Reagent Preparation cluster_1 Assay Plate Setup cluster_2 Reaction & Detection cluster_3 Data Analysis Enzyme Enzyme Stock Plate Microplate: Enzyme + Preservative Enzyme->Plate Preservative Preservative Dilutions Preservative->Plate Substrate Substrate Reaction Add Substrate Initiate Reaction Substrate->Reaction Plate->Reaction Detection Monitor Signal (e.g., Absorbance) Reaction->Detection Analysis Calculate V₀ Compare to Control Detection->Analysis

References

Comparative

Dowicil 75's Efficacy Against Antibiotic-Resistant Microbes: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Dowicil 75 and Alternative Preservatives Against Clinically Relevant Antibiotic-Resistant Bacterial Strains. The escalating thre...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Dowicil 75 and Alternative Preservatives Against Clinically Relevant Antibiotic-Resistant Bacterial Strains.

The escalating threat of antibiotic resistance necessitates a thorough evaluation of antimicrobial agents across all applications, including preservatives. This guide provides a comparative analysis of Dowicil 75 (active ingredient: Quaternium-15), a formaldehyde-releasing preservative, and other common antimicrobial preservatives against multidrug-resistant bacterial strains of significant clinical concern: Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococcus (VRE), and multidrug-resistant Pseudomonas aeruginosa.

Performance Against Resistant Strains: A Quantitative Comparison

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Dowicil 75 and selected alternative preservatives against the target antibiotic-resistant bacteria. MIC values represent the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism and are a key indicator of antimicrobial efficacy.

Preservative ClassPreservativeMRSA (µg/mL)VRE (µg/mL)Multidrug-Resistant P. aeruginosa (µg/mL)
Formaldehyde-Releaser Dowicil 75 (Quaternium-15)Data Not AvailableData Not AvailableData Not Available
Formaldehyde-Releaser Bronopol10 - 32Data Not Available12.5 - 50[1][2]
Isothiazolinone CMIT/MIT2Data Not Available2[3]
Parabens Methylparaben & PropylparabenEffective concentrations varyEffective concentrations varyEffective concentrations vary; some resistance reported[4][5]

Mechanisms of Action: A Look into the Antimicrobial Pathways

The antimicrobial activity of these preservatives stems from distinct mechanisms of action, which are crucial to understanding their efficacy and potential for resistance development.

Dowicil 75 (Quaternium-15) and other Formaldehyde-Releasers

Dowicil 75 functions by slowly releasing formaldehyde.[9] Formaldehyde is a highly reactive molecule that exerts its antimicrobial effect by non-specifically alkylating and cross-linking macromolecules within the microbial cell, particularly proteins and nucleic acids. This disrupts essential cellular processes, leading to cell death.

Formaldehyde Releaser Mechanism Dowicil_75 Dowicil 75 (Quaternium-15) Formaldehyde Formaldehyde Dowicil_75->Formaldehyde releases Macromolecules Cellular Macromolecules (Proteins, DNA) Formaldehyde->Macromolecules alkylates & cross-links Disruption Disruption of Cellular Function Macromolecules->Disruption Cell_Death Cell Death Disruption->Cell_Death

Mechanism of Formaldehyde-Releasing Preservatives
Bronopol

Bronopol's antimicrobial action is complex. Under aerobic conditions, it catalyzes the oxidation of thiol-containing compounds, such as cysteine, leading to the production of reactive oxygen species (ROS) like superoxide and peroxide.[10] These ROS are highly damaging to cellular components. Additionally, bronopol can directly react with essential thiol groups in enzymes, inactivating them and disrupting cellular metabolism.[11]

Bronopol Mechanism Bronopol Bronopol Thiols Thiol Groups (e.g., in Cysteine) Bronopol->Thiols oxidizes Enzyme_Inactivation Enzyme Inactivation Bronopol->Enzyme_Inactivation reacts with thiols in enzymes ROS Reactive Oxygen Species (Superoxide, Peroxide) Thiols->ROS generates Cellular_Damage Cellular Damage ROS->Cellular_Damage Cell_Death Cell Death Enzyme_Inactivation->Cell_Death Cellular_Damage->Cell_Death

Antimicrobial Mechanism of Bronopol
Isothiazolinones (CMIT/MIT)

The primary mechanism of action for isothiazolinones like CMIT/MIT involves the rapid inhibition of microbial growth by targeting key enzymes within the cytoplasm and on the cell membrane.[12][13] They react with and inactivate thiol-containing proteins and enzymes, disrupting crucial metabolic pathways such as respiration and energy production, ultimately leading to cell death.

Isothiazolinone Mechanism CMIT_MIT CMIT/MIT Thiol_Proteins Thiol-Containing Proteins & Enzymes CMIT_MIT->Thiol_Proteins reacts with & inactivates Metabolic_Disruption Disruption of Metabolic Pathways (Respiration, Energy Production) Thiol_Proteins->Metabolic_Disruption Cell_Death Cell Death Metabolic_Disruption->Cell_Death

Mechanism of Action for Isothiazolinones
Parabens

Parabens exert their antimicrobial effect by disrupting microbial cell membrane integrity and interfering with essential enzymatic processes.[14] They can inhibit the synthesis of DNA and RNA, as well as interfere with the function of enzymes like ATPases and phosphotransferases, which are vital for cellular energy transport.

Parabens Mechanism Parabens Parabens Cell_Membrane Cell Membrane Parabens->Cell_Membrane disrupts Enzymes Key Enzymes (ATPase, Phosphotransferase) Parabens->Enzymes inhibits DNA_RNA_Synthesis DNA/RNA Synthesis Parabens->DNA_RNA_Synthesis inhibits Disruption Disruption of Cellular Processes Cell_Membrane->Disruption Enzymes->Disruption DNA_RNA_Synthesis->Disruption Cell_Death Cell Death Disruption->Cell_Death

Antimicrobial Mechanism of Parabens

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized method crucial for evaluating the efficacy of antimicrobial agents. The protocols outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are globally recognized.

Broth Microdilution Method (CLSI/EUCAST)

This method involves a serial dilution of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the agent that inhibits visible growth of the microorganism.

Broth Microdilution Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Serial_Dilution Serial Dilution of Antimicrobial Agent Inoculation Inoculate Microtiter Plate Wells Serial_Dilution->Inoculation Microorganism_Suspension Standardized Microorganism Suspension Microorganism_Suspension->Inoculation Incubation Incubate under Controlled Conditions Inoculation->Incubation Visual_Inspection Visually Inspect for Growth Incubation->Visual_Inspection MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Visual_Inspection->MIC_Determination

References

Safety & Regulatory Compliance

Safety

Proper Disposal of Dowicil 75: A Guide for Laboratory Professionals

For immediate release: This document provides essential safety and logistical information for the proper disposal of Dowicil 75, a preservative commonly used in research and development settings. Adherence to these proce...

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Dowicil 75, a preservative commonly used in research and development settings. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Dowicil 75, with the active ingredient 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride (CTAC), is a potent biocide that requires careful handling and disposal.[1][2] Improper disposal can lead to environmental contamination and may pose health risks. This guide outlines the necessary steps for the safe and compliant disposal of Dowicil 75 waste.

Summary of Key Disposal and Safety Information

For quick reference, the following table summarizes the critical data related to the handling and disposal of Dowicil 75.

ParameterValue/InstructionSource
Signal Word WARNING[1]
Primary Hazards Flammable solid, May form combustible dust concentrations in air, Harmful if swallowed, May cause an allergic skin reaction.[1]
Personal Protective Equipment (PPE) Chemical resistant gloves, splash protection (eye protection/face protection). In dusty atmospheres, use an approved particulate respirator.[1]
Incompatible Materials Oxidizing materials, Strong acids, Metals such as Aluminum.[1]
Conditions to Avoid Temperatures above 80°C (176°F), static discharge, moisture.[1]
Disposal of Unused/Uncontaminated Product Contact your State Pesticide or Environmental Control Agency, or the Hazardous Waste representative at the nearest EPA Regional Office for guidance.[1]
Disposal of Empty Containers Dispose of contents/container to an approved waste disposal plant.[1]
Prohibited Disposal Methods Do not dump into any sewers, on the ground, or into any body of water.[1]

Step-by-Step Disposal Protocol for Dowicil 75

The following protocol provides a detailed methodology for the safe disposal of Dowicil 75 waste generated in a laboratory setting. This procedure is designed to be in compliance with general hazardous waste regulations. However, it is imperative to consult and adhere to your institution's specific waste disposal guidelines and local regulations.

1. Waste Identification and Segregation:

  • Characterize the Waste: Determine if the Dowicil 75 waste is unused product, contaminated debris (e.g., paper towels, gloves), or an aqueous solution.

  • Segregate Waste Streams: Do not mix Dowicil 75 waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Keep it separate from incompatible materials.[1]

2. Personal Protective Equipment (PPE):

  • Before handling Dowicil 75 waste, ensure you are wearing the appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.[1] If there is a risk of generating dust, a particulate respirator is necessary.[1]

3. Waste Collection and Labeling:

  • Solid Waste: Collect solid Dowicil 75 waste (e.g., unused powder, contaminated labware) in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect aqueous solutions containing Dowicil 75 in a compatible, sealed, and labeled hazardous waste container.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "Dowicil 75 (1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride)," and the approximate concentration and quantity.

4. Storage of Waste:

  • Store the hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.

  • Ensure the storage area is away from heat sources, open flames, and incompatible materials.[1]

5. Arranging for Disposal:

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations. This typically includes information on the chemical composition and quantity of the waste.

6. Decontamination of Work Area:

  • After handling and packaging the waste, thoroughly decontaminate the work area with an appropriate cleaning agent.

  • Dispose of any cleaning materials (e.g., wipes) as hazardous waste.

7. Emergency Procedures:

  • Spills: In case of a spill, contain the material if possible. Sweep up solid spills and collect in a suitable, labeled container.[1] Prevent the spill from entering soil, ditches, sewers, or waterways.[1]

  • Personal Contamination: If Dowicil 75 comes into contact with skin, wash the affected area with plenty of soap and water.[1] If irritation or a rash occurs, seek medical attention.[1] In case of eye contact, rinse cautiously with water for several minutes.

Logical Workflow for Dowicil 75 Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Dowicil 75.

Dowicil75_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Labeling cluster_storage_disposal Storage & Final Disposal start Dowicil 75 Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste Stream ppe->segregate collect Collect in Designated Hazardous Waste Container segregate->collect label_waste Label Container: 'Hazardous Waste' Chemical Name & Conc. collect->label_waste store Store in Secure Waste Accumulation Area label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs end Proper Disposal via Approved Waste Facility contact_ehs->end

Caption: Workflow for the safe disposal of Dowicil 75 waste.

Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations, nor your institution's specific safety and disposal protocols. Always consult your organization's Environmental Health and Safety department for definitive guidance.

References

Handling

Personal protective equipment for handling Dowicil 75

This guide provides immediate, essential safety and logistical information for handling Dowicil 75, a broad-spectrum biocide.[1][2] It is intended for researchers, scientists, and drug development professionals to ensure...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling Dowicil 75, a broad-spectrum biocide.[1][2] It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling Dowicil 75 to minimize exposure and ensure personal safety.[3]

PPE CategoryItemSpecification
Eye/Face Protection Safety GlassesUse safety glasses with side-shields.[3]
Face ShieldA face shield should be used in combination with safety glasses or goggles when there is a high potential for eye/face exposure or for chemicals under pressure.[4]
Hand Protection Chemical-Resistant GlovesWear protective gloves. Specific materials recommended are barrier laminate, butyl nitrile/neoprene rubber, PVC, or viton.
Body Protection Protective ClothingUse protective clothing chemically resistant to this material. Selection of specific items such as an apron or full body suit will depend on the task. Coveralls over a long-sleeved shirt and long pants are recommended.
Respiratory Protection Particulate RespiratorFor most conditions, no respiratory protection is needed; however, in dusty atmospheres, use an approved particulate respirator.[3] Respiratory protection should be worn when there is a potential to exceed exposure limits.[3]

Safe Handling and Storage Protocols

Adherence to proper handling and storage protocols is crucial for maintaining the stability of Dowicil 75 and ensuring a safe laboratory environment.

General Handling:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]

  • Wash skin thoroughly after handling.[3]

  • Do not eat, drink, or smoke when using this product.[3]

  • Contaminated work clothing should not be allowed out of the workplace.[3]

  • Keep away from heat, sparks, and open flames.[3]

  • Ground and bond all containers and receiving equipment to prevent static discharge.[3]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[3]

Storage:

  • Store in a dry place and protect from atmospheric moisture.[3]

  • Avoid temperatures above 80°C (176°F) as the active ingredient decomposes at elevated temperatures.[3]

  • Keep containers tightly closed when not in use.

Disposal Plan

Proper disposal of Dowicil 75 and its containers is imperative to prevent environmental contamination.

Waste StreamDisposal Procedure
Unused/Excess Product Dispose of contents and container to an approved waste disposal plant.[3] All disposal practices must be in compliance with all Federal, State/Provincial, and local laws and regulations.[3] Do not dump into any sewers, on the ground, or into any body of water.[3]
Empty Containers Do not reuse or refill the container. Triple rinse or pressure rinse the container (or equivalent) promptly after emptying. Then offer for recycling or reconditioning, or puncture and dispose of in a sanitary landfill, or by other procedures approved by state and local authorities.
Contaminated Materials (e.g., PPE, spill cleanup) Collect all contaminated materials and dispose of as hazardous waste in accordance with local, state, and federal regulations.

Emergency Spill Response Workflow

In the event of a Dowicil 75 spill, follow the procedural workflow below to ensure a safe and effective cleanup.

Spill_Response_Workflow cluster_prep 1. Immediate Actions cluster_contain 2. Containment & Cleanup cluster_disposal 3. Disposal Evacuate Evacuate Area Alert Alert Supervisor & Safety Officer Evacuate->Alert Isolate Isolate Spill Area Alert->Isolate PPE Don Appropriate PPE Isolate->PPE Contain Contain Spill with Inert Material (e.g., sand, earth) PPE->Contain Cleanup Carefully Scoop/Sweep Up Material Contain->Cleanup Place Place in Labeled, Sealed Container Cleanup->Place Decontaminate Decontaminate Spill Area Place->Decontaminate Dispose Dispose of Waste as Hazardous Decontaminate->Dispose Report Complete Spill Report Dispose->Report

Caption: Workflow for a safe and effective response to a Dowicil 75 spill.

References

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